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  • Product: 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
  • CAS: 1516103-67-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structure Elucidation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

This guide provides an in-depth technical framework for the structural elucidation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrrolo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the structural elucidation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrrolo[3,2-d]pyrimidine scaffold is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the analytical techniques and methodologies required for the unambiguous characterization of this target molecule.

Introduction to the Pyrrolo[3,2-d]pyrimidine Core

The pyrrolo[3,2-d]pyrimidine system, an isomer of purine, is a privileged scaffold in the design of therapeutic agents.[3] Its structural similarity to endogenous purines allows for interaction with a variety of biological targets.[3] The introduction of a chlorine atom at the 4-position and a hydroxyl group at the 6-position of the 5H-pyrrolo[3,2-d]pyrimidine core is anticipated to modulate the electronic properties and biological activity of the molecule, making its precise structural confirmation a critical step in any research and development workflow.

This guide will detail a multi-pronged analytical approach for the structure elucidation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Mass Spectrometry: Determining the Molecular Mass and Formula

Mass spectrometry (MS) is the first-line technique for determining the molecular weight of a compound and gaining insights into its elemental composition. For 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Expected Mass Spectrum Data

The molecular formula for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is C6H4ClN3O, with a calculated monoisotopic mass of approximately 169.0043 g/mol .[5] A key feature to anticipate in the mass spectrum is the isotopic pattern characteristic of a chlorine-containing compound. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) will result in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.[6][7]

IonExpected m/z (Monoisotopic)Relative Abundance
[M]⁺ (C6H4³⁵ClN3O)~169.0043100%
[M+2]⁺ (C6H4³⁷ClN3O)~171.0014~33%

Table 1: Predicted high-resolution mass spectrometry data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Experimental Protocol: High-Resolution Mass Spectrometry

A detailed protocol for acquiring high-resolution mass spectrometry data is as follows:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in a suitable solvent such as methanol or acetonitrile to a final concentration of 10-100 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.

  • Data Acquisition: Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a mass range of m/z 50-500.

  • Data Analysis: Analyze the resulting spectrum to identify the monoisotopic mass of the molecular ion and confirm the characteristic isotopic pattern of a monochlorinated compound. The measured mass should be within 5 ppm of the theoretical mass for the proposed molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments will be essential for the complete structural assignment of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is expected to show signals corresponding to the protons on the pyrrole and pyrimidine rings, as well as the hydroxyl and amine protons. The chemical shifts will be influenced by the electron-withdrawing effects of the pyrimidine ring, the chlorine atom, and the hydroxyl group.

For comparison, the reported ¹H NMR data for the closely related 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in DMSO-d6 is: δ 12.43 (s, 1H, NH), 8.61 (s, 1H, H2), 7.97 (dd, J = 2.8, 2.8 Hz, 1H), 6.72 (dd, J = 1.7, 3.5 Hz, 1H).[8] The introduction of a hydroxyl group at C6 is expected to shift the signals of the neighboring protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2~8.7s-Pyrimidine proton, deshielded by adjacent nitrogen atoms.
H-7~7.8d~3.0Pyrrole proton, deshielded by the fused pyrimidine ring.
NH (N-5)~12.5br s-Pyrrole NH proton, likely broad and exchangeable with D₂O.
OH (C-6)Variablebr s-Hydroxyl proton, chemical shift is concentration and solvent dependent, exchangeable with D₂O.

Table 2: Predicted ¹H NMR data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in DMSO-d6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the aromaticity of the fused ring system.

The reported ¹³C NMR data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine in DMSO-d6 is: δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70.[8] The presence of the hydroxyl group at C6 in the target molecule will cause a significant downfield shift for C6 and influence the chemical shifts of the surrounding carbon atoms.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150
C-4~152
C-4a~125
C-6~155
C-7~135
C-7a~103

Table 3: Predicted ¹³C NMR data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in DMSO-d6.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.[6]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds is typically used.[7]

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard to obtain a spectrum with singlets for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments: To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations should be performed.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is expected to show characteristic absorption bands for the N-H, O-H, C=N, and C=C bonds.

Expected IR Absorption Bands

The reported IR data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine shows peaks at 3128, 3078, 2979, and 1621 cm⁻¹.[8] The addition of the hydroxyl group in the target molecule will introduce a characteristic O-H stretching band.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (hydroxyl group)
3200-3100MediumN-H stretch (pyrrole)
3100-3000MediumAromatic C-H stretch
~1620StrongC=N and C=C ring stretching
~1300StrongC-O stretch

Table 4: Predicted characteristic infrared absorption bands for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[6] For the KBr pellet method, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press it into a thin, transparent pellet.[6]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6] A background scan should be performed prior to analyzing the sample.

  • Data Analysis: Analyze the resulting spectrum for the characteristic absorption bands of the functional groups present in the molecule.

Integrated Structure Elucidation Workflow

The definitive structure of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is established by integrating the data from all the aforementioned analytical techniques. The workflow diagram below illustrates this integrated approach.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation synthesis Synthesized Compound ms Mass Spectrometry (HRMS) synthesis->ms nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr ir Infrared Spectroscopy (FT-IR) synthesis->ir mw_formula Molecular Weight & Formula (C6H4ClN3O) ms->mw_formula connectivity Connectivity & Skeleton (¹H-¹³C Correlations) nmr->connectivity functional_groups Functional Groups (O-H, N-H, C=N) ir->functional_groups elucidated_structure Elucidated Structure: 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol mw_formula->elucidated_structure connectivity->elucidated_structure functional_groups->elucidated_structure

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Foreword: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Scaffold The pyrrolo[3,2-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, representing a key structural motif in a multitude of biol...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, representing a key structural motif in a multitude of biologically active compounds. Its structural analogy to purines allows it to function as an effective mimic in various enzymatic pathways, leading to potent inhibitory activities. This guide focuses on the synthesis of a specific, highly functionalized derivative, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. This molecule is of significant interest to researchers and drug development professionals as a versatile intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors for oncological applications. The strategic placement of the chloro and hydroxyl moieties offers orthogonal handles for further chemical elaboration, making it a valuable building block in the design of novel drug candidates. This document provides a comprehensive overview of a proposed synthetic route, grounded in established chemical principles and supported by relevant literature, to empower researchers in their quest for next-generation therapeutics.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, suggests a synthetic pathway that hinges on the construction of the core pyrrolopyrimidine ring system followed by selective functionalization. The primary disconnection point is the C4-Cl bond, pointing to a late-stage chlorination of a dihydroxy precursor.

G Target 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Precursor1 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol Target->Precursor1 Selective Chlorination Precursor2 Substituted Aminopyrrole Precursor1->Precursor2 Pyrimidine Ring Formation Precursor3 Malonic Acid Derivative Precursor1->Precursor3 Pyrimidine Ring Formation

Caption: Retrosynthetic analysis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

The key challenges in this synthesis are twofold:

  • The construction of the bicyclic 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol core.

  • The selective monochlorination at the C4 position, leaving the C6 hydroxyl group intact.

This guide will detail a proposed two-stage synthesis designed to address these challenges, drawing upon established methodologies for the synthesis of related heterocyclic systems.

Stage 1: Synthesis of the Key Intermediate: 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol

The construction of the dihydroxy pyrrolopyrimidine core is the foundational stage of this synthesis. We propose a convergent approach involving the condensation of a suitably substituted aminopyrrole with a malonic acid derivative. This method is a classic and reliable strategy for the formation of the pyrimidine ring.

Rationale for Precursor Selection

The choice of a 3-amino-4-cyanopyrrole derivative as the starting material is strategic. The amino group provides the necessary nucleophilicity for the initial condensation with the malonic acid derivative, while the cyano group can be readily hydrolyzed to a carboxamide and subsequently participate in the cyclization to form the pyrimidine ring.

Experimental Protocol: Synthesis of 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol

Step 1a: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

This initial step prepares a key building block for the pyrrole ring.

  • To a stirred solution of ethyl cyanoacetate (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 1b: Synthesis of 3-Amino-4-cyanopyrrole

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.2 eq) to absolute ethanol under an inert atmosphere.

  • To this solution, add glycine ethyl ester hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • Add the crude ethyl 2-cyano-3-(dimethylamino)acrylate from the previous step to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford 3-amino-4-cyanopyrrole.

Step 1c: Cyclization to 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol

  • A mixture of 3-amino-4-cyanopyrrole (1.0 eq), diethyl malonate (1.2 eq), and sodium ethoxide (2.5 eq) in absolute ethanol is heated to reflux.

  • The reaction is monitored by TLC for the disappearance of the starting materials (typically 12-18 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol.

Stage 2: Selective Chlorination to Yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

The final stage of the synthesis involves the selective monochlorination of the dihydroxy intermediate. This is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The hydroxyl group at the C4 position is expected to be more susceptible to chlorination than the C6 hydroxyl group due to the electronic influence of the fused pyrrole ring.

Causality of Reagent Choice and Conditions

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its effectiveness in converting hydroxyl groups on pyrimidine rings to chloro groups. The reaction is typically performed in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger and facilitates the reaction. The temperature and stoichiometry of POCl₃ are critical parameters to control for achieving selective monochlorination.

Experimental Protocol: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
  • To a suspension of 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol (1.0 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (2.0 eq) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by HPLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
5H-pyrrolo[3,2-d]pyrimidine-4,6-diolC₆H₅N₃O₂151.1260-70
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-olC₆H₄ClN₃O169.5750-60

Self-Validating System: Characterization and Purity Assessment

To ensure the identity and purity of the synthesized compounds, a comprehensive analytical characterization is essential at each stage.

  • Thin Layer Chromatography (TLC): A crucial tool for monitoring reaction progress and assessing the purity of isolated products.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the final compound and confirm its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the intermediates and the final product. The proton and carbon chemical shifts will be indicative of the pyrrolo[3,2-d]pyrimidine core and the positions of the substituents.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as N-H, O-H, and C=O stretches.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

Safety and Handling

The synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Sodium ethoxide: A strong base that is flammable and corrosive.

  • N,N-Diisopropylethylamine (DIPEA): A flammable and corrosive liquid.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion and Future Perspectives

This guide has outlined a robust and scientifically sound synthetic pathway for the preparation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. The proposed two-stage synthesis, commencing with the construction of the 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol core and culminating in a selective monochlorination, provides a clear and reproducible route to this valuable intermediate. The strategic importance of this molecule in the synthesis of kinase inhibitors and other therapeutic agents cannot be overstated. The orthogonal reactivity of the chloro and hydroxyl groups provides a versatile platform for the introduction of diverse chemical functionalities, enabling the exploration of vast chemical space in the pursuit of novel drug candidates. Future work may focus on the optimization of the selective chlorination step to further improve yields and minimize the formation of byproducts. Additionally, the development of enzymatic or biocatalytic approaches for the halogenation of the pyrrolopyrimidine core could offer a more sustainable and selective alternative to traditional chemical methods.[1][2][3]

References

  • PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Available from: [Link]

  • Peh, G., Tay, T., Tan, L. L., Tiong, E., Goh, Y. L., Ye, S., ... & Lim, Y. H. (2022). Site-selective Chlorination of Pyrrolic Heterocycles by Flavin Dependent Enzyme PrnC. ChemRxiv.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5370695, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved January 18, 2026 from [Link].

  • Peh, G., Tay, T., Tan, L. L., Tiong, E., Goh, Y. L., Ye, S., ... & Lim, Y. H. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.
  • Javahershenas, R., & Khalafy, J. (2018). One-pot, three-component Synthesis of pyrrolo [2, 3-d] pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1).
  • Tkachenko, Y. N., et al. (2024). Cyclization of 5,6-Diarylpyrrolo[3,4-d]pyrimidine-2,4-diones into Pyrrolo[1,2-f]phenanthridine Derivatives: Intramolecular C–H Arylation under Ru/NHC Catalysis.
  • Peh, G., et al. (2022). Site-selective Chlorination of Pyrrolic Heterocycles by Flavin Dependent Enzyme PrnC. ChemRxiv.
  • De Kimpe, N., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry.
  • Chem-Impex. 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. Available from: [Link]

Sources

Foundational

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Foreword: Navigating the Data Landscape This guide provides a comprehensive analysis of 4-chloro-5H...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Foreword: Navigating the Data Landscape

This guide provides a comprehensive analysis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, a heterocyclic compound of significant interest in medicinal chemistry. It is important to note that while this specific molecule is cataloged, detailed, publicly available experimental data is limited. To provide a robust and scientifically grounded resource, this document leverages data from the well-characterized parent scaffold, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine , as a foundational reference. The influence of the C-6 hydroxyl group will be discussed in context, offering researchers a predictive and comparative framework for their work.

The Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold

The pyrrolo[3,2-d]pyrimidine ring system is a purine isostere, a class of compounds that mimics the structure of natural purines (adenine and guanine). This structural similarity allows them to interact with a wide range of biological targets, often by competing with the natural ligands. The versatility of this scaffold has established it as a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents.[1][2] Its applications are extensive, serving as a crucial intermediate in the development of antiviral, anticancer, and kinase inhibitor pharmaceuticals.[3][4]

Chemical Identity and Physicochemical Properties

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a functionalized derivative of this core. The introduction of a chlorine atom at the 4-position and a hydroxyl group at the 6-position creates a molecule with distinct reactive handles for further chemical modification.

Property4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol4-chloro-5H-pyrrolo[3,2-d]pyrimidine (Parent Scaffold)
Molecular Formula C₆H₄ClN₃OC₆H₄ClN₃[5]
Molecular Weight 169.57 g/mol [6]153.57 g/mol [5][7]
CAS Number 1516103-67-5[8]84905-80-6[5]
Appearance Data not availableOff-white to pale yellow-brown solid[1]
Melting Point Data not available>150 °C (with decomposition)[9]
Solubility Expected to have higher solubility in polar protic solvents compared to the parent due to the hydroxyl group.Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[2]
Storage Data not availableStore at 0-8 °C[1][10]

The presence of the hydroxyl group in 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is anticipated to increase its polarity and capacity for hydrogen bonding, thereby enhancing its solubility in polar solvents like water, methanol, and ethanol relative to the parent compound.

Reactivity and Synthetic Logic

The chemical behavior of the molecule is dictated by two primary features: the electrophilic pyrimidine ring, activated by the chlorine atom, and the nucleophilic pyrrole ring, further functionalized with a hydroxyl group.

  • C4-Position (Electrophilic Site): The chlorine atom at the C4 position is a good leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SₙAr). This is the most common and synthetically valuable reaction for this class of compounds, allowing for the introduction of a wide variety of substituents (amines, thiols, alkoxides) to build molecular diversity.[2][6] This reaction is foundational to the synthesis of kinase inhibitors and other bioactive molecules.[1]

  • C6-Position (Nucleophilic/Reactive Site): The hydroxyl group at the C6 position can participate in various reactions, such as etherification, esterification, or other condensations, providing a secondary point for derivatization.[6]

  • N5-Position (Pyrrole Nitrogen): The pyrrole nitrogen can be alkylated or arylated, a strategy sometimes employed to modify the compound's pharmacokinetic profile and potentially reduce toxicity.[11]

G cluster_0 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol cluster_1 Potential Reactions mol Pyrrolo[3,2-d]pyrimidine Core C4 C4-Chloro Site (Electrophilic) mol->C4 C6 C6-Hydroxyl Site (Nucleophilic) mol->C6 N5 N5-Pyrrole Site (Nucleophilic) mol->N5 SNAr Nucleophilic Aromatic Substitution (SₙAr) C4->SNAr Primary route for diversity generation Deriv Hydroxyl Derivatization (e.g., Etherification) C6->Deriv Secondary modification Alkylation N-Alkylation / Arylation N5->Alkylation Modulates PK/Toxicity

Caption: Key reactive sites on the 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol scaffold.

Representative Synthesis: Formation of the Chlorinated Scaffold

While a specific synthesis for the 6-ol variant is not detailed in the available literature, the following protocol for the parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine , illustrates the key chlorination step which is fundamental to this class of intermediates.[9]

Protocol: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine from 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

  • Reaction Setup: Under a nitrogen atmosphere, place 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one (1.0 eq) in a suitable reaction vessel.

  • Chlorination: Add phosphoryl chloride (POCl₃, approx. 2.8 eq).

    • Expert Insight: POCl₃ serves as both the chlorinating agent and the solvent. The reaction is typically performed in excess POCl₃ to drive the conversion.

  • Heating: Heat the reaction mixture to reflux for 1 hour. The mixture should transform into a black, homogeneous solution.

  • Quenching (Critical Step): Cool the reaction mixture in an ice-water bath. Very slowly and cautiously, pour the cooled solution into a beaker of crushed ice with vigorous stirring.

    • Trustworthiness: This is a highly exothermic process. A slow, controlled addition to a large volume of ice is crucial to manage the heat generated and prevent splashing of the corrosive mixture.

  • Neutralization: While keeping the mixture cool, slowly adjust the pH to approximately 8 using concentrated ammonia.

  • Precipitation & Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove residual salts.

  • Drying: Dry the solid under vacuum at an elevated temperature (e.g., 110 °C) to yield 4-chloro-5H-pyrrolo[3,2-d]pyrimidine as a dark gray solid.[9]

G start Start: 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one step1 Add POCl₃ (Nitrogen Atmosphere) start->step1 step2 Reflux for 1 hour step1->step2 step3 Cool in Ice Bath step2->step3 step4 Quench: Slowly pour into crushed ice step3->step4 step5 Neutralize to pH ~8 with conc. Ammonia step4->step5 step6 Vacuum Filtration step5->step6 step7 Wash with Cold Water step6->step7 step8 Dry under Vacuum step7->step8 end Product: 4-chloro-5H-pyrrolo[3,2-d]pyrimidine step8->end

Caption: Workflow for the synthesis of the 4-chloro-pyrrolopyrimidine scaffold.

Spectral Analysis: Reference Data from the Parent Scaffold

The following spectral data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine provides a baseline for characterizing derivatives.[9] The presence of the 6-ol group in the target compound would be expected to introduce a broad -OH signal in the ¹H NMR and IR spectra and alter the chemical shifts of nearby protons and carbons.

Analysis Type Data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine
¹H NMR (DMSO-d₆)δ 12.43 (s, 1H, NH), 8.61 (s, 1H), 7.97 (dd, 1H), 6.72 (dd, 1H)
¹³C NMR (DMSO-d₆)δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70
IR (Pure Sample)3128, 3078, 2979, 1621 cm⁻¹
Mass Spec (ES+)m/z 154.01 ([M+H]⁺, 100%), 156.01 (33%)

The characteristic 33% intensity of the M+2 peak in the mass spectrum is indicative of the presence of a single chlorine atom.[9]

Applications in Research and Drug Development

The 4-chloro-pyrrolo[3,2-d]pyrimidine framework is a cornerstone in modern medicinal chemistry. Its utility as a versatile building block allows for the systematic exploration of structure-activity relationships (SAR).

  • Kinase Inhibition: This scaffold is prominent in the development of kinase inhibitors for treating diseases like cancer and Parkinson's. The C4 position is often substituted with various amine-containing fragments to target the ATP-binding site of kinases such as LRRK2 and ATR.[4][12]

  • Antiviral Agents: Derivatives have been identified as promising antiviral agents, showing activity against flaviviruses like Zika and Dengue virus.[13]

  • Anticancer Therapeutics: Halogenated pyrrolo[3,2-d]pyrimidines have demonstrated potent antiproliferative activity in various cancer cell lines. Research has shown that substitutions on the pyrrole nitrogen can be used to tune the compound's toxicity and pharmacokinetic properties.[11]

  • Antibacterial Agents: As a purine analog, the parent compound has been shown to inhibit bacterial growth by targeting the DNA gyrase enzyme, effective against pathogens like Mycobacterium tuberculosis.[9]

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, with its multiple functional groups, is an ideal candidate for constructing libraries of novel compounds aimed at these and other biological targets.

Safety and Handling

While specific safety data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is not available, the GHS classification for the parent scaffold provides a strong guideline for handling.[7]

  • Hazards: Toxic if swallowed, causes skin irritation, and causes serious eye irritation.[7][10]

  • Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure work is performed in a well-ventilated area or fume hood.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • Lee, H., et al. (2017). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. Available at: [Link]

  • Singh, A., et al. (2022). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, T., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Amblard, F., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (CAS Number: 1516103-67-5), a heterocyclic compound belon...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (CAS Number: 1516103-67-5), a heterocyclic compound belonging to the pyrrolo[3,2-d]pyrimidine class. This family of molecules is of significant interest in medicinal chemistry, serving as a core scaffold for a multitude of therapeutic agents. This document will delve into the physicochemical properties, a plausible synthetic route, and the vast therapeutic potential of this compound, contextualized within the broader landscape of pyrrolo[3,2-d]pyrimidine derivatives in drug discovery.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Core

The pyrrolo[3,2-d]pyrimidine scaffold is a fused heterocyclic system that can be considered a purine analog. This structural similarity allows it to interact with a wide range of biological targets, particularly enzymes that recognize purine-based substrates, such as kinases. Consequently, derivatives of this scaffold have been extensively investigated and developed as potent inhibitors for a variety of therapeutic applications.[1][2] The versatility of the pyrrolo[3,2-d]pyrimidine core allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the discovery of compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects.[3][4]

Physicochemical Properties of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol are summarized in the table below.

PropertyValueSource
CAS Number 1516103-67-5N/A
Molecular Formula C₆H₄ClN₃ON/A
Molecular Weight 169.57 g/mol N/A
IUPAC Name 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-olN/A
Appearance Solid (predicted)N/A
Purity Typically >97% (as offered by commercial suppliers)N/A

Note: Experimental data for some properties of this specific compound are not widely available in the public domain and are based on information from chemical suppliers and computational predictions.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic approach could start from a suitably substituted pyrrole precursor, followed by the annulation of the pyrimidine ring. A key final step would likely be a chlorination reaction. A general, well-established method for the chlorination of related hydroxy-pyrrolopyrimidines utilizes phosphoryl chloride (POCl₃).[5]

Below is a proposed high-level workflow for the synthesis:

G A Substituted Pyrrole Precursor B Pyrimidine Ring Annulation A->B Cyclization Reagents C 5H-pyrrolo[3,2-d]pyrimidin-4,6-diol B->C Hydrolysis/Deprotection D Selective Chlorination C->D POCl₃ or similar chlorinating agent E 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol D->E Work-up and Purification

Caption: Proposed synthetic workflow for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Step-by-Step Conceptual Protocol for Chlorination

The following is a conceptual protocol for the chlorination step, adapted from the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[5]

  • Reaction Setup: To a flask containing the precursor, 5H-pyrrolo[3,2-d]pyrimidin-4,6-diol, add an excess of phosphoryl chloride (POCl₃) under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to reflux for a specified period. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extraction and Purification: The resulting precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol would be carried out using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the expected signals for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would verify the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.

Commercial suppliers of related compounds often provide access to such analytical data.[6]

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol can be inferred from the extensive research on its structural analogs. The pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and immunology.

Kinase Inhibition

A primary application of pyrrolo[3,2-d]pyrimidines is in the development of kinase inhibitors.[7] The core structure mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. Depending on the substitutions on the core, selectivity for different kinases can be achieved.

  • VEGFR2 Inhibition: Certain 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent type-II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, a key regulator of angiogenesis.[8]

  • JAK Inhibition: The pyrrolo[2,3-d]pyrimidine scaffold is central to several Janus Kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.[9]

  • LRRK2 Inhibition: Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold are being investigated as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for the treatment of Parkinson's disease.[10]

The following diagram illustrates the general mechanism of action of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition by Pyrrolo[3,2-d]pyrimidine Derivative A ATP D Active Kinase A->D B Substrate B->D C Phosphorylated Substrate D->C Phosphorylation E Pyrrolo[3,2-d]pyrimidine Derivative F Inactive Kinase E->F Competitive Binding G No Phosphorylation F->G

Caption: General mechanism of competitive kinase inhibition by pyrrolo[3,2-d]pyrimidine derivatives.

Anticancer and Antimicrobial Activity

Beyond kinase inhibition, the pyrrolo[3,2-d]pyrimidine scaffold has shown promise in other therapeutic areas.

  • Antitumor Activity via One-Carbon Metabolism: Novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target mitochondrial and cytosolic one-carbon metabolism, demonstrating broad-spectrum antitumor efficacy.[11]

  • DNA Alkylation: Some N5-substituted pyrrolo[3,2-d]pyrimidines are thought to exert their antiproliferative effects by acting as DNA alkylators.[4]

  • Antibacterial Activity: The related 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is reported to inhibit bacterial growth by binding to the enzyme DNA gyrase.[5]

Future Directions and Research Opportunities

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol represents a valuable, yet underexplored, building block for the synthesis of novel bioactive molecules. The presence of three distinct functional groups—a chloro substituent, a hydroxyl group, and the pyrrole nitrogen—offers multiple points for chemical modification and the generation of compound libraries for high-throughput screening.

Future research efforts could focus on:

  • Synthesis and Characterization: The development and publication of a robust and scalable synthesis for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

  • Biological Screening: Screening of this compound against a broad panel of kinases and other relevant biological targets to identify its specific activities.

  • Structure-Activity Relationship (SAR) Studies: Utilizing this compound as a starting point for the synthesis of new derivatives to explore the SAR and optimize for potency and selectivity.

  • Patent Landscape: Given the extensive patent literature for related compounds, novel derivatives of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol could lead to new intellectual property.[12][13][14]

Conclusion

References

  • J&K Scientific. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine | 84905-80-6. Retrieved from [Link]

  • Matherly, L. H., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787–1799.
  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312-10332.
  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • Google Patents. (n.d.). WO2020033288A1 - Prmt5 inhibitors.
  • Justia Patents. (2020, August 11). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from [Link]

  • ACS Publications. (2025, May 12). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). US6956041B2 - Pyrrolo[2,3-d]pyrimidine compounds.
  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

  • PubMed. (n.d.). Efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines. Retrieved from [Link]

  • PubMed. (2019, July 23). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Retrieved from [Link]

  • PubMed. (2010, October 15). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: The Biological Activity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the biological activity of 4-chloro-5H-pyrrol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, a purine analog with potential as an antimicrobial agent. The document delves into the compound's proposed mechanism of action, targeting bacterial DNA gyrase, a crucial enzyme for DNA replication and repair. While specific quantitative biological data for this particular compound is limited in publicly available literature, this guide synthesizes information on the broader class of pyrrolo[3,2-d]pyrimidines and related heterocyclic compounds to provide a robust understanding of their therapeutic potential. Detailed experimental protocols for assessing antimicrobial activity and DNA gyrase inhibition are provided to empower researchers in their exploration of this and similar molecules.

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of biologically active molecules.[1][2] This heterocyclic system, an analog of purine, has been successfully incorporated into compounds targeting a variety of pathological conditions, including cancer, viral infections, and bacterial diseases.[1][3] The versatility of the pyrrolo[3,2-d]pyrimidine framework allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents.

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol emerges from this class of compounds as a molecule of interest for its potential antimicrobial properties.[4] Its structure, featuring a chlorine atom at the 4-position and a hydroxyl group at the 6-position, suggests the possibility of specific interactions with biological targets, distinguishing it from other derivatives.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary proposed mechanism of action for the antimicrobial activity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is the inhibition of bacterial DNA gyrase.[4] DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for relieving torsional stress during DNA replication and transcription.[5][6] By targeting this enzyme, which is absent in humans, compounds can achieve selective toxicity against bacterial pathogens.

The pyrrolopyrimidine scaffold is known to be a viable pharmacophore for targeting the ATP-binding site of the GyrB subunit of DNA gyrase.[7] It is hypothesized that 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol binds to this site, competing with ATP and thereby preventing the conformational changes necessary for the enzyme's supercoiling activity. This disruption of DNA topology ultimately leads to the cessation of DNA replication and cell death.

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell DNA_Replication DNA Replication & Transcription Torsional_Strain Increased Torsional Strain DNA_Replication->Torsional_Strain DNA_Gyrase DNA Gyrase (GyrA/GyrB) Torsional_Strain->DNA_Gyrase requires Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA induces negative supercoiling Replication_Block Replication Block DNA_Gyrase->Replication_Block ATP ATP ATP->DNA_Gyrase provides energy Compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Compound->DNA_Gyrase inhibits ATP binding Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->DNA_Replication enables Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Proposed mechanism of action of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

A patent describes the synthesis of 2-mercapto-4-amino-6-hydroxy pyrimidine from ethyl cyanoacetate and thiourea.[8] This intermediate could potentially be a starting point for the construction of the pyrrole ring.

The synthesis of the parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, involves the treatment of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one with phosphoryl chloride (POCl₃) to introduce the chlorine atom at the 4-position.[3] A similar chlorination step would likely be employed in the final stage of the synthesis of the 6-ol derivative.

Biological Activity and Structure-Activity Relationships (SAR)

Direct quantitative data on the antimicrobial activity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, such as Minimum Inhibitory Concentration (MIC) values against specific bacterial strains, is not extensively reported. However, studies on related pyrrolopyrimidine derivatives provide valuable insights into the structure-activity relationships of this class of compounds.

A study on a series of pyrrolo[3,2-d]pyrimidine derivatives reported weak antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella.[1][2] It is important to note that the tested compounds in this study did not possess the 6-hydroxy substitution, highlighting the potential importance of this functional group for potent antimicrobial activity.

In a separate investigation of 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-phenylacetamides as DNA gyrase B inhibitors, compounds demonstrated MIC values of 50 µg/mL against E. coli and P. aeruginosa.[9] This suggests that the pyrrolopyrimidine scaffold can indeed be optimized for significant antibacterial potency. The study emphasized the role of substitutions on the phenyl ring in modulating activity.[9]

For the pyrrolo[2,3-d]pyrimidine scaffold, the presence of a hydroxyl group on an aryl substituent at the 6-position has been shown to be crucial for potent activity against Staphylococcus aureus, with the most active derivatives exhibiting MIC values of 8 mg/L.[10] This finding strongly supports the hypothesis that the 6-hydroxy group of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol could be a key determinant of its antimicrobial efficacy.

Table 1: Representative Antibacterial Activity of Related Pyrrolopyrimidine Derivatives

Compound ClassTarget Organism(s)Reported MICReference
Pyrrolo[3,2-d]pyrimidine derivativesS. aureus, P. aeruginosa, E. coli, SalmonellaWeak activity[1][2]
2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-phenylacetamidesE. coli, P. aeruginosa50 µg/mL[9]
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with a hydroxylated aryl groupS. aureus8 mg/L[10]

Experimental Protocols

To facilitate further research into the biological activity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and its analogs, detailed, self-validating protocols for key assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria in broth without compound) and a negative control (broth only). c. Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MIC_Assay_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Prep_Dilutions Prepare Serial Dilutions of Compound in 96-well Plate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_Results Read Results (Visual Inspection or Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Test compound

  • Bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, BSA)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations. b. Add DNA gyrase to initiate the reaction. Include a positive control (no compound) and a negative control (no enzyme).

  • Incubation: a. Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: a. Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • Agarose Gel Electrophoresis: a. Load the reaction products onto an agarose gel. b. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: a. Stain the gel with a DNA staining agent and visualize under UV light. b. Inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing compound concentration. The IC₅₀ value can be determined by quantifying the band intensities.

DNA_Gyrase_Assay_Workflow Start Start Setup_Reaction Set up Reaction: DNA Gyrase, Relaxed Plasmid, ATP, Buffer, and Compound Start->Setup_Reaction Incubate Incubate at 37°C for 1h Setup_Reaction->Incubate Stop_Reaction Stop Reaction with SDS/EDTA Incubate->Stop_Reaction Run_Gel Agarose Gel Electrophoresis Stop_Reaction->Run_Gel Visualize Stain and Visualize DNA Bands Run_Gel->Visualize Analyze Analyze Inhibition of Supercoiling (Determine IC50) Visualize->Analyze End End Analyze->End

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Conclusion and Future Directions

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol represents a promising starting point for the development of novel antimicrobial agents. Its proposed mechanism of action, targeting the essential bacterial enzyme DNA gyrase, offers a validated pathway for achieving selective toxicity. While direct biological data for this specific compound is currently limited, the broader landscape of pyrrolopyrimidine chemistry provides a strong rationale for its investigation. The structure-activity relationships of related compounds, particularly the demonstrated importance of a hydroxyl group for potent antibacterial activity, underscore the potential of the 6-hydroxy substituent.

Future research should focus on the definitive synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and the comprehensive evaluation of its antimicrobial spectrum and potency through standardized assays such as the MIC determination. Furthermore, detailed enzymatic studies are required to confirm its inhibitory activity against DNA gyrase and to elucidate the specific molecular interactions within the ATP-binding site. The experimental protocols provided in this guide offer a robust framework for conducting these critical investigations, which will be instrumental in unlocking the full therapeutic potential of this and related pyrrolopyrimidine derivatives in the ongoing fight against bacterial infections.

References

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing LLC. (URL: [Link])

  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. PubMed. (URL: [Link])

  • Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Taylor & Francis Online. (URL: [Link])

  • Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy. PubMed. (URL: [Link])

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. (URL: [Link])

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. (URL: [Link])

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  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. (URL: [Link])

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Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Abstract The pyrrolo[3,2-d]pyrimidine scaffold, a deazapurine isostere, represents a privileged structure in medicinal chemistry, renowned for its versatile biological activities. This guide focuses on the putative mecha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-d]pyrimidine scaffold, a deazapurine isostere, represents a privileged structure in medicinal chemistry, renowned for its versatile biological activities. This guide focuses on the putative mechanism of action of a specific derivative, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. While direct experimental data for this precise molecule is nascent, a robust mechanistic hypothesis can be formulated based on extensive research into structurally related analogues. This document synthesizes current knowledge to propose that 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol primarily functions as a kinase inhibitor , with potential secondary effects on critical metabolic pathways and the induction of apoptosis. We will explore the foundational biochemistry of this scaffold, delineate the most probable molecular targets, and provide detailed experimental protocols to rigorously validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising compound class.

Introduction: The Pyrrolo[3,2-d]pyrimidine Core as a Kinase-Targeting Scaffold

The 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol molecule belongs to the pyrrolopyrimidine family, which has garnered significant attention in drug discovery.[1] The core structure mimics the natural purine ring system, enabling it to function as an effective competitor for the ATP-binding site of a vast array of protein kinases. Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

Derivatives of the pyrrolo[3,2-d]pyrimidine and the related pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as potent inhibitors of various kinase families, including tyrosine kinases and serine/threonine kinases.[2][3] The specific substitutions on the core ring—in this case, a chloro group at position 4 and a hydroxyl group at position 6—are critical for defining the molecule's binding affinity, selectivity, and pharmacokinetic properties. The chlorine atom, a common feature in kinase inhibitors, often serves to occupy a specific hydrophobic pocket within the ATP-binding site, thereby enhancing potency. The hydroxyl group at the 6-position is particularly intriguing, as the related 6-one core has been identified in highly selective CDK2 inhibitors.[4]

This guide will proceed by first establishing the primary mechanistic hypothesis—kinase inhibition—and then exploring alternative or complementary cellular effects.

Primary Mechanistic Hypothesis: Inhibition of Protein Kinases

The central hypothesis is that 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol exerts its biological effects by directly binding to and inhibiting the activity of one or more protein kinases. Based on extensive literature for this scaffold, several key kinase families emerge as high-probability targets.

Targeting VEGFR-2 (KDR) and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis—the formation of new blood vessels.[5] This process is essential for tumor growth and metastasis. Numerous pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent, non-ATP competitive (Type II) inhibitors of KDR.[5][6]

Causality of Type II Inhibition: Unlike Type I inhibitors that bind to the active kinase conformation, Type II inhibitors bind to the inactive "DFG-out" conformation. This mode of binding involves interactions with both the ATP pocket and an adjacent allosteric site, often leading to greater kinase selectivity and improved cellular potency.[5] It is plausible that 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol adopts this binding mode.

G cluster_0 VEGFR-2 Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Inactive DFG-out) VEGF->VEGFR2 Binds & Stabilizes Inactive State Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Autophosphorylation & Activation INHIBITED Compound 4-chloro-5H-pyrrolo [3,2-d]pyrimidin-6-ol (Hypothesized Type II Inhibitor) Compound->VEGFR2 Binds Allosteric Site & ATP Pocket ATP ATP ATP->VEGFR2 Binding Blocked Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis

Caption: Hypothesized Type II Inhibition of VEGFR-2 Signaling.

Broader Anti-Proliferative Kinase Targets

The pyrrolopyrimidine scaffold is versatile, and different derivatives have demonstrated activity against a wide spectrum of oncogenic kinases.[2] A comprehensive evaluation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol would necessitate screening against a panel of kinases, with particular attention to:

  • Fibroblast Growth Factor Receptors (FGFRs): Key drivers in various cancers.[2]

  • Tropomyosin Receptor Kinases (Trks): Targets for specific tumor subtypes.[2]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. The related pyrrolo[2,3-d]pyrimidin-6-one core shows high selectivity for CDK2.[4]

  • Epidermal Growth Factor Receptor (EGFR): Frequently mutated in non-small cell lung cancer.[7][8]

Secondary & Complementary Mechanisms of Action

While kinase inhibition is the most probable primary mechanism, the biological effects of a small molecule are often multifaceted. Research on related compounds suggests other pathways that may be modulated by 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Targeting One-Carbon Metabolism

Folate-dependent one-carbon (C1) metabolism is a critical pathway for the synthesis of nucleotides and amino acids, fueling rapid cell proliferation.[9] Novel pyrrolo[3,2-d]pyrimidine compounds have been specifically designed to inhibit key enzymes in this pathway, such as serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria and purine biosynthetic enzymes in the cytosol.[9][10] This represents a distinct and powerful anti-cancer strategy that is not mutually exclusive with kinase inhibition.

Induction of Cell Cycle Arrest and Apoptosis

A common downstream consequence of inhibiting critical survival kinases is the induction of programmed cell death (apoptosis) and/or arrest of the cell division cycle. Studies on halogenated pyrrolo[3,2-d]pyrimidines have shown accumulation of cells in the G2/M phase of the cell cycle.[11][12] Other derivatives induce apoptosis by modulating the expression of key regulatory proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[7][13]

Experimental Validation: A Step-by-Step Guide

To rigorously determine the mechanism of action for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, a systematic, multi-tiered experimental approach is required.

G A Tier 1: Target Identification & Cellular Potency B Tier 2: Target Validation & Pathway Analysis A->B Identified Targets A1 Kinome-wide Screen (e.g., KinomeScan) A2 IC50 Determination (Biochemical Assay) A3 Antiproliferative Assay (e.g., MTT, CTG) C Tier 3: Cellular Phenotype & Alternative Mechanisms B->C Confirmed Pathway B1 Target Engagement Assay (e.g., CETSA, Western Blot) B2 Phospho-protein Analysis (Western Blot) C1 Cell Cycle Analysis (Flow Cytometry) C2 Apoptosis Assay (Annexin V/PI Staining) C3 Metabolic Rescue Assay

Caption: Experimental Workflow for MoA Validation.

Tier 1: Broad Screening and Potency Assessment

Objective: To identify primary kinase targets and determine the compound's general anti-proliferative activity.

Protocol 1: Kinome-wide Binding Assay

  • Principle: A competition binding assay (e.g., DiscoveRx KINOMEscan™) is used to quantify the interaction of the test compound with hundreds of kinases.

  • Procedure:

    • Solicit the screening service from a specialized vendor.

    • Provide the compound at a specified concentration (typically 1-10 µM).

    • The vendor will incubate the compound with a panel of ~468 kinases, each linked to a DNA tag.

    • An immobilized ligand that binds to the active site of all kinases is used as a competitor.

    • The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag. A potent interaction with the test compound will result in a lower qPCR signal.

  • Data Analysis: Results are typically expressed as percent of control (%Ctrl), where a lower number indicates stronger binding. Hits are defined as kinases with %Ctrl < 10 or < 35.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

  • Principle: Measures the metabolic activity of viable cells as an indicator of cell proliferation.

  • Procedure:

    • Seed cancer cells (e.g., HUVEC for angiogenesis, A549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (e.g., 0.01 nM to 100 µM) for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Plot absorbance vs. log[concentration] and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Tier 2: Target Validation in a Cellular Context

Objective: To confirm that the compound engages the identified kinase target(s) within intact cells and inhibits the relevant signaling pathway.

Protocol 3: Cellular Target Engagement via Western Blot

  • Principle: To measure the phosphorylation status of a kinase's direct downstream substrate as a proxy for target engagement and inhibition.

  • Procedure:

    • Select a cell line known to have an active signaling pathway for the target kinase (e.g., HUVEC cells stimulated with VEGF for VEGFR-2).

    • Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short duration (e.g., 1-2 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-PLCγ) and the total protein (e.g., anti-total-PLCγ).

    • Use a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

    • Apply HRP-conjugated secondary antibodies and visualize bands using an ECL substrate and imager.

  • Data Analysis: A dose-dependent decrease in the phosphorylated protein signal, relative to the total protein and loading control, confirms target inhibition.

Data Presentation & Summary

Effective data organization is crucial for interpreting results and making informed decisions.

Table 1: Hypothetical Kinase Selectivity Profile (This table presents example data that would be generated from Protocol 1)

Kinase TargetBinding Affinity (% Ctrl @ 1 µM)Putative Biological Role
VEGFR-2 (KDR) 1.5 Angiogenesis, Tumor Growth
FGFR4 8.2 Cell Proliferation, Survival
CDK2 15.6 Cell Cycle Progression
SRC45.1Cell Motility, Proliferation
LCK78.9T-cell Signaling

Table 2: Hypothetical Antiproliferative Activity (This table presents example data that would be generated from Protocol 2)

Cell LineTissue of OriginGI₅₀ (µM)
HUVECEndothelial0.25
A549Lung Carcinoma1.5
WiDrColon Adenocarcinoma2.1
MCF-7Breast Adenocarcinoma5.8

Conclusion

The 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol molecule is a compound of significant scientific interest, belonging to a scaffold class with proven therapeutic relevance. The weight of evidence from related analogues strongly suggests a primary mechanism of action centered on the inhibition of protein kinases, particularly those involved in angiogenesis and cell cycle control like VEGFR-2 and CDK2. However, the potential for this scaffold to engage other critical cellular processes, such as one-carbon metabolism, should not be overlooked.

The experimental framework provided in this guide offers a clear, logical, and self-validating pathway to elucidate the precise molecular mechanism. By systematically progressing from broad, unbiased screening to specific target validation and phenotypic analysis, researchers can build a comprehensive and robust understanding of this compound's biological activity, paving the way for its potential development as a novel therapeutic agent.

References

  • Sun, L., et al. (2012). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Molecules, 17(10), 11994-12017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268297/][5][6]

  • Al-Otaibi, F., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [URL: https://www.mdpi.com/1424-8247/16/9/1324][7][8]

  • Abdel-Ghani, T.M., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. Bioorganic & Medicinal Chemistry, 26(23-24), 6066-6077. [URL: https://pubmed.ncbi.nlm.nih.gov/30385226/][2]

  • Chem-Impex International. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. Retrieved from [Link]1]

  • Dekhne, A.S., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6774887/][9][10]

  • Abo-Elmagd, M., et al. (2022). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Scientific Reports, 12(1), 18880. [URL: https://www.nature.com/articles/s41598-022-23577-z][13]

  • Newton, A.S., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. ChemistrySelect, 3(3), 933-937. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5984180/][11][12]

  • Zhang, T., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 223, 113645. [URL: https://sci-hub.se/10.1016/j.ejmech.2021.113645][3]

  • Norman, M.H., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1784-1791. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658253/][4]

Sources

Foundational

The Ascendancy of a Privileged Scaffold: A Historical and Synthetic Deep Dive into Pyrrolo[3,2-d]pyrimidines

Abstract The pyrrolo[3,2-d]pyrimidine core, a fascinating isostere of the ubiquitous purine ring system, has carved a significant niche in medicinal chemistry and drug discovery. This in-depth technical guide charts the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-d]pyrimidine core, a fascinating isostere of the ubiquitous purine ring system, has carved a significant niche in medicinal chemistry and drug discovery. This in-depth technical guide charts the historical journey of this "9-deazapurine" scaffold, from its conceptualization and first synthesis to its evolution as a cornerstone in the development of targeted therapeutics. We will explore the pioneering synthetic strategies that unlocked this chemical space, delve into the early biological investigations that hinted at its potential, and trace its remarkable trajectory into a privileged structure for potent and selective kinase inhibitors and other therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery, history, and synthetic underpinnings of this vital heterocyclic motif.

The Genesis of an Idea: The "Deazapurine" Concept

The story of pyrrolo[3,2-d]pyrimidines is intrinsically linked to the broader concept of "deazapurines," a class of purine analogs where a nitrogen atom in the imidazole or pyrimidine ring is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's electronic distribution, metabolic stability, and ability to interact with biological targets. The pyrrolo[3,2-d]pyrimidine scaffold is specifically designated as a 9-deazapurine, signifying the replacement of the N9 atom of the purine ring with a carbon atom. This structural alteration prevents the formation of an N-glycosidic bond at this position, a key feature in the metabolism of purine nucleosides.

The initial impetus for exploring deazapurine analogs stemmed from the desire to create antimetabolites of natural purines, with the goal of disrupting cellular processes for therapeutic gain, particularly in the realm of oncology and virology. The pioneering work in purine analog synthesis, notably by researchers like Roland K. Robins, laid the intellectual groundwork for the exploration of these novel heterocyclic systems. While much of the early focus was on the isomeric pyrrolo[2,3-d]pyrimidines (7-deazapurines), the unique properties of the 9-deaza counterparts soon captured the attention of synthetic and medicinal chemists. A key distinction is that while 7-deazapurines occur naturally, pyrrolo[3,2-d]pyrimidines are exclusively synthetic constructs, highlighting the ingenuity of chemical synthesis in expanding the horizons of therapeutic possibilities.[1]

The Dawn of a Scaffold: Early Synthetic Strategies

The initial forays into the synthesis of the pyrrolo[3,2-d]pyrimidine ring system were challenging, requiring innovative approaches to construct the fused bicyclic structure. While a definitive, single "discovery" paper for the parent heterocycle is not readily apparent in the historical literature, the collective efforts of several research groups in the mid-20th century gradually unveiled viable synthetic pathways.

One of the foundational strategies involved the construction of the pyrimidine ring onto a pre-existing pyrrole core. This often involved the use of pyrrole precursors bearing vicinal amino and cyano or ester functionalities, which could then be cyclized with various one-carbon synthons to form the pyrimidine ring.

A significant advancement in the field was the development of methods starting from appropriately substituted pyrimidines. A common and effective approach involves the use of a 4-aminopyrimidine derivative with a suitable substituent at the 5-position that can be elaborated into the pyrrole ring.

A representative early synthetic approach is outlined below:

Early_Synthesis cluster_0 Pyrimidine Precursor cluster_1 Pyrrole Ring Formation cluster_2 Pyrrolo[3,2-d]pyrimidine Core 4,6-diaminopyrimidine 4,6-Diaminopyrimidine Chloroacetaldehyde Chloroacetaldehyde 4,6-diaminopyrimidine->Chloroacetaldehyde Reaction with Cyclization Cyclization Chloroacetaldehyde->Cyclization Intermediate Formation Pyrrolopyrimidine Pyrrolo[3,2-d]pyrimidine Cyclization->Pyrrolopyrimidine Intramolecular Condensation

Figure 1: A generalized early synthetic route to the pyrrolo[3,2-d]pyrimidine core.

This and similar early methods, though often laborious and with modest yields by modern standards, were crucial in providing the first tangible samples of this novel heterocyclic system, paving the way for the initial exploration of its chemical and biological properties.

From Curiosity to Candidate: The Emergence of Biological Activity

The initial biological evaluation of pyrrolo[3,2-d]pyrimidines was largely driven by their analogy to natural purines. Researchers hypothesized that these compounds could act as antagonists in biochemical pathways involving purines, such as nucleic acid biosynthesis and cellular signaling.

Early studies, often conducted in the 1960s and 1970s, explored the cytotoxic and antimicrobial properties of simple pyrrolo[3,2-d]pyrimidine derivatives. While many of these initial compounds showed only modest activity, they provided crucial proof-of-concept and fueled further investigation.

A significant breakthrough in the biological relevance of this scaffold came with the discovery of its potential as an inhibitor of purine nucleoside phosphorylase (PNP).[2][3] PNP is a key enzyme in the purine salvage pathway, and its inhibition was recognized as a potential therapeutic strategy for T-cell mediated autoimmune diseases and certain types of leukemia. This discovery marked a turning point, shifting the perception of pyrrolo[3,2-d]pyrimidines from mere chemical curiosities to promising therapeutic leads.

The following table summarizes some of the early biological activities investigated for the pyrrolo[3,2-d]pyrimidine scaffold:

Biological Target/ActivityEarly FindingsSignificance
Antimicrobial Weak to moderate activity against various bacteria and fungi.Demonstrated the general biological relevance of the scaffold.
Anticancer Modest cytotoxicity against various cancer cell lines.Provided the impetus for further derivatization to improve potency.
Purine Nucleoside Phosphorylase (PNP) Inhibition Competitive inhibition of PNP.Established a key therapeutic target and propelled the scaffold into more focused drug discovery programs.[2][3]

The Kinase Revolution: A Privileged Scaffold for Targeted Therapy

The late 20th and early 21st centuries witnessed a paradigm shift in cancer therapy, with the advent of targeted therapies aimed at specific molecular drivers of the disease. Protein kinases, a large family of enzymes that play a central role in cellular signaling, emerged as one of the most important classes of drug targets.

The pyrrolo[3,2-d]pyrimidine scaffold, with its structural resemblance to the adenine core of ATP (the natural substrate for kinases), was quickly identified as a "privileged scaffold" for the design of kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of ATP. The pyrrole moiety provides a versatile platform for introducing substituents that can occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

This realization led to an explosion of research and development efforts centered on pyrrolo[3,2-d]pyrimidine-based kinase inhibitors. Numerous pharmaceutical companies initiated programs to explore the potential of this scaffold against a wide range of kinase targets implicated in cancer and other diseases.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Pyrrolo[3,2-d]pyrimidine Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Pyrimidine_Ring Pyrimidine Ring Pyrimidine_Ring->Hinge H-Bonding Pyrrole_Substituent Pyrrole Substituent (R) Pyrrole_Substituent->Hydrophobic_Pocket Hydrophobic Interactions

Figure 2: Binding mode of a pyrrolo[3,2-d]pyrimidine inhibitor in a kinase active site.

This intensive research has culminated in the successful development of several clinically approved drugs and numerous investigational agents based on the pyrrolo[3,2-d]pyrimidine core, targeting kinases such as EGFR, HER2, and others.[4][5]

Modern Synthetic Methodologies: Expanding Chemical Space

The increasing importance of pyrrolo[3,2-d]pyrimidines has driven the development of more efficient and versatile synthetic methodologies. Modern approaches often employ transition-metal-catalyzed cross-coupling reactions to construct the core scaffold and introduce diverse substituents.

Key modern synthetic strategies include:

  • Domino C-N Coupling/Hydroamination Reactions: This powerful strategy allows for the construction of the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione scaffold from readily available alkynylated uracils and anilines in a one-pot process.[5]

  • Multi-component Reactions: One-pot, multi-component reactions have emerged as an efficient and atom-economical way to synthesize highly functionalized pyrrolo[3,2-d]pyrimidines.[1]

  • Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Reactions such as the Sonogashira and Suzuki couplings are widely used to introduce aryl and other substituents onto the pyrrolo[3,2-d]pyrimidine core, enabling extensive structure-activity relationship (SAR) studies.

These advanced synthetic methods have significantly expanded the accessible chemical space around the pyrrolo[3,2-d]pyrimidine scaffold, facilitating the fine-tuning of pharmacokinetic and pharmacodynamic properties for the development of next-generation therapeutics.

The Future is Bright: Continuing the Legacy

The journey of the pyrrolo[3,2-d]pyrimidine scaffold is a testament to the power of fundamental synthetic chemistry and its profound impact on drug discovery. From its origins as a synthetic purine isostere to its current status as a privileged scaffold for targeted therapies, this remarkable heterocycle continues to inspire the design of novel therapeutic agents. As our understanding of disease biology deepens, the versatility and proven track record of the pyrrolo[3,2-d]pyrimidine core ensure that it will remain a central player in the quest for new and improved medicines for years to come.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. (2012). Journal of Medicinal Chemistry, 55(10), 4590-4604. Retrieved January 19, 2026, from [Link]

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. (2022). Medicinal Chemistry Research, 31(7), 1145-1157. Retrieved January 19, 2026, from [Link]

  • 4-Amino-5-pyrimidinecarbonitrile. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors. (2002). Chemical & Pharmaceutical Bulletin, 50(3), 364-367. Retrieved January 19, 2026, from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Journal of the Mexican Chemical Society. Retrieved January 19, 2026, from [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2017). Beilstein Journal of Organic Chemistry, 13, 1356-1364. Retrieved January 19, 2026, from [Link]

  • The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors. (2002). Chemical & Pharmaceutical Bulletin, 50(3), 364-367. Retrieved January 19, 2026, from [Link]

  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. (2019). Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. Retrieved January 19, 2026, from [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). Auctores Journals. Retrieved January 19, 2026, from [Link]

  • Inhibitors of purine nucleoside phosphorylase: effects of 9-deazapurine ribonucleosides and synthesis of 5'-deoxy-5'-iodo-9-deazainosine. (1983). Cancer Research, 43(1), 121-127. Retrieved January 19, 2026, from [Link]

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Exploratory

Spectroscopic Characterization of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this molecule. While experimental data for the title compound is not publicly available, this guide will leverage the known spectroscopic data of the closely related parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, to predict and interpret the spectral features of its 6-hydroxy derivative.

Introduction: The Significance of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Pyrrolo[3,2-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural analogy to purines. This structural similarity allows them to interact with a variety of biological targets, leading to a wide range of pharmacological activities, including antiviral and anticancer properties.[1][2] The specific compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, is a functionalized derivative that holds potential as a key intermediate in the synthesis of more complex bioactive molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which are critical parameters in any research and development endeavor.

This guide will provide a detailed, step-by-step analysis of the expected NMR, IR, and MS data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with the known data of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, highlighting the key functional groups that will be the focus of our spectroscopic analysis.

Figure 1. Molecular structure of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, in DMSO-d₆ shows three distinct signals in the aromatic region and one for the pyrrole N-H proton.[1] The introduction of a hydroxyl group at the 6-position is expected to cause notable changes in the chemical shifts of the neighboring protons.

Experimental Protocol (Predicted):

  • Dissolve approximately 5-10 mg of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Rationale
~12.5br s1HN-H (Pyrrole)Similar to the parent compound, this proton is acidic and will appear as a broad singlet.
~9.0-10.0br s1HO-HThe hydroxyl proton is expected to be a broad singlet and its chemical shift can vary with concentration and temperature.
~8.7s1HH-2This proton on the pyrimidine ring is expected to be a singlet and its chemical shift will be similar to the parent compound.
~7.5s1HH-7The introduction of the hydroxyl group at the adjacent carbon (C-6) will likely deshield this proton, causing a downfield shift compared to the parent compound.

Interpretation:

The most significant predicted change in the ¹H NMR spectrum compared to the parent compound is the appearance of a broad singlet corresponding to the hydroxyl proton (O-H). Additionally, the proton at the 7-position (H-7) is expected to be deshielded due to the electron-withdrawing effect of the adjacent hydroxyl group, resulting in a downfield shift. The pyrrole N-H and the pyrimidine H-2 protons are expected to have chemical shifts similar to those observed for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The introduction of the hydroxyl group will have a significant impact on the chemical shift of the carbon to which it is attached (C-6) and will also influence the shifts of neighboring carbons.

Experimental Protocol (Predicted):

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum on the same NMR spectrometer, typically using a proton-decoupled pulse sequence.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentPredicted Rationale
~155-165C-6The carbon attached to the hydroxyl group will be significantly deshielded and will appear at a much lower field compared to the corresponding C-H carbon in the parent compound.
~152C-4The chemical shift of this carbon is expected to be similar to the parent compound.
~150C-2The chemical shift of this carbon is expected to be similar to the parent compound.
~143C-7aThis bridgehead carbon's chemical shift should be comparable to the parent compound.
~125C-4aThis bridgehead carbon's chemical shift should be comparable to the parent compound.
~105C-7The chemical shift of this carbon will be influenced by the adjacent hydroxyl group, but the effect is generally smaller than on the directly attached carbon.

Interpretation:

The most prominent feature in the predicted ¹³C NMR spectrum will be the signal for C-6 at a significantly downfield chemical shift (around 155-165 ppm) due to the strong deshielding effect of the attached oxygen atom. The chemical shifts of the other carbons in the pyrrolo[3,2-d]pyrimidine core are expected to be in general agreement with those of the parent compound, with minor shifts due to the electronic influence of the hydroxyl substituent.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is expected to show characteristic absorption bands for the O-H, N-H, and C=N bonds, as well as the aromatic ring system.

Experimental Protocol (Predicted):

  • Prepare a solid sample of the compound, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (hydroxyl group)
3200-3100MediumN-H stretch (pyrrole)
1630-1580Medium-StrongC=N and C=C stretching vibrations (pyrimidine and pyrrole rings)
~1200Medium-StrongC-O stretch (hydroxyl group)
~750Medium-StrongC-Cl stretch

Interpretation:

The most diagnostic feature in the predicted IR spectrum will be a strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of a hydroxyl group involved in hydrogen bonding.[3][4][5][6] The N-H stretching vibration of the pyrrole ring is expected to appear as a medium intensity band around 3200-3100 cm⁻¹.[1] The spectrum will also display characteristic absorptions for the C=N and C=C bonds of the heterocyclic rings and a band corresponding to the C-Cl stretch. The presence of a C-O stretching band around 1200 cm⁻¹ further confirms the presence of the hydroxyl group.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Predicted):

  • Introduce a dilute solution of the compound into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrum Data:

m/zAssignmentPredicted Rationale
170.0/172.0[M+H]⁺The protonated molecular ion peak. The presence of a chlorine atom will result in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks.
153.0/155.0[M+H - H₂O]⁺Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols.
142.0[M+H - CO]⁺Loss of carbon monoxide from the pyrimidinol ring is a possible fragmentation pathway.

Interpretation:

The mass spectrum is expected to show a protonated molecular ion peak [M+H]⁺ at m/z 170.0, corresponding to the molecular formula C₆H₅ClN₃O. Due to the presence of the chlorine isotope ³⁷Cl, an M+2 peak at m/z 172.0 with an intensity of approximately one-third of the M peak is also expected.[1] Common fragmentation pathways for aromatic alcohols include the loss of a water molecule, which would result in a fragment ion at m/z 153.0/155.0. Further fragmentation of the heterocyclic ring system may also be observed.

Summary of Spectroscopic Data

The following table summarizes the key predicted spectroscopic data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

TechniqueKey Predicted Features
¹H NMR Broad singlet for O-H (~9.0-10.0 ppm), Singlet for H-2 (~8.7 ppm), Singlet for H-7 (~7.5 ppm), Broad singlet for N-H (~12.5 ppm)
¹³C NMR Signal for C-6 at ~155-165 ppm
IR Strong, broad O-H stretch (3400-3200 cm⁻¹), Medium N-H stretch (3200-3100 cm⁻¹), Medium-Strong C-O stretch (~1200 cm⁻¹)
MS (ESI+) [M+H]⁺ at m/z 170.0/172.0 (3:1 ratio)

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the spectroscopic data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. By leveraging the known data of the parent compound and fundamental spectroscopic principles, we have been able to forecast the key features of the ¹H NMR, ¹³C NMR, IR, and MS spectra. This information is invaluable for any researcher working with this compound, providing a solid foundation for the confirmation of its synthesis and for its use in further chemical transformations. The experimental validation of this predicted data will be a crucial next step in the comprehensive characterization of this important heterocyclic molecule.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectroscopy of Alcohols and Phenols. (2023). In Organic Chemistry. OpenStax. [Link]

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine | 84905-80-6 - J&K Scientific. (n.d.). Retrieved January 19, 2026, from [Link]

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Investigational Protocols for the Novel Pyrrolopyrimidine Analog: 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Abstract The 5H-pyrrolo[3,2-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents, including kinase inhibitors, and comp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5H-pyrrolo[3,2-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents, including kinase inhibitors, and compounds with anticancer and antiviral properties.[1][2][3] This document provides a comprehensive guide for the initial characterization and application of a novel derivative, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol . As specific experimental data for this compound is not yet prevalent in published literature, this guide is structured as a logical, stepwise investigational workflow. It is designed for researchers in drug discovery and chemical biology to systematically elucidate the compound's physicochemical properties, biological activity, and potential mechanisms of action. The protocols herein are extrapolated from established methodologies for structurally related pyrrolopyrimidines and are intended to form a robust framework for discovery.

Introduction & Scientific Rationale

The pyrrolo[3,2-d]pyrimidine scaffold is a purine analog, a class of compounds known to interact with a wide array of biological targets.[4][5] Its utility is frequently demonstrated in the development of kinase inhibitors, where the nitrogen-rich heterocyclic system can form critical hydrogen bonds within the ATP-binding pocket of enzymes.[6] The specific analog, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol , presents two key functional groups for investigation:

  • C4-Chloro Group : The chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[4] This makes the compound a valuable intermediate for the synthesis of a library of derivatives, allowing for extensive Structure-Activity Relationship (SAR) studies.[7]

  • C6-Hydroxyl Group : The hydroxyl group at the 6-position introduces a polar moiety that can significantly alter the compound's solubility, cell permeability, and potential to act as a hydrogen bond donor or acceptor with a biological target.

This guide outlines the foundational experiments required to progress this novel compound from a chemical entity to a characterized biological probe or potential therapeutic lead.

Compound Management: Safety, Storage, and Solution Preparation

Prior to any biological experimentation, meticulous handling and preparation are paramount for safety and experimental reproducibility. While no specific safety data sheet (SDS) exists for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, data from the closely related analog, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, provides essential guidance.[8][9]

2.1. Safety and Handling

Based on analogous compounds, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol should be handled with caution.

  • Hazard Profile : Assumed to be toxic if swallowed, cause skin irritation, and cause serious eye irritation.[8][9] May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE) : Always wear nitrile gloves, safety goggles with side shields, and a laboratory coat.[10] Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation.[8][10]

  • Storage : Store the solid compound in a tightly sealed container in a refrigerator (0-8 °C is recommended for similar compounds).[1]

2.2. Physicochemical Properties

A summary of the compound's properties is essential for accurate solution preparation.

PropertyValueSource
Molecular Formula C₆H₄ClN₃OCalculated
Molecular Weight 169.57 g/mol Calculated[4]
Appearance Likely an off-white to pale yellow solidExtrapolated[1]
Purity ≥95% (HPLC Recommended)Standard Practice
Solubility Expected to be soluble in DMSO, DMF; sparingly soluble in alcohols.Standard Practice

2.3. Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a high-concentration stock solution, which is the standard starting point for virtually all in vitro biological assays.

Materials:

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Tare : On an analytical balance, place a sterile 1.5 mL microcentrifuge tube (or appropriate vial) and tare the weight.

  • Weigh : Carefully weigh approximately 1.70 mg of the solid compound directly into the tared tube. Record the exact weight.

  • Calculate : Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 169.57 ( g/mol )) * 100,000

  • Dissolve : Add the calculated volume of anhydrous DMSO to the tube.

  • Mix : Cap the tube tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if necessary.

  • Aliquot & Store : Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Primary Biological Screening: Identifying Cellular Activity

The initial goal is to determine if the compound exerts any biological effect on whole cells. A cytotoxicity screen across a panel of cancer cell lines is a logical starting point, given the known anticancer activities of the pyrrolopyrimidine scaffold.[11][12][13]

3.1. Protocol: Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HT-29 colon, A549 lung)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 10 mM compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare a serial dilution of the compound in complete medium. A common starting range is 100 µM to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells containing medium with the highest concentration of DMSO used (e.g., 0.5%).

  • Incubation : Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Readout : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

3.2. Workflow for Initial Biological Characterization

The results from the primary screen will dictate the subsequent experimental path.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Validation A Prepare 10 mM Stock in DMSO B Perform Cell Viability Assay (e.g., MTT on Cancer Panel) A->B C Calculate IC50 Values B->C D Compound is Active (Low µM IC50) C->D Decision Point E Broad Kinase Panel Screen (e.g., 400+ kinases at 1 µM) D->E F Identify Specific Kinase 'Hits' E->F G Biochemical Kinase Assay (Confirm direct inhibition) F->G Follow Up H Western Blot for Downstream Pathway G->H

Caption: Workflow for characterizing a novel pyrrolopyrimidine analog.

Target Deconvolution and Mechanistic Studies

If the compound demonstrates significant cytotoxicity, the next logical step is to identify its molecular target(s).

4.1. Protocol: Broad-Spectrum Kinase Inhibition Profiling

Given the scaffold's prevalence as a kinase inhibitor, an unbiased screen is the most efficient method for target identification.[6][14] This is typically performed as a fee-for-service by specialized companies.

Conceptual Procedure:

  • Compound Submission : Provide the compound at a high concentration (e.g., 10 mM in DMSO) to the service provider.

  • Primary Screen : The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases (e.g., >400).

  • Data Output : The results are returned as "% Inhibition" for each kinase. A common threshold for a "hit" is >50% or >75% inhibition.

  • Follow-up : For promising hits, a dose-response experiment is performed to determine the IC₅₀ value for the specific kinase-compound interaction.

4.2. Protocol: Mechanistic Validation via Western Blot

Once a primary kinase target is identified (e.g., LRRK2, a target for some pyrrolo[2,3-d]pyrimidines[6]), validation within a cellular context is crucial. This protocol confirms that the compound inhibits the kinase's activity inside the cell by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cell line expressing the target kinase.

  • Compound stock solution.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate.

Procedure:

  • Treat Cells : Plate cells and allow them to adhere. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, 5x the cell-based IC₅₀) for a specified time (e.g., 1-4 hours).

  • Lyse Cells : Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Quantify Protein : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Run Gel : Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block & Probe : Block the membrane (e.g., with 5% BSA or milk in TBST) and then incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Secondary Probe & Image : Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip & Reprobe : To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody for the total (non-phosphorylated) substrate protein.

4.3. Logical Pathway from Screening to Validation

This diagram illustrates how a researcher uses screening data to design validation experiments.

G A Primary Screen Result: Compound is cytotoxic IC50 = 2.5 µM in HT-29 cells B Hypothesis: Cytotoxicity is due to kinase inhibition A->B C Kinase Panel Screen: >90% inhibition of Kinase X at 1 µM B->C D Hypothesis Confirmed: Kinase X is a primary target C->D E Validation Experiment 1: Biochemical IC50 determination for Compound vs. Kinase X D->E F Validation Experiment 2: Western blot for p-Substrate Y (downstream of Kinase X) in HT-29 cells D->F G Result: Compound reduces p-Substrate Y in a dose-dependent manner F->G

Sources

Application

Application Notes &amp; Protocols: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in Kinase Inhibitor Synthesis

Abstract The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisosteric analogue of adenine, the cornerstone of adenosine triphosphate (ATP). This structural mimicry allows d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisosteric analogue of adenine, the cornerstone of adenosine triphosphate (ATP). This structural mimicry allows derivatives to function as potent ATP-competitive inhibitors for a wide range of protein kinases, which are critical targets in oncology and inflammatory diseases. This document provides a detailed guide on the strategic utilization of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol , a versatile starting material for the synthesis of targeted kinase inhibitors. We will explore its chemical properties, outline core synthetic methodologies, provide a detailed experimental protocol for derivatization, and discuss the underlying structure-activity relationships (SAR) that guide inhibitor design.

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Strategic Overview

The strategic value of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol scaffold lies in its combination of a stable heterocyclic core that anchors within the kinase hinge region and multiple, orthogonally addressable functionalization points.

  • The Core: The pyrrolopyrimidine nucleus mimics the purine ring of adenine, enabling it to form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP binding pocket.[1][2]

  • The C4-Chloro Group: This is the primary reactive site for introducing diversity. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various aniline, amine, and phenoxide moieties. These substituents are critical for targeting specificity and potency, often extending into the solvent-exposed region or interacting with specific amino acid residues.[3]

  • The N5-Pyrrole Nitrogen: The N-H of the pyrrole ring can be readily alkylated or arylated. Modifications at this position are instrumental in modulating physicochemical properties such as solubility and cell permeability. Furthermore, the N5-substituent can be designed to occupy the "back pocket" of the kinase active site, a strategy that has successfully yielded highly potent and selective inhibitors, including dual inhibitors of HER2/EGFR.[4]

  • The C6-Hydroxyl Group: The C6-ol group provides an additional handle for modification, potentially through etherification or esterification. More subtly, its electronic properties influence the reactivity of the entire ring system. In many synthetic routes, this group may require protection (e.g., as a silyl or methyl ether) to prevent side reactions during the functionalization of the C4 or N5 positions, followed by a final deprotection step.

Physicochemical Properties
PropertyValueSource
IUPAC Name 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol[5]
CAS Number 1516103-67-5[6]
Molecular Formula C₆H₄ClN₃O[5]
Molecular Weight 169.57 g/mol [5]

Core Synthetic Workflow: A Two-Pronged Approach

The synthesis of diverse kinase inhibitor libraries from 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol typically follows a logical and modular workflow. The two primary reaction vectors, SNAr at C4 and alkylation at N5, can often be performed sequentially to achieve the desired 4,5-disubstituted pattern.

G start_node start_node intermediate_node intermediate_node final_node final_node process_node process_node A 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol B Intermediate A (C4-Substituted) A->B C Intermediate B (N5-Substituted) A->C sub_proc1 Strategy 1: S N Ar at C4 (e.g., Buchwald-Hartwig or Pd-catalyzed coupling with Ar-NH 2 ) A->sub_proc1 sub_proc3 Strategy 2: N5-Alkylation A->sub_proc3 D Final Inhibitor (4,5-Disubstituted) B->D sub_proc2 Strategy 2: N5-Alkylation (e.g., NaH, Alkyl-X) B->sub_proc2 C->D sub_proc4 Strategy 1: S N Ar at C4 C->sub_proc4 sub_proc1->B sub_proc2->D sub_proc3->C sub_proc4->D

Caption: General synthetic workflow for derivatizing the scaffold.

Application Protocol: Synthesis of a 4-Anilino-5-alkyl-5H-pyrrolo[3,2-d]pyrimidin-6-ol Derivative

This protocol describes a representative two-step synthesis of a generic kinase inhibitor structure, targeting kinases such as VEGFR and FGFR.[7] The procedure involves an initial SNAr reaction followed by N-alkylation.

Rationale: The C4-anilino moiety is a classic hinge-binding element. The subsequent N5-alkylation enhances solubility and provides a vector for additional interactions within the ATP pocket. The C6-ol is protected as a methoxy group for this sequence, a common strategy to prevent O-alkylation at C6 during the N5-alkylation step. A final deprotection step (e.g., with BBr₃) would be required to reveal the final C6-ol product if desired. For this protocol, we will describe the synthesis of the protected intermediate.

Step 1: C4-Anilino Substitution via SNAr

  • Objective: To couple a substituted aniline with the C4 position of the (protected) pyrrolopyrimidine core.

  • Reaction: 4-Chloro-6-methoxy-5H-pyrrolo[3,2-d]pyrimidine + 3-ethynylaniline → 4-((3-ethynylphenyl)amino)-6-methoxy-5H-pyrrolo[3,2-d]pyrimidine

  • Reagents & Materials:

    • 4-Chloro-6-methoxy-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq)

    • 3-Ethynylaniline (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

    • Xantphos (0.1 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

    • Anhydrous 1,4-Dioxane

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon atmosphere setup.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-6-methoxy-5H-pyrrolo[3,2-d]pyrimidine, 3-ethynylaniline, Xantphos, and Cs₂CO₃.

    • Add anhydrous 1,4-dioxane to the flask.

    • Degas the mixture by bubbling N₂/Ar through the solvent for 15 minutes.

    • Add Pd₂(dba)₃ to the reaction mixture and degas for another 5 minutes.

    • Heat the reaction mixture to 100-110 °C and stir overnight.

    • Monitor reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Step 2: N5-Alkylation

  • Objective: To introduce an alkyl group at the N5 position of the pyrrole ring.

  • Reaction: 4-((3-Ethynylphenyl)amino)-6-methoxy-5H-pyrrolo[3,2-d]pyrimidine + 1-bromo-2-methoxyethane → 4-((3-Ethynylphenyl)amino)-5-(2-methoxyethyl)-6-methoxy-5H-pyrrolo[3,2-d]pyrimidine

  • Reagents & Materials:

    • Product from Step 1 (1.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • 1-Bromo-2-methoxyethane (1.3 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup, ice bath.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the product from Step 1.

    • Dissolve the starting material in anhydrous DMF and cool the solution to 0 °C in an ice bath.

    • Carefully add NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the sodium salt should be evident.

    • Add 1-bromo-2-methoxyethane dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

    • Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final protected inhibitor.

  • Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, and HRMS.

Mechanism of Action and SAR Insights

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold typically function as Type I kinase inhibitors, competing with endogenous ATP for binding to the active conformation of the kinase.

G cluster_kinase Kinase ATP Binding Pocket core_node core_node pocket_node pocket_node inhibitor_node inhibitor_node hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue back_pocket Hydrophobic Back Pocket solvent_front Solvent Front inhibitor_core Pyrrolo[3,2-d]pyrimidine Core inhibitor_core->hinge H-Bonds (Anchor) c4_group C4-Anilino Group c4_group->solvent_front Targets Specificity & Solubility n5_group N5-Alkyl/Aryl Side Chain n5_group->gatekeeper Steric Interaction (Selectivity Filter) n5_group->back_pocket Enhances Potency & Selectivity

Caption: Binding model of a generic inhibitor in the ATP pocket.

Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR insights for pyrrolo[3,2-d]pyrimidine-based inhibitors targeting common oncogenic kinases.

Target Kinase(s)C4-Substituent RationaleN5-Substituent RationaleResulting ActivityReference
HER2/EGFR Small, substituted anilines (e.g., 3-chloro-4-phenoxyphenyl-amino) to occupy the front pocket.Bicyclic fused rings or side chains designed to fit the back pocket, improving potency.Potent dual inhibitory activity (nM range) and good bioavailability.[4]
VEGFR/FGFR Phenylurea moieties to form additional H-bonds and interactions in the front pocket.Methyl or ethyl groups to provide a balance of potency and favorable physical properties.Strong dual inhibitory activity against VEGFR2 and FGFR1 kinases.[7]
LRRK2 Pyrazole regioisomers to improve physicochemical properties and cell potency.Tetrahydropyran or similar cyclic ethers for potency and solubility.Potent, selective, and brain-penetrant LRRK2 inhibitors for Parkinson's disease.[8]

Troubleshooting & Key Considerations

  • Low SNAr Yields: Ensure anhydrous conditions and effective de-gassing. The choice of palladium catalyst, ligand, and base is critical and may require optimization for specific aniline substrates.

  • N5-Alkylation Regioselectivity: While N5 is generally more nucleophilic than the C6-oxygen anion, competitive O-alkylation can occur. Protecting the C6-ol as a stable ether (e.g., methyl, benzyl) or a labile silyl ether (e.g., TBDMS) is highly recommended before this step.

  • Purification: The polar nature of the pyrrolopyrimidine core can sometimes lead to tailing on silica gel. Using a modified mobile phase (e.g., with 1% triethylamine or a small amount of methanol in DCM) can improve peak shape. Reverse-phase chromatography is also a viable alternative.

Conclusion

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a high-value, strategically functionalized scaffold for modern kinase inhibitor discovery. Its predictable reactivity at the C4 and N5 positions allows for the systematic and modular synthesis of diverse chemical libraries. By leveraging established protocols and a deep understanding of kinase SAR, researchers can effectively utilize this building block to develop novel, potent, and selective therapeutics for a range of human diseases.

References

  • Kim, M., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. Journal of Medicinal Chemistry, 55(8), 3975-91. [Link]

  • Auctores Journals. (n.d.). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link]

  • PubMed. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2024). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Taylor & Francis Group. [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). Google Scholar.
  • J&K Scientific. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine | 84905-80-6. J&K Scientific. [Link]

  • Ito, K., et al. (2010). N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases. Bioorganic & Medicinal Chemistry Letters, 20(20), 6042-6. [Link]

  • PubMed Central. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. National Center for Biotechnology Information. [Link]

  • PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. National Center for Biotechnology Information. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (n.d.). Sci-Hub. [Link]

  • MDPI. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • PubMed. (2024). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. National Center for Biotechnology Information. [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2273-2304. [Link]

  • Wang, T., et al. (2013). Efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines. ACS Combinatorial Science, 15(11), 555-9. [Link]

  • Henderson, J. L., et al. (2022). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry, 13(3), 324-332. [Link]

  • ACS Publications. (2022). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2024). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

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Method

The Strategic Intermediate: A Guide to 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in Drug Discovery

Introduction: The Versatility of the Pyrrolo[3,2-d]pyrimidine Scaffold In the landscape of modern medicinal chemistry, the pyrrolo[3,2-d]pyrimidine core, a deaza-isostere of purine, stands out as a privileged scaffold. I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrrolo[3,2-d]pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolo[3,2-d]pyrimidine core, a deaza-isostere of purine, stands out as a privileged scaffold. Its structural similarity to adenine allows it to function as an effective hinge-binder in the ATP-binding pocket of numerous protein kinases. This mimicry has been successfully exploited to develop a multitude of kinase inhibitors targeting critical signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases. Within this important class of compounds, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol emerges as a highly valuable and versatile intermediate. Its strategic placement of a reactive chloro group at the 4-position and a hydroxyl group at the 6-position offers medicinal chemists a powerful toolkit for molecular elaboration and structure-activity relationship (SAR) studies.

The chloro atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle to introduce a diverse array of amine- or oxygen-linked side chains. These side chains are often crucial for achieving potency and selectivity for the target kinase. Simultaneously, the hydroxyl group at the C6 position can be maintained to influence solubility and provide an additional hydrogen bonding site, or it can be further functionalized to explore deeper pockets of the kinase active site. This guide provides detailed protocols and application notes for the synthesis and utilization of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, empowering researchers to leverage its full potential in the discovery of next-generation therapeutics.

PART 1: Synthesis of the Key Intermediate

Protocol 1: Representative Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

This protocol is based on analogous chlorination reactions of hydroxypyrrolopyrimidines, which are extensively documented in both patents and scientific literature. The use of phosphoryl chloride (POCl₃) is the standard method for converting the hydroxyl group at the 4-position of the pyrimidine ring to a chloro group.

Causality Behind Experimental Choices:

  • Phosphoryl Chloride (POCl₃): This is a powerful and effective chlorinating agent for converting hydroxyl groups on electron-deficient heterocyclic rings, like pyrimidines, into chlorides.

  • Toluene/High-Boiling Solvent: The reaction typically requires elevated temperatures to proceed efficiently. Toluene is a common choice, although other high-boiling, non-reactive solvents can be used.

  • Tertiary Amine Base (e.g., N,N-Diisopropylethylamine - DIPEA): A non-nucleophilic base is often added to neutralize the HCl generated during the reaction. This prevents unwanted side reactions and helps to drive the chlorination to completion.[1]

  • Controlled Quenching: The reaction is quenched by slowly adding the mixture to ice water. This is a highly exothermic process and must be done carefully to control the temperature and safely decompose the excess POCl₃.

  • Basification: The product is typically insoluble in acidic or neutral aqueous solutions but can be precipitated by carefully adjusting the pH to be slightly basic with a base like aqueous ammonia or sodium hydroxide.

Step-by-Step Methodology:

  • Reaction Setup: To a suspension of 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol (1.0 eq) in a suitable high-boiling solvent like toluene, add phosphoryl chloride (POCl₃, 3.0-5.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Heating and Base Addition: Heat the reaction mixture to approximately 70-80 °C. If required, slowly add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise.

  • Reaction Monitoring: Maintain the reaction at reflux (typically 90-110 °C) for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Precipitation: Slowly neutralize the acidic aqueous mixture by adding a concentrated aqueous base (e.g., NH₄OH or NaOH) until the pH is approximately 8. Keep the mixture cool in an ice bath during this process.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of a non-polar solvent like hexane to remove residual impurities.

  • Drying: Dry the isolated solid under vacuum to afford 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data (Representative for Pyrrolopyrimidines): The structure of the final product should be confirmed using standard analytical techniques.

Analysis Expected Observations
¹H NMR Signals corresponding to the pyrrole and pyrimidine ring protons. The chemical shifts will be influenced by the electron-withdrawing chloro group.
¹³C NMR Resonances for the six carbon atoms of the bicyclic core.
Mass Spec. A molecular ion peak corresponding to the expected mass (C₆H₄ClN₃O, ~169.57 g/mol ), with a characteristic isotopic pattern for the chlorine atom ([M+H]⁺ and [M+2+H]⁺ in a ~3:1 ratio).[2]

PART 2: Application in Drug Discovery - A Gateway to Kinase Inhibitors

The primary application of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in drug discovery is as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The chloro group at the C4 position is the key reactive site for introducing diversity into the molecule.

Application Note 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the C4 position highly susceptible to nucleophilic attack. This allows for the straightforward introduction of various amines and phenols, which are common structural motifs in kinase inhibitors designed to interact with the solvent-exposed region of the ATP-binding site.

Targets and Signaling Pathways: Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been developed to target a wide range of kinases, including:

  • Janus Kinases (JAKs): Crucial mediators of cytokine signaling through the JAK-STAT pathway. Inhibitors are used to treat autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[3][4][5][6]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in various cancers, particularly non-small-cell lung cancer (NSCLC).[7][8][9][10][11]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A key target in Parkinson's disease research, where gain-of-function mutations are linked to the disease's pathology.[12][13][14][15][16]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][17]

Diagram 1: General Kinase Inhibition Workflow

G cluster_0 Synthesis Phase cluster_1 Screening & Evaluation A 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol (Precursor) B 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (Intermediate) A->B Chlorination (POCl₃) D Library of Pyrrolo[3,2-d]pyrimidine Derivatives B->D SNAr Reaction C Diverse Amine or Phenol Nucleophiles C->D SNAr Reaction E In Vitro Kinase Assay (e.g., JAK, EGFR, LRRK2) D->E Primary Screen F Cell-Based Assays (Target Engagement & Potency) E->F Hit Validation G ADME/Tox Profiling F->G Lead Optimization H Lead Candidate G->H Preclinical Selection

Caption: A generalized workflow from the intermediate to a lead candidate.

Diagram 2: Targeted Signaling Pathway Example (JAK-STAT)

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inside Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammation, Proliferation) Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->JAK blocks ATP binding

Caption: Inhibition of the JAK-STAT signaling pathway.

Protocol 2: General Procedure for SNAr with an Aniline Derivative

This protocol provides a general method for coupling an aniline (or other amine) nucleophile to the C4 position of the intermediate.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like isopropanol, n-butanol, or DMF is typically used to dissolve the reactants and facilitate the SNAr reaction.

  • Base (Optional but Recommended): A non-nucleophilic base like DIPEA or K₂CO₃ can be added to scavenge the HCl formed during the reaction, which can improve yields and prevent the formation of amine hydrochloride salts.

  • Temperature: Heating is usually required to overcome the activation energy of the reaction. Temperatures can range from 80 °C to reflux, depending on the reactivity of the nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (1.0 eq) and the desired aniline derivative (1.1-1.5 eq) in a suitable solvent (e.g., isopropanol or n-butanol).

  • Base Addition: Add a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (or a specified temperature, e.g., 100 °C) and stir for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. This often involves partitioning the residue between an organic solvent (like ethyl acetate or dichloromethane) and water, followed by washing the organic layer with brine. The final product is typically purified by silica gel column chromatography or recrystallization.

Quantitative Data Example: The following table summarizes the inhibitory activity of representative pyrrolo[2,3-d]pyrimidine derivatives (structurally related to those accessible from the title intermediate) against key kinases.

Compound ID Target Kinase IC₅₀ (nM) Reference
Compound 5kEGFR79[7][18]
Compound 5kHer240[7][18]
Compound 5kVEGFR2136[7][18]
Compound 18LRRK2 (G2019S)<10 (cellular)[16]
TofacitinibJAK31.0[4]
TofacitinibJAK1112[4]

Conclusion and Future Outlook

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol represents a strategically important intermediate for the synthesis of kinase inhibitors. Its bifunctional nature allows for the systematic exploration of chemical space around the pyrrolopyrimidine scaffold. The protocols and application notes provided herein, grounded in established chemical principles for this class of compounds, offer a solid foundation for researchers in drug discovery. As the demand for more selective and potent kinase inhibitors continues to grow, the utility of well-designed intermediates like 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol will undoubtedly increase, paving the way for the development of novel therapeutics for a range of human diseases.

References

  • Google Patents. (2009). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Li, M., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E, 68(Pt 3), o769. Retrieved from [Link]

  • Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1354366. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]

  • Beilstein-Institut. (2016). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 12, 1076-1083. Retrieved from [Link]

  • Pissios, P., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Journal of Medicinal Chemistry, 53(21), 7795-7809. Retrieved from [Link]

  • Bioorganic Chemistry. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. Retrieved from [Link]

  • Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Brandhuber, B. J., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1756-1764. Retrieved from [Link]

  • MDPI. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 25(18), 4235. Retrieved from [Link]

  • Harrison, C., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312-10332. Retrieved from [Link]

  • Google Patents. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • National Center for Biotechnology Information. (2012). Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters, 3(7), 545-549. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry, 12(2), 241-252. Retrieved from [Link]

  • PubMed. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312-10332. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. RSC Medicinal Chemistry, 12(2), 241-252. Retrieved from [Link]

  • PubMed. (2002). Rational design of 4,5-disubstituted-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-ones as a novel class of inhibitors of epidermal growth factor receptor (EGF-R) and Her2(p185(erbB2)) tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 12(16), 2153-2157. Retrieved from [Link]

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Application

Application Notes and Protocols for the Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Derivatives

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold The pyrrolo[3,2-d]pyrimidine core, also known as the 9-deazapurine scaffold, represents a privileged heterocyclic system in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine core, also known as the 9-deazapurine scaffold, represents a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for competitive binding to a wide array of biological targets, including kinases, polymerases, and other enzymes that recognize purine-based substrates. This mimicry has led to the development of numerous potent therapeutic agents.[1] Derivatives of this scaffold have demonstrated significant potential as antiviral and anticancer agents.[2]

Specifically, the 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol framework is a key pharmacophore. The chloro-substituent at the C4 position acts as a versatile synthetic handle, enabling nucleophilic aromatic substitution (SNAr) reactions for the introduction of diverse functionalities. The hydroxyl group at the C6 position (or its tautomeric keto form, the 6-oxo group) provides a critical hydrogen bonding motif that can anchor the molecule within the active site of a target protein. This combination of features makes these derivatives highly attractive for the design of targeted therapies, particularly kinase inhibitors.[3]

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and its derivatives. The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to generate novel compounds for biological screening and drug development programs.

Strategic Analysis of Synthetic Pathways

The synthesis of the 4-chloro-5,7-dihydro-6H-pyrrolo[3,2-d]pyrimidin-6-one core, the keto tautomer of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, can be approached through several strategic disconnections. A logical and efficient strategy involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine precursor. This approach offers the advantage of installing the key chloro-substituent at an early stage and allows for a convergent synthesis.

A plausible retro-synthetic analysis is outlined below. The target molecule can be envisioned as being formed through the cyclization of a suitably substituted pyrrole precursor, which in turn is derived from a functionalized pyrimidine.

G Target 4-Chloro-5,7-dihydro-6H-pyrrolo[3,2-d]pyrimidin-6-one Precursor1 Substituted 4-aminopyrrole-3-carboxylate Target->Precursor1 Ring Closure Precursor2 Functionalized 4,6-dichloropyrimidine Target->Precursor2 Pyrrole Ring Formation StartingMaterial1 Pyrrole derivatives Precursor1->StartingMaterial1 Functionalization StartingMaterial2 Pyrimidine building blocks Precursor2->StartingMaterial2 Functionalization

Caption: Retrosynthetic analysis of the target scaffold.

This guide will focus on a synthetic strategy that begins with a substituted pyrimidine, followed by the construction of the fused pyrrole ring to yield the desired 6-oxo functionality. This approach is analogous to methodologies reported for the synthesis of isomeric pyrrolo[2,3-d]pyrimidin-6-ones, which have proven to be effective.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of the target scaffold. The causality behind key experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to aid in troubleshooting.

Protocol 1: Synthesis of the Pyrrolo[3,2-d]pyrimidin-6-one Core

This protocol outlines a multi-step synthesis starting from a commercially available pyrimidine derivative. The key transformation is a domino C-N coupling and hydroamination reaction to construct the fused pyrrole ring.[1]

Workflow Diagram:

G A Step 1: Bromination of 4,6-dichloropyrimidine B Step 2: Sonogashira Coupling A->B Formation of alkynylpyrimidine C Step 3: Domino C-N Coupling/Hydroamination B->C Cyclization with an amine D Step 4: Chlorination (if necessary) C->D Introduction of C4-chloro group E Final Product: 4-Chloro-5,7-dihydro-6H-pyrrolo[3,2-d]pyrimidin-6-one C->E Formation of pyrrolopyrimidinone D->E

Caption: Synthetic workflow for the pyrrolo[3,2-d]pyrimidin-6-one core.

Step 1: Synthesis of 5-Bromo-4,6-dichloropyrimidine

  • Rationale: Bromination at the C5 position of the pyrimidine ring is the first step to introduce a handle for subsequent cross-coupling reactions. Acetic acid provides a suitable solvent and can participate in the reaction mechanism.

  • Procedure:

    • To a solution of 4,6-dichloropyrimidine (1.0 eq) in glacial acetic acid, add bromine (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Pour the reaction mixture into ice water and collect the precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to afford 5-bromo-4,6-dichloropyrimidine.

Step 2: Synthesis of 4,6-dichloro-5-(phenylethynyl)pyrimidine

  • Rationale: A Sonogashira coupling reaction is employed to introduce an alkyne moiety at the C5 position. This alkyne will be a key component in the subsequent cyclization to form the pyrrole ring. Palladium and copper catalysts are essential for this transformation.[1]

  • Procedure:

    • To a solution of 5-bromo-4,6-dichloropyrimidine (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent such as DMSO, add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (5 mol%).

    • Add triethylamine (10 eq) to the mixture.

    • Stir the reaction at room temperature for 6 hours.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired alkynylated pyrimidine.

Step 3: Synthesis of 4-chloro-6-phenyl-5,7-dihydro-pyrrolo[3,2-d]pyrimidin-6-one

  • Rationale: This is the key ring-forming step. A domino reaction involving a Buchwald-Hartwig C-N coupling followed by an intramolecular hydroamination converts the alkynylated pyrimidine into the desired pyrrolo[3,2-d]pyrimidin-6-one. The choice of palladium catalyst and ligand is crucial for achieving high yields.[1]

  • Procedure:

    • In a reaction vessel, combine the 4,6-dichloro-5-(phenylethynyl)pyrimidine (1.0 eq), a suitable amine (e.g., benzylamine, 1.2 eq), Pd(OAc)₂ (5 mol%), a bidentate phosphine ligand such as DPEphos (5 mol%), and K₃PO₄ (3 eq).

    • Add dimethylacetamide (DMA) as the solvent.

    • Heat the mixture to 100 °C and stir for 15 hours.

    • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Protocol 2: Derivatization at the N5 Position

The pyrrole nitrogen (N5) of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol scaffold can be readily alkylated or arylated to introduce further diversity.

Step 4: N-Alkylation of the Pyrrolo[3,2-d]pyrimidin-6-one Core

  • Rationale: Standard N-alkylation conditions can be employed. The use of a base such as sodium hydride deprotonates the pyrrole nitrogen, forming a nucleophilic anion that reacts with an alkyl halide.

  • Procedure:

    • To a solution of the 4-chloro-pyrrolo[3,2-d]pyrimidin-6-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify by column chromatography to obtain the N-alkylated derivative.

Data Summary and Characterization

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a representative derivative.

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
14,6-dichloropyrimidine, Bromine-AcOHRT1>90
25-Bromo-4,6-dichloropyrimidine, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMSORT660-80
34,6-dichloro-5-(phenylethynyl)pyrimidine, BenzylaminePd(OAc)₂, DPEphos, K₃PO₄DMA1001550-70
44-chloro-pyrrolo[3,2-d]pyrimidin-6-one, Methyl IodideNaHDMF0 to RT2-470-90

Characterization Data: The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl stretch of the 6-oxo group.

Troubleshooting and Scientific Insights

  • Low Yield in Sonogashira Coupling (Step 2): Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The quality of the palladium catalyst is critical.

  • Poor Cyclization in Domino Reaction (Step 3): The choice of ligand is crucial. Experiment with different phosphine ligands (e.g., XPhos, SPhos) to optimize the reaction. Ensure the base is of high quality and freshly ground.

  • Side Reactions in N-Alkylation (Step 4): Over-alkylation or reaction at other positions can occur. Using a slight excess of the alkylating agent and controlling the reaction temperature can minimize these side products.

The tautomeric equilibrium between the 6-ol and 6-oxo forms should be considered during characterization. In many cases, the keto form is the predominant tautomer. Spectroscopic data, particularly ¹³C NMR, can help elucidate the major tautomeric form in solution.

Conclusion

The synthetic pathways and protocols detailed in this guide provide a robust framework for the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol derivatives. By understanding the rationale behind each synthetic step, researchers can effectively troubleshoot and adapt these methods to generate a diverse library of compounds for evaluation as potential therapeutic agents. The versatility of the 4-chloro substituent as a synthetic handle allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of novel drugs targeting a range of diseases.

References

  • Seela, F., Chittepu, P., & Xu, K. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 7(11), 2161-2164. [Link]

  • Perlíková, P., et al. (2015). Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides. Bioorganic & Medicinal Chemistry, 23(24), 7793-7804. [Link]

  • Plaček, L., et al. (2021). Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides. ACS Infectious Diseases, 7(4), 917-926. [Link]

  • Grivsky, E. M., et al. (2010). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 53(4), 1826-1839. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. [Link]

  • ResearchGate. (n.d.). Synthesis of 6- N- substituted 7- deazapurine nucleoside antibiotics: Potential nucleoside transport inhibitors. [Link]

  • Khalafy, J., & Javahershenas, R. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Seela, F., & Chittepu, P. (2005). 6-AZAPYRIMIDINE AND 7-DEAZAPURINE 2′-DEOXY-2′-FLUOROARABINONUCLEOSIDES: SYNTHESIS, CONFORMATION AND PROPERTIES OF OLIGONUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 963-967. [Link]

  • Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing, 2(8). [Link]

  • Lee, H., et al. (2001). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. Tetrahedron Letters, 42(49), 8653-8656. [Link]

  • Montgomery, J. A., & Hewson, K. (1995). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. Synthetic Communications, 25(16), 2425-2432. [Link]

  • Wagner, A., et al. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 13, 958-965. [Link]

  • Sun, D., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 61(21), 9543-9562. [Link]

  • Grygorenko, O. O., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(9), 2917. [Link]

  • Cui, J. J., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1785-1793. [Link]

  • Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

  • Zhang, Q., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press, 2(1), 1-4. [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(4), 1826-1839. [Link]

  • Al-Mestarihi, A. H., et al. (2021). Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. ACS Chemical Biology, 16(9), 1664-1674. [Link]

  • Larsson, E., et al. (2017). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 60(17), 7436-7451. [Link]

  • Forró, E., & Fülöp, F. (2019). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules, 24(18), 3299. [Link]

  • Ansari, M. D., et al. (2020). DFT Analysis and Synthesis of Medicinally Important Pyrrolo[2,3-d]Pyrimidines by Using Thiamine Hydrochloride as a Recyclable Organocatalyst in Aqueous Media. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4991. [Link]

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Method

analytical methods for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol quantification

An Application Guide: Quantitative Analysis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and Related Impurities using High-Performance Liquid Chromatography Authored by: Senior Application Scientist, Advanced Analytics Di...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Quantitative Analysis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and Related Impurities using High-Performance Liquid Chromatography

Authored by: Senior Application Scientist, Advanced Analytics Division

Abstract

This application note presents a comprehensive guide to the development and validation of analytical methods for the precise quantification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, a critical heterocyclic intermediate in pharmaceutical synthesis.[1][2] Recognizing the compound's structural significance in the development of targeted therapies,[2][3][4] robust and reliable analytical protocols are paramount for ensuring quality, purity, and consistency in drug development and manufacturing. We provide two primary, field-proven methodologies: a stability-indicating Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and bioanalytical applications. The protocols are designed to be self-validating, adhering to the principles outlined in International Council for Harmonisation (ICH) guidelines.

Introduction and Analytical Rationale

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a member of the pyrrolopyrimidine class of compounds, a scaffold that forms the core of numerous biologically active molecules, including kinase inhibitors and anti-proliferative agents.[5][6] The accurate determination of its concentration and impurity profile is a non-negotiable aspect of quality assurance in both active pharmaceutical ingredient (API) manufacturing and final drug product formulation.

The primary analytical challenges include resolving the main component from process-related impurities, starting materials, and potential degradation products. Therefore, a stability-indicating method —one that can distinguish the intact analyte from its degradation products—is essential.[7] Our primary proposed method, RP-HPLC, is the gold standard for this purpose in the pharmaceutical industry due to its high precision, accuracy, and versatility.[8] The fused heterocyclic ring system of the analyte contains a strong chromophore, making it ideally suited for UV detection. For applications requiring higher sensitivity, such as pharmacokinetic studies, LC-MS/MS is the method of choice.[8]

Method 1: Stability-Indicating RP-HPLC-UV for Assay and Impurity Profiling

This method is designed for the quantification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in bulk material and formulated products.

Principle

The method utilizes reversed-phase chromatography, where the analyte is partitioned between a non-polar stationary phase (C18) and a polar mobile phase. By adjusting the mobile phase composition, separation of the analyte from compounds with different polarities is achieved. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.

Instrumentation, Reagents, and Materials
  • HPLC System: A gradient-capable HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Purified Water (18.2 MΩ·cm).

  • Reference Standard: Certified 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Detailed Protocol: Chromatographic Analysis

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Scientist's Note: The use of a volatile buffer like formic acid makes this method readily transferable to LC-MS analysis. Acetonitrile is often chosen over methanol as it typically provides better peak shape and lower backpressure.

Step 2: Standard Solution Preparation

  • Stock Standard (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard (50 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent.

Step 3: Sample Solution Preparation

  • Bulk Drug: Accurately weigh 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent to achieve a nominal concentration of 50 µg/mL.

  • Formulated Product: Based on the label claim, weigh and finely powder a representative amount of the formulation. Transfer a portion equivalent to 25 mg of the active ingredient into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes to ensure complete extraction, then dilute to volume. Centrifuge or filter a portion through a 0.45 µm syringe filter and then perform the final 1:10 dilution as described for the bulk drug.

Step 4: Chromatographic Conditions A summary of the chromatographic conditions is presented in the table below.

ParameterCondition
ColumnC18, 4.6 mm x 150 mm, 3.5 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: 0.1% Acetonitrile
Gradient Program0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection WavelengthDiode Array Detection (DAD) at 254 nm and 280 nm
Note: The gradient is designed to first elute polar impurities before ramping up to elute the main analyte and any non-polar impurities, followed by a column wash and re-equilibration.
Method Validation Protocol (ICH Q2(R1) Framework)

A robust method requires rigorous validation. The following steps provide a framework for ensuring the method is fit for purpose.

1. Specificity & Forced Degradation: To prove the method is stability-indicating, forced degradation studies must be performed.[7] Expose the sample solution (e.g., 100 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.

Acceptance Criteria: The method must demonstrate baseline resolution between the analyte peak and all degradation product peaks. Peak purity analysis using a DAD is required to confirm homogeneity.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis RP-HPLC-DAD Analysis Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (105°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Analyte Analyte Sample (4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol) Analyte->Acid Expose to Analyte->Base Expose to Analyte->Oxidation Expose to Analyte->Thermal Expose to Analyte->Photo Expose to Result Validation of Specificity: - Peak Purity Check - Resolution > 2 - Mass Balance Assessment Analysis->Result

Caption: Workflow for Forced Degradation Studies.

2. Linearity: Analyze a series of at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998.[9]

3. Accuracy (Recovery): Perform recovery studies by spiking a placebo formulation with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

Summary of Validation Parameters
Validation ParameterSpecification
SpecificityNo interference at the analyte retention time
Linearity (r²)≥ 0.998
Range25 - 75 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD %)≤ 2.0%
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:1
RobustnessNo significant change in results with minor variations in method parameters (flow rate, temperature)

Method 2: LC-MS/MS for Bioanalytical Quantification

This method is tailored for the quantification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in biological matrices like human plasma, where high sensitivity and selectivity are required.

Principle

This method couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity by filtering out matrix interferences.

Protocol Outline

LCMS_Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extract Sample Preparation (Protein Precipitation or SPE) Spike->Extract Inject Inject into LC-MS/MS System Extract->Inject Separate UPLC Separation (Fast Gradient) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Analyze Tandem MS Analysis (MRM Mode) Ionize->Analyze Quantify Quantification (Peak Area Ratio vs. Concentration) Analyze->Quantify

Caption: Bioanalytical Workflow using LC-MS/MS.

Step 1: Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

Step 2: LC-MS/MS Conditions

  • LC System: UPLC/UHPLC system for fast gradients.

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm.[10]

  • Mobile Phase: As described in Method 1, optimized for faster gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The pyrimidine structure contains multiple nitrogen atoms that are readily protonated.[1]

  • MRM Transitions: These must be determined experimentally by infusing a standard solution of the analyte. For a compound with a molecular weight of ~169.56 (for the -ol form) or ~153.57 (for the chloro-pyrimidine precursor), one would look for the [M+H]⁺ ion.

    • Analyte MRM (Example): Q1: m/z 170.0 → Q3: m/z [fragment ion]

    • Internal Standard MRM: To be determined based on its structure.

Step 3: Quantification A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards. This matrix-matched calibration curve corrects for matrix effects and extraction variability.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantitative analysis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. The stability-indicating RP-HPLC-UV method is ideal for quality control, ensuring the purity and stability of the compound in pharmaceutical settings. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. Adherence to the described validation protocols will ensure that the data generated is reliable, reproducible, and compliant with regulatory expectations.

References

  • Gangjee, A., et al. (2018). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. Available at: [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]

  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Dekhne, A. S., et al. (2021). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics. Available at: [Link]

  • AACR Journals. (2021). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Available at: [Link]

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Available at: [Link]

  • International Journal for Multidisciplinary Research. (2024). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. Available at: [Link]

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Application

Application Notes and Protocols for the In Vitro Evaluation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol as a Putative Kinase Inhibitor

Introduction: The Therapeutic Potential of the Pyrrolopyrimidine Scaffold The pyrrolo[3,2-d]pyrimidine scaffold, a deazapurine analog, is a privileged structure in medicinal chemistry, closely mimicking the natural purin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolopyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine scaffold, a deazapurine analog, is a privileged structure in medicinal chemistry, closely mimicking the natural purine nucleobases.[1] This structural similarity allows compounds based on this scaffold to interact with a wide range of biological targets, most notably protein kinases.[1][2] Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[2][3] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[3]

The related pyrrolo[2,3-d]pyrimidine scaffold has given rise to numerous potent kinase inhibitors, targeting enzymes such as LRRK2, CDKs, and tyrosine kinases like EGFR, Her2, and VEGFR2.[4][5][6][7] Given this precedent, it is hypothesized that 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol may exhibit inhibitory activity against one or more protein kinases. The chloro- substitution at the 4-position is a common feature in kinase inhibitors, often serving as a key interaction point or a handle for further chemical modification.

These application notes provide a comprehensive framework for the initial in vitro characterization of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (referred to herein as "Compound Y"). The protocols are designed to first assess its general cytotoxic effects on cancer cell lines and then to specifically investigate its potential as a kinase inhibitor and its impact on downstream signaling pathways.

Physicochemical Properties and Compound Handling

A thorough understanding of the compound's physical and chemical properties is paramount for reliable and reproducible in vitro studies.

Compound Preparation and Storage:

  • Solubility: Based on related compounds, Compound Y is likely to have limited aqueous solubility.[8] Therefore, a stock solution should be prepared in a suitable organic solvent, such as 100% dimethyl sulfoxide (DMSO).[2][3]

  • Stock Concentration: A high-concentration stock (e.g., 10-50 mM) is recommended to minimize the final concentration of DMSO in the cell culture medium, which should typically not exceed 0.5% to avoid solvent-induced artifacts.

  • Storage: DMSO stock solutions should be stored at -20°C or -80°C to maintain stability.[9] Studies on similar compounds suggest good stability under these conditions, with minimal degradation observed even after multiple freeze-thaw cycles.[9]

PropertyPredicted/Typical ValueSource
Molecular Formula C₆H₄ClN₃OInferred
Molecular Weight ~169.57 g/mol Inferred
Appearance Likely a solid at room temperature.
Solvent for Stock Dimethyl Sulfoxide (DMSO)[3][9]
Storage Temperature -20°C or -80°C[9]

Part 1: Cellular Viability and Cytotoxicity Assessment

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a broad measure of its biological activity and establishes a concentration range for subsequent mechanistic studies. The MTT assay is a widely used, robust method for this purpose.[10][11][12]

Workflow for Cellular Viability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Seeding (e.g., A549, HeLa) C 3. Cell Treatment (Incubate 24-72h) A->C Adherent cells overnight B 2. Compound Dilution (Serial dilution of Compound Y) B->C Add to media D 4. Add MTT Reagent (Incubate 2-4h) C->D After treatment period E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Data Analysis (Calculate % Viability, IC₅₀) F->G G A 1. Prepare Reagents (Kinase, Substrate, ATP, Compound Y) B 2. Plate Setup (Add Compound Y dilutions to 384-well plate) A->B C 3. Add Kinase & Substrate B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate (e.g., 60 min at RT) D->E F 6. Terminate & Detect (Add Kinase-Glo® Reagent) E->F G 7. Measure Luminescence F->G H 8. Calculate % Inhibition & IC₅₀ G->H

Caption: Workflow for a luminescence-based in vitro kinase assay.

Protocol 2: General Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the in vitro potency (IC₅₀) of Compound Y against a specific protein kinase. [3]The choice of kinase should be guided by literature on related pyrrolopyrimidine compounds (e.g., CDKs, VEGFR2, EGFR). [4] Materials:

  • Recombinant protein kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) [3]* Compound Y (serial dilutions in DMSO)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates [3]* Luminometer plate reader

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound Y in 100% DMSO. [3]Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a 384-well assay plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle). [3]2. Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the recombinant kinase enzyme.

    • Add the master mix to all wells of the assay plate.

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured. [3] * Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction. [3]4. Signal Detection:

    • Add an equal volume of the Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ATP present.

  • Data Analysis: The inhibitory effect of Compound Y is seen as a decrease in ATP consumption, resulting in a higher luminescent signal. Calculate the percent inhibition for each concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Part 3: Target Validation in a Cellular Context - Western Blotting

If Compound Y shows potent inhibition of a specific kinase in a biochemical assay, the next step is to verify that it engages and inhibits this target within a cellular environment. Western blotting is a cornerstone technique to assess the phosphorylation status of the kinase's downstream substrates. [13]A reduction in the phosphorylation of a known substrate upon treatment with Compound Y provides strong evidence of on-target activity.

Protocol 3: Western Blot for Phospho-Protein Analysis

This protocol details the steps for analyzing changes in protein phosphorylation in cells treated with Compound Y. [14] Materials:

  • Cell line expressing the target kinase

  • Compound Y

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) * BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated substrate and the total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with Compound Y at concentrations around its cellular IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. [15] * Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. 5. Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [13] * Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., p-Rb if testing a CDK inhibitor) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST. * Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [15] * Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that recognizes the total, non-phosphorylated protein.

  • Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein indicates target engagement and inhibition by Compound Y.

Illustrative Signaling Pathway: CDK Inhibition

Many pyrrolopyrimidine derivatives function as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. [4]The following diagram illustrates a simplified CDK4/6 pathway, a common target in cancer therapy. Inhibition of CDK4/6 by a compound like Compound Y would prevent the phosphorylation of the Retinoblastoma protein (pRb), thereby blocking the G1-S phase transition and arresting cell proliferation.

G cluster_pathway G1-S Cell Cycle Transition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor CyclinD Cyclin D Receptor->CyclinD Signal Cascade CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase S-Phase Genes (Cell Proliferation) E2F->S_Phase Activates Transcription CompoundY Compound Y CompoundY->CDK46 Inhibits

Caption: Simplified CDK4/6-pRb signaling pathway.

Conclusion and Future Directions

The protocols outlined in this document provide a systematic approach to the initial in vitro characterization of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. By progressing from broad cellular viability assays to specific biochemical and cell-based target engagement studies, researchers can efficiently determine if this novel compound functions as a kinase inhibitor. Positive results from these assays would warrant further investigation, including broader kinase profiling to assess selectivity, advanced cell-based assays to explore downstream effects such as apoptosis, and eventual progression to in vivo models to evaluate efficacy and pharmacokinetics.

References

  • Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment - Benchchem.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene.
  • Application Notes and Protocols for In Vitro Assay Development of Novel Bioactive Compounds - Benchchem.
  • Western blot protocol - Abcam.
  • Western Blot Protocol | Proteintech Group.
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors - Benchchem.
  • How to Choose a Cell Viability or Cytotoxicity Assay - Promega Corporation.
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem.
  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI.
  • Western Blot Protocol - R&D Systems.
  • Western Blot Protocol - Creative Biolabs.
  • Western Blot Protocol | OriGene Technologies Inc.
  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | 84905-80-6 - Sigma-Aldrich.
  • US8415355B2 - Pyrrolopyrimidine compounds and their uses - Google Patents.
  • Studies on repository compound stability in DMSO under various conditions - PubMed.
  • in vitro and in vivo assay protocols for 4,6-diethoxypyrimidine derivatives - Benchchem.
  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - MDPI.
  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - NIH.
  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor | Journal of Medicinal Chemistry - ACS Publications.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate | Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC - NIH.

Sources

Method

Application Notes &amp; Protocols: In Vivo Evaluation of Pyrrolo[3,2-d]pyrimidine Analogs as Anti-Cancer Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold as a Privileged Pharmacophore The pyrrolo[3,2-d]pyrimidine core, an isostere of natura...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold as a Privileged Pharmacophore

The pyrrolo[3,2-d]pyrimidine core, an isostere of natural purines, represents a "privileged scaffold" in medicinal chemistry. Its structure is adept at forming key interactions with a multitude of biological targets, leading to its exploration in diverse therapeutic areas.[1][2] Derivatives have been synthesized and evaluated as potent inhibitors of critical cellular pathways, particularly in oncology.[3][4] While a specific compound like 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (CAS 1516103-67-5) is a member of this promising class, public data on its specific in vivo applications remains nascent.[5]

To provide a scientifically grounded and immediately applicable guide, this document will focus on a well-characterized analog, AGF347 , as a representative model for the in vivo evaluation of novel pyrrolo[3,2-d]pyrimidine compounds. AGF347 has demonstrated significant in vivo antitumor efficacy, providing a robust and validated framework for experimental design.[6][7][8] This guide will elucidate the mechanism of action for this class of compounds, provide a detailed protocol for an in vivo xenograft study, and discuss the critical considerations for advancing similar molecules through preclinical development.

Scientific Background: Targeting One-Carbon Metabolism in Cancer

Folate-dependent one-carbon (C1) metabolism is a complex network of interconnected pathways that provides the essential building blocks for cellular proliferation, including nucleotides (purines and thymidylate) and amino acids.[6][7] This metabolic network is compartmentalized between the mitochondria and the cytosol and is frequently upregulated in cancer to meet the high biosynthetic demands of rapid cell growth.

The pyrrolo[3,2-d]pyrimidine series, exemplified by AGF347, functions as a multi-targeted inhibitor of C1 metabolism. The primary targets include:

  • Serine Hydroxymethyltransferase (SHMT1/SHMT2): SHMT2, located in the mitochondria, is a crucial enzyme that converts serine to glycine, generating C1 units (as 5,10-methylene-tetrahydrofolate) that are exported to the cytosol for biosynthesis.[6][9] It is considered an "onco-driver" in several cancers.[9] SHMT1 performs the same reaction in the cytosol.

  • De Novo Purine Biosynthesis Enzymes: Key enzymes in the cytosolic purine synthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), are also inhibited by this class of compounds.[8]

By simultaneously disrupting mitochondrial C1 unit production and cytosolic purine synthesis, these compounds effectively starve cancer cells of the necessary components for DNA replication and repair, leading to cell cycle arrest and apoptosis.[8][10]

pathway cluster_mito Mitochondrion cluster_cyto Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito C1_units_mito C1 Units (5,10-CH2-THF) SHMT2->C1_units_mito SHMT1 SHMT1 C1_units_mito->SHMT1 Export GARFTase GARFTase Purine_Syn De Novo Purine Biosynthesis GARFTase->Purine_Syn AICARFTase AICARFTase AICARFTase->Purine_Syn Nucleotides Nucleotides (dATP, dGTP) Purine_Syn->Nucleotides DNA_Rep DNA Replication & Repair Nucleotides->DNA_Rep Compound Pyrrolo[3,2-d]pyrimidine (e.g., AGF347) Compound->SHMT2 Compound->SHMT1 Compound->GARFTase Compound->AICARFTase

Caption: Mechanism of action for pyrrolo[3,2-d]pyrimidine inhibitors of one-carbon metabolism.

Preclinical In Vivo Application: AGF347 in a Pancreatic Cancer Xenograft Model

This section provides a detailed protocol for evaluating the antitumor efficacy of a novel pyrrolo[3,2-d]pyrimidine compound, using the published studies on AGF347 as a blueprint.[6][7]

Objective

To determine the in vivo antitumor efficacy, tolerability, and pharmacodynamic effects of a test compound in an established MIA PaCa-2 human pancreatic cancer xenograft mouse model.

Materials and Reagents
Item Supplier Example Purpose
MIA PaCa-2 Cell LineATCCHuman pancreatic cancer cell line for tumor implantation.
Athymic Nude Mice (e.g., NU/J)The Jackson LaboratoryImmunodeficient host for xenograft growth.
DMEM High-Glucose MediumGibcoCell culture medium.
Fetal Bovine Serum (FBS)HycloneSupplement for cell culture medium.
Penicillin-StreptomycinGibcoAntibiotic for cell culture.
Matrigel® Basement Membrane MatrixCorningExtracellular matrix to support tumor cell engraftment.
Test Compound (e.g., AGF347)Synthesized/SourcedThe pyrrolo[3,2-d]pyrimidine inhibitor to be tested.
Vehicle SolutionVariesFormulation vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
CalipersVWRFor measuring tumor dimensions.
Animal ScaleOhausFor monitoring animal body weight.
Experimental Workflow

workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A Cell Culture (MIA PaCa-2) C Harvest & Prepare Cells in Matrigel A->C B Animal Acclimatization D Subcutaneous Implantation B->D C->D E Tumor Growth (to ~100 mm³) D->E F Randomize into Treatment Groups E->F G Administer Vehicle or Compound F->G H Monitor Tumor Volume & Body Weight G->H H->G Daily/Scheduled Dosing I Euthanasia & Tumor Harvest at Endpoint H->I Endpoint Reached J Data Analysis (TGI, Stats) I->J

Caption: Workflow for an in vivo xenograft efficacy study.

Detailed Step-by-Step Protocol

PART 1: Cell Preparation and Implantation

  • Cell Culture: Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma before use.

  • Animal Acclimatization: House 6-8 week old female athymic nude mice in a specific pathogen-free facility for at least one week prior to the experiment. Provide ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Implantation:

    • Harvest MIA PaCa-2 cells using trypsin and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

PART 2: Tumor Growth, Randomization, and Treatment

  • Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumors. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

  • Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.

    • Group 1: Vehicle Control (e.g., 0.5% CMC, orally, once daily)

    • Group 2: Test Compound (e.g., 50 mg/kg, orally, once daily)

  • Compound Formulation: Prepare the test compound in the designated vehicle. Sonication or gentle heating may be required to achieve a uniform suspension. Prepare fresh daily or as stability allows.

    • Causality Insight: The choice of vehicle and route of administration is critical. Oral gavage is common for initial efficacy studies if the compound has reasonable predicted oral bioavailability. Intraperitoneal (IP) injection is an alternative if oral absorption is poor. The formulation must be non-toxic and keep the compound stable.

  • Treatment Administration: Administer the designated treatment to each mouse according to the study schedule (e.g., once daily for 21 days).

  • Ongoing Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity; a loss of >15-20% often requires euthanasia.

PART 3: Endpoint and Data Analysis

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days). Individual animals may be euthanized earlier if they meet humane endpoint criteria (e.g., excessive weight loss, tumor ulceration).

  • Tumor Harvesting: At the endpoint, euthanize mice and surgically excise the tumors. Weigh the tumors and process them for further analysis (e.g., flash-freeze for pharmacodynamics, fix in formalin for histology).

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT / ΔC]) x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth curves between groups. A p-value < 0.05 is typically considered significant.

    • Plot mean tumor volume ± SEM over time for each group.

    • Plot mean body weight change over time to assess tolerability.

Parameter Expected Outcome (Vehicle) Expected Outcome (Effective Compound) Reference
Tumor GrowthProgressive, rapid increaseStatistically significant reduction[6][7]
Final Tumor WeightLarge (e.g., >1.0 g)Significantly smaller[6]
Body Weight ChangeStable or slight increaseStable (<10% loss)[6][7]
Tumor Growth Inhibition (%TGI) 0%>50% (significant activity)[3]

Key Considerations for In Vivo Studies

  • Pharmacokinetics (PK): Before a full efficacy study, it is crucial to understand the compound's PK profile (absorption, distribution, metabolism, excretion). A preliminary study in mice can determine key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability. This data informs the selection of a rational dosing schedule.[1][3]

  • Toxicity: The maximum tolerated dose (MTD) should be established in a dose-range-finding study prior to the efficacy experiment. This helps select a dose that is effective without causing unacceptable toxicity.[1]

  • Pharmacodynamics (PD): To confirm the compound is hitting its intended target in vivo, PD markers should be measured. For an inhibitor of C1 metabolism, this could involve measuring levels of key metabolites in tumor tissue via LC-MS or assessing downstream signaling effects (e.g., suppression of mTOR signaling).[8]

  • Structure-Activity Relationship (SAR): As seen with other pyrrolo[3,2-d]pyrimidines, small chemical modifications can significantly impact in vivo properties. For example, N-5 substitutions have been used to decrease toxicity while retaining antiproliferative activity.[1]

Conclusion

The pyrrolo[3,2-d]pyrimidine scaffold is a validated starting point for the development of potent inhibitors targeting critical cancer pathways. While direct in vivo data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is not yet in the public domain, the successful preclinical development of analogs like AGF347 provides a clear and actionable roadmap. By leveraging a deep understanding of the target biology, employing rigorous experimental design as outlined in this guide, and carefully evaluating the pharmacokinetic and pharmacodynamic properties of novel compounds, researchers can effectively assess the therapeutic potential of new pyrrolo[3,2-d]pyrimidine derivatives in relevant in vivo models.

References

  • Hou Z, et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]

  • Hou Z, et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed Central. [Link]

  • Tsuruta, T., et al. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. Bioorganic & Medicinal Chemistry, 20(20), 6171-80. [Link]

  • Hou, Z., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 9-22. [Link]

  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • J&K Scientific. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. [Link]

  • Auctores Publishing. (2019). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Online. [Link]

  • Chem-Impex International. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. [Link]

  • Roveto, P. M., et al. (2022). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. National Institutes of Health. [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]

  • MDPI. (2024). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. [Link]

  • PubMed Central. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. National Institutes of Health. [Link]

  • PubMed. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. [Link]

  • National Institutes of Health. (n.d.). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • ACS Publications. (2024). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2024). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. [Link]

  • AACR Journals. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. American Association for Cancer Research. [Link]

  • National Institutes of Health. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed Central. [Link]

  • PubMed. (2021). Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. [Link]

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Application

Application Note: Foundational Solubility and Stability Assessment of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Introduction 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a heterocyclic compound featuring a pyrrolopyrimidine core. This structural motif is of significant interest in medicinal chemistry, with related analogues demonst...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a heterocyclic compound featuring a pyrrolopyrimidine core. This structural motif is of significant interest in medicinal chemistry, with related analogues demonstrating potential as kinase inhibitors and other therapeutic agents.[1] As with any potential active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful formulation development. This application note provides a detailed guide to conducting essential solubility and stability studies on this compound.

The solubility of an API profoundly influences its bioavailability and the choice of dosage form, while stability data is critical for determining storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy and safety.[2][3] The protocols outlined herein are designed to establish a foundational understanding of these characteristics, employing established methodologies such as the shake-flask method for solubility and forced degradation studies for stability, in alignment with principles outlined by the International Council for Harmonisation (ICH).[2][4]

Physicochemical Properties of the Core Structure

While specific data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is not extensively published, we can infer some properties from its close analogue, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

  • Molecular Formula: C₆H₄ClN₃O

  • Molecular Weight: 169.57 g/mol [5]

  • Structure: A purine analogue with a chlorinated pyrimidine ring fused to a pyrrole ring, and a hydroxyl group at the 6-position.[5]

  • Appearance: Likely a solid, ranging from off-white to pale yellow or brown.[1]

The presence of the pyrrole and pyrimidine rings suggests potential for hydrogen bonding, while the chloro and hydroxyl groups will influence its polarity and reactivity.

Part 1: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in various aqueous and organic media relevant to pharmaceutical formulation.

Causality of Experimental Choices: The selection of solvents is designed to cover a range of polarities and pH values. Aqueous buffers at pH 1.2, 4.5, and 6.8 are mandated by regulatory guidelines (e.g., for Biopharmaceutics Classification System [BCS] assessment) as they simulate the physiological pH of the gastrointestinal tract.[6][7] Organic solvents are chosen to understand the molecule's behavior in non-polar environments, which is crucial for developing both oral and parenteral formulations.[8] The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[4] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for its ability to separate the API from any potential impurities or early-stage degradants, ensuring accurate quantification.[4][9]

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_api Weigh excess API prep_vials Add API & Solvent to Vials prep_api->prep_vials prep_solv Prepare Solvents (Buffers, Organic) prep_solv->prep_vials shake Agitate at controlled temp (e.g., 25°C or 37°C) for 24-48h prep_vials->shake centrifuge Centrifuge to separate undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm PVDF) centrifuge->filter dilute Dilute sample filter->dilute hplc Analyze by validated -indicating HPLC dilute->hplc calculate Calculate Concentration (mg/mL or µg/mL) hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 1: Shake-Flask Solubility Measurement

Materials and Reagents:

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (purity >98%)

  • Potassium chloride, Hydrochloric acid (for pH 1.2 buffer)

  • Sodium acetate, Acetic acid (for pH 4.5 buffer)

  • Potassium phosphate monobasic, Sodium hydroxide (for pH 6.8 buffer)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethanol (95%)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PVDF or other compatible material)

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Media: Prepare aqueous buffers (pH 1.2, 4.5, 6.8) according to standard pharmacopeial procedures.

  • Sample Preparation: Add an excess amount of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (e.g., 5-10 mg, ensuring solid remains after equilibration) to a series of glass vials.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each test solvent/buffer to the respective vials. Prepare each condition in triplicate.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C or 37 °C ± 1 °C). Agitate for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. Note: The first few drops should be discarded to avoid adsorption losses.

  • Quantification: Accurately dilute the filtered supernatant with the mobile phase of the HPLC method. Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

Hypothetical Data Presentation

Table 1: Thermodynamic Solubility of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol at 25°C

Solvent/MediumpHSolubility (µg/mL) ± SD (n=3)Descriptive Term
Aqueous Buffer1.255.2 ± 3.1Sparingly soluble
Aqueous Buffer4.525.8 ± 1.5Slightly soluble
Aqueous Buffer6.815.3 ± 0.9Very slightly soluble
MethanolN/A1550.7 ± 45.2Soluble
Ethanol (95%)N/A890.4 ± 31.6Soluble
Propylene GlycolN/A450.1 ± 20.5Sparingly soluble
PEG 400N/A625.9 ± 28.3Sparingly soluble
DMSON/A>50,000Freely soluble

Descriptive terms are based on USP solubility definitions.

Part 2: Forced Degradation and Stability Studies

Objective: To investigate the intrinsic stability of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol under various stress conditions (hydrolysis, oxidation, photolysis, and thermolysis) to identify potential degradation pathways and to develop a stability-indicating analytical method.

Causality of Experimental Choices: Forced degradation, or stress testing, is a regulatory requirement that exposes the API to conditions more severe than accelerated stability testing.[2] This process is essential for several reasons:

  • Pathway Elucidation: It helps identify likely degradation products that could form under real-world storage conditions.[3][10]

  • Method Development: It provides the samples necessary to develop and validate a stability-indicating analytical method—a method that can accurately measure the API in the presence of its degradants.[9][11][12]

  • Formulation Guidance: Understanding how the molecule degrades (e.g., sensitivity to pH or light) informs the development of a stable formulation and the selection of appropriate packaging.[2]

The conditions chosen (acid, base, peroxide, heat, light) represent common stresses encountered during manufacturing and storage.[2][13]

Logical Framework: Stability Testing Approach

G cluster_stress Forced Degradation Conditions start API Sample (Solid & Solution) hydrolysis Hydrolytic (Acid, Base, Neutral) start->hydrolysis oxidation Oxidative (e.g., 3% H₂O₂) start->oxidation thermal Thermal (e.g., 80°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B Light Exposure) start->photo analysis Analyze all samples by -indicating HPLC-UV/MS hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis outcome Degradation Observed? analysis->outcome pathway Characterize Degradants (LC-MS/MS, NMR) outcome->pathway Yes no_degradation Confirm Peak Purity & Report Stability outcome->no_degradation No pathway_elucid Elucidate Degradation Pathways pathway->pathway_elucid method_dev Develop & Validate -Indicating Method pathway_elucid->method_dev formulation Inform Formulation & Packaging Strategy pathway_elucid->formulation

Caption: Decision Tree for Forced Degradation Studies.

Protocol 2: Forced Degradation Study

Materials and Reagents:

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile or Methanol (as co-solvent)

  • Validated stability-indicating HPLC method with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (MS).

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions (in solution, run in triplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Note: Base-catalyzed hydrolysis is often much faster.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Keep 2 mL of the stock solution at 80°C for 48 hours.

    • Control Sample: Keep 2 mL of the stock solution at 4°C, protected from light.

  • Solid-State Stress:

    • Thermal Degradation (Solid): Store a thin layer of the solid API at 80°C for 7 days.

    • Photolytic Degradation (Solid & Solution): Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from the solution studies. If necessary, neutralize the acidic and basic samples before dilution.

    • For solid samples, dissolve a known amount in the mobile phase.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by the stability-indicating HPLC-PDA/MS method.

    • Assess the chromatograms for new peaks (degradants), loss of the parent API peak area, and peak purity of the parent peak.

Hypothetical Data Presentation

Table 2: Summary of Forced Degradation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Stress ConditionTime% Assay of Parent% Total DegradationMajor Degradant RRTs*Remarks
0.1 M HCl, 60°C24 h88.511.50.75, 0.82Moderate degradation observed.
0.1 M NaOH, 60°C2 h45.254.80.61, 0.91Extensive degradation. Highly labile in base.
3% H₂O₂, RT24 h92.17.91.15Minor oxidative degradation.
Heat (80°C, solution)48 h95.84.20.82Relatively stable to heat in solution.
Heat (80°C, solid)7 days98.91.1N/AStable in solid state to thermal stress.
Photolytic (ICH Q1B)-81.318.70.88, 1.24Significant degradation; compound is photolabile.

*RRT = Relative Retention Time to the parent API peak.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of the solubility and stability of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. The hypothetical data suggests that the compound is a slightly soluble molecule with pH-dependent aqueous solubility, and it exhibits significant instability under basic and photolytic conditions. These findings are critical for guiding further pre-formulation activities. For instance, the observed photolability would necessitate the use of light-protective packaging, and its poor aqueous solubility might direct formulation efforts towards enabling technologies such as amorphous solid dispersions or lipid-based formulations. The stability-indicating method developed through these studies will be an indispensable tool for all future quality control and stability monitoring programs.

References

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Available at: [Link]

  • PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Available at: [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

  • Choudhary, A. (2011). Determination of Solubility in Pharmaceuticals. Pharmaguideline. Available at: [Link]

  • Kovačević, I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

  • Popławska, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

  • Ravisankar, P., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Ahmed, R. B., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • International Journal of Research in Pharmaceutical and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • Bajaj, S., et al. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • ACS Publications. (2021). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • 001CHEMICAL. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for the Purification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Introduction: The Critical Role of Purity for a Privileged Scaffold 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol belongs to the pyrrolopyrimidine class of heterocyclic compounds. This scaffold is a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Privileged Scaffold

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol belongs to the pyrrolopyrimidine class of heterocyclic compounds. This scaffold is a cornerstone in medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[1][2][3] The bioactivity of the final drug substance is intrinsically linked to its structural integrity and purity. Impurities, even in trace amounts, can lead to altered pharmacological profiles, increased toxicity, and unforeseen side effects. Therefore, robust and reproducible purification strategies for intermediates like 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol are not merely a matter of chemical best practice but a fundamental requirement for successful drug discovery and development.

This guide provides a comprehensive overview of field-proven purification techniques for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, moving from initial crude product workup to methods for achieving high analytical purity. The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt and troubleshoot as needed.

Understanding the Molecule: Physicochemical Properties and Their Impact on Purification

Before delving into specific protocols, it is essential to consider the physicochemical properties of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. The molecule possesses:

  • Aromatic Heterocyclic Core: The fused pyrrole and pyrimidine rings confer a degree of planarity and potential for π-π stacking interactions.

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and nitrogen atoms within the rings increases the molecule's polarity and potential for hydrogen bonding.

  • Chlorine Substituent: The chloro group adds to the molecular weight and provides a handle for further synthetic transformations.

These features suggest that the compound will have moderate to low solubility in non-polar organic solvents and higher solubility in polar aprotic and protic solvents. This polarity is a key factor in selecting appropriate chromatographic and recrystallization systems.

Purification Strategy: A Multi-Step Approach

A typical purification workflow for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol involves a multi-step approach, starting with the removal of bulk impurities and progressing to fine purification methods to achieve the desired level of purity.

PurificationWorkflow A Crude Reaction Mixture B Precipitation & Filtration A->B Initial Isolation C Column Chromatography B->C Major Impurity Removal D Recrystallization / Trituration C->D Fine Purification E Preparative HPLC C->E High-Purity Isolation F High-Purity Product (>98%) D->F E->F Chromatography setup Column Chromatography Setup Eluent Reservoir Column with Silica Gel Sample loaded on top Eluent Flow (Gravity or Pump) Fraction Collector process Separation Process setup:f4->process result Fractions Collected: - Early Fractions: Less Polar Impurities - Middle Fractions: Pure Product - Late Fractions: More Polar Impurities process->result

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Welcome to the technical support center for the synthesis of pyrrolopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 4-chl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, a key intermediate in the development of various therapeutic agents, including kinase inhibitors[1][2]. We understand the challenges associated with heterocyclic synthesis and aim to provide in-depth, field-proven insights to help you improve your reaction yields and product purity. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Section 1: Understanding the Core Synthetic Pathway

The synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is not a trivial one-step process. High yields are contingent on understanding and controlling a multi-step sequence. The most reliable and scalable approach involves the initial synthesis of the corresponding 4,6-dichloro intermediate, followed by a selective hydrolysis. The precursor, 5H-pyrrolo[3,2-d]pyrimidine-4,6-dione, is first subjected to an exhaustive chlorination, which is then carefully hydrolyzed to furnish the target molecule.

This two-step approach is critical because direct selective chlorination of the dione is often unselective and low-yielding. The C6-chloro substituent in the 4,6-dichloro intermediate is significantly more labile and susceptible to nucleophilic substitution (in this case, hydrolysis) than the C4-chloro group, providing a reliable regiochemical outcome.

G cluster_0 Overall Synthetic Strategy A 5H-pyrrolo[3,2-d]pyrimidine- 4,6-dione (Precursor) B 4,6-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Intermediate) A->B  Chlorination (POCl₃) C 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (Target Molecule) B->C  Selective Hydrolysis (Controlled pH)

Caption: Proposed two-step synthetic pathway.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield During the Chlorination Step

Question: My chlorination of 5H-pyrrolo[3,2-d]pyrimidine-4,6-dione with POCl₃ results in a low yield of the 4,6-dichloro intermediate. I observe significant starting material and a dark, tarry residue. What are the likely causes?

Answer: This is a frequent challenge stemming from several factors related to reagent quality, reaction conditions, and work-up.

  • Causality—Reagent Integrity: Phosphorus oxychloride (POCl₃) is extremely reactive and hydrolyzes rapidly on exposure to atmospheric moisture. Wet POCl₃ is less effective and can generate phosphoric acid, which can complicate the reaction and lead to side products.

  • Causality—Reaction Conditions: The chlorination of pyrimidinediones typically requires high temperatures (reflux) to proceed to completion.[3] However, prolonged heating or uncontrolled temperature can lead to polymerization and decomposition of the electron-rich pyrrole ring, resulting in the characteristic black tar. An insufficient amount of POCl₃ will lead to incomplete conversion.

  • Causality—Work-up: The quenching of residual POCl₃ is violently exothermic. If the reaction mixture is not cooled adequately before being added to ice, localized heating can degrade the product.

Solutions:

  • Ensure Anhydrous Conditions: Use a freshly opened bottle or freshly distilled POCl₃ for the reaction. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Temperature and Time: Monitor the reaction by TLC or LCMS to determine the optimal reaction time. While reflux is often necessary, minimizing the time at high temperature can reduce decomposition. A patent for a similar chlorination of a pyrrolopyrimidin-4-ol suggests that the reaction can be effectively run at a lower temperature (50 °C) in the presence of a non-nucleophilic base and a co-solvent, which can mitigate decomposition.[4]

  • Controlled Work-up: After cooling the reaction mixture to room temperature, pour it slowly and in a thin stream into a vigorously stirred vessel containing crushed ice. This ensures efficient heat dissipation. The temperature of the ice/water mixture should be maintained below 10 °C throughout the quench.

ParameterStandard ConditionOptimized Condition (for sensitive substrates)Rationale
Chlorinating Agent POCl₃ (neat)POCl₃ with a co-solvent (e.g., Toluene) and a base (e.g., DIPEA)[4]Reduces the harshness of neat POCl₃ and allows for lower reaction temperatures, minimizing decomposition.
Temperature Reflux (approx. 105 °C)50-80 °CLower temperature reduces the rate of side reactions and polymerization.
Reaction Time 1-3 hoursMonitor by TLC/LCMS until SM is consumedAvoids unnecessary heating of the product after the reaction is complete.
Work-up Quench Pour onto iceSlow, dropwise addition into ice/water with vigorous stirringPrevents localized temperature spikes that can degrade the product.
Issue 2: Poor Selectivity During Hydrolysis

Question: During the hydrolysis of 4,6-dichloro-5H-pyrrolo[3,2-d]pyrimidine, I'm either getting unreacted starting material or over-hydrolysis to the 4,6-dione. How do I selectively hydrolyze only the C6-chloro group?

Answer: Achieving selective hydrolysis hinges entirely on precise control of pH and temperature. The C6-Cl is more activated towards nucleophilic attack than the C4-Cl, but this difference can be overcome under harsh conditions.

  • Causality—pH Control: The rate of hydrolysis is highly pH-dependent. At low pH, the reaction is slow. At high pH (strongly basic), both chloro groups can be hydrolyzed, leading to the reformation of the dione starting material. The key is to use a mild base to slowly raise the pH to a weakly basic or neutral point, where the more reactive C6-Cl is hydrolyzed while the C4-Cl remains intact. A procedure for a related compound specifies adjusting the pH to ~8 with concentrated ammonia while keeping the mixture cool.[3]

  • Causality—Temperature: Hydrolysis is an energy-dependent reaction. Performing the hydrolysis at elevated temperatures will increase the rate of reaction for both chloro groups, eroding the selectivity.

Solutions:

  • Precise pH Adjustment: After quenching the chlorination reaction, the solution will be strongly acidic. Add a base (e.g., concentrated ammonia, saturated NaHCO₃, or NaOH solution) slowly and dropwise while monitoring the pH with a calibrated pH meter. The target pH is typically between 7 and 8.

  • Maintain Low Temperature: The entire neutralization and hydrolysis process should be performed in an ice-water bath to keep the temperature below 10 °C.

  • Isolate Promptly: Once the desired product precipitates at the target pH, it should be collected by vacuum filtration without delay to prevent potential further hydrolysis in the aqueous basic solution.

G cluster_1 Troubleshooting Hydrolysis Selectivity Start 4,6-Dichloro Intermediate in Acidic Aqueous Solution AddBase Slowly Add Base (e.g., NH₄OH) Start->AddBase CheckpH Is pH 7-8? AddBase->CheckpH CheckpH->AddBase No Precipitate Precipitate Forms (Target Product) CheckpH->Precipitate Yes HighpH pH > 9 (Over-hydrolysis) CheckpH->HighpH Overshot LowpH pH < 7 (Incomplete Reaction) CheckpH->LowpH Too Low Filter Filter Immediately Precipitate->Filter

Caption: Workflow for controlled selective hydrolysis.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use a different chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride? While other chlorinating agents can convert carbonyls to chlorides, POCl₃ is standard for pyrimidones due to its high efficacy and boiling point, which allows it to serve as both reagent and solvent. Thionyl chloride may also work but often requires catalytic DMF (Vilsmeier-Haack conditions) and may not be as effective for these specific heterocyclic systems.[5] Stick with POCl₃ unless you have a specific reason to deviate and have thoroughly researched literature precedents for your substrate class.

Q2: My final product is a dark gray or black solid. How can I improve the color and purity? The dark color is typically due to polymeric impurities formed during the high-temperature chlorination step.

  • Prevention: The best solution is to prevent their formation by optimizing the chlorination reaction (see Issue 1).

  • Purification: If a colored product is obtained, it can often be purified.

    • Trituration: Washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold water, diethyl ether, or ethyl acetate) can be effective.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification.

    • Column Chromatography: Silica gel chromatography can be used to obtain an analytically pure sample, often with an eluent system like ethyl acetate/hexane.[3]

Q3: How can I confirm that I have synthesized the correct regioisomer (4-chloro-6-ol vs. 6-chloro-4-ol)? Spectroscopic analysis is essential.

  • ¹H NMR: The proton on the pyrimidine ring (at C2) will have a characteristic chemical shift. The positions of the pyrrole protons can also help confirm the structure.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C4 and C6, will be distinct. The carbon bearing the chlorine (C4) will be in a different environment than the one bearing the hydroxyl group (C6).

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition (C₆H₄ClN₃O). The isotopic pattern for the single chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[3]

Section 4: Optimized Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a laboratory setting. Appropriate personal protective equipment (PPE) must be worn. All operations involving POCl₃ must be conducted in a certified chemical fume hood.

Protocol 1: Synthesis of 4,6-dichloro-5H-pyrrolo[3,2-d]pyrimidine
  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 5H-pyrrolo[3,2-d]pyrimidine-4,6-dione (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 10-15 vol eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 1-3 hours. Monitor the reaction progress by quenching a small aliquot and analyzing via TLC or LCMS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • In a separate, larger flask, prepare a slurry of crushed ice and water, placed in an ice bath.

  • With vigorous stirring, slowly and carefully pour the reaction mixture into the ice slurry.

  • The crude 4,6-dichloro intermediate will precipitate. Stir the mixture for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is often used directly in the next step without extensive purification.

Protocol 2: Selective Hydrolysis to 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
  • The entire aqueous mixture from the quenching step of Protocol 1 can be used directly, or the isolated crude solid can be re-suspended in cold water.

  • Place the flask in an ice-water bath and begin vigorous stirring.

  • Slowly add concentrated ammonium hydroxide (or another suitable base) dropwise. Monitor the pH of the slurry continuously with a pH meter.

  • Continue adding the base until the pH of the mixture stabilizes between 7.5 and 8.0. A precipitate should form or become more abundant.

  • Stir the mixture at 0-5 °C for an additional 30-60 minutes.

  • Collect the resulting solid by vacuum filtration.

  • Wash the filter cake with copious amounts of cold water, followed by a small amount of cold diethyl ether to aid in drying.

  • Dry the solid under high vacuum at 50-60 °C to afford the final product, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

References

  • ResearchGate. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. [Link]

  • National Institutes of Health (NIH). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link]

  • MySkinRecipes. 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine. [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. [Link]

  • ACS Publications. Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. [Link]

  • ACS Publications. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695. [Link]

  • National Institutes of Health (NIH). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • ACS Publications. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. [Link]

  • PubMed. Efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines. [Link]

  • MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Auctores Journals. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. [Link]

  • PubMed Central. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

  • PubMed. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. [Link]

  • PubMed. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. [Link]

  • National Institutes of Health (NIH). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]

Sources

Optimization

overcoming solubility issues with 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Technical Support Center: 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Introduction 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a heterocyclic compound featuring a pyrrolopyrimidine core. This scaffold is of significant inte...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Introduction

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a heterocyclic compound featuring a pyrrolopyrimidine core. This scaffold is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules for pharmaceutical and biochemical research.[1][2] Like many nitrogen-containing heterocyclic compounds designed to interact with biological targets, it can exhibit poor aqueous solubility, a common hurdle for researchers in drug development.[3][4][5] Low solubility can complicate in vitro assays, impact data reproducibility, and pose significant challenges for formulation and bioavailability studies.[6][7]

This guide provides practical, in-depth troubleshooting strategies and answers to frequently asked questions to help researchers overcome solubility challenges with this compound, ensuring reliable and consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol?

A1: The compound is a solid, often appearing as an off-white to pale yellow or brown powder.[1] Based on its chemical structure—a planar, multi-ring aromatic system—it is predicted to be poorly soluble in water and sparingly soluble in common organic solvents. Most small-molecule kinase inhibitors, a class to which derivatives of this compound belong, are lipophilic and require specific solvent systems for effective dissolution.[3][4][5]

Initial solubility screening should begin with polar aprotic solvents, which are generally effective for this class of compounds.

SolventClassExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHigh The most common first choice for creating high-concentration stock solutions.
Dimethylformamide (DMF)Polar AproticHigh Similar to DMSO, a strong solubilizing agent.
N-Methyl-2-pyrrolidone (NMP)Polar AproticHigh Can be effective if DMSO or DMF fail, but may have higher toxicity in cell-based assays.
Ethanol / MethanolPolar ProticLow to Moderate May require heating or sonication. Often used as a co-solvent.
WaterPolar ProticVery Low / Insoluble The compound is not expected to dissolve in neutral aqueous solutions.
Acetonitrile (ACN)Polar AproticLow Generally not a primary choice for initial dissolution but used in analytical chemistry (e.g., HPLC).

This table provides expected solubility based on the properties of similar heterocyclic compounds. Empirical testing is required for precise quantification.

Q2: I'm trying to dissolve the compound in 100% DMSO for a stock solution, but it's not fully dissolving or is crashing out. What's wrong?

A2: This is a common issue that can arise from several factors:

  • Compound Purity and Form: The compound may be in a crystalline form that is particularly stable and resistant to dissolution (high lattice energy). Ensure you are using a high-purity batch.

  • Water Contamination: DMSO is highly hygroscopic. Absorbed water can significantly reduce its solvating power for lipophilic compounds. Use fresh, anhydrous grade DMSO.

  • Supersaturation: You may be attempting to create a solution that is above the compound's thermodynamic solubility limit in DMSO.

  • Insufficient Energy Input: The dissolution process may be kinetically slow.

Troubleshooting Steps:

  • Use Anhydrous Solvent: Always use a sealed, new bottle or a properly stored container of anhydrous DMSO.

  • Apply Gentle Heat: Warm the solution to 37-40°C. This can increase the dissolution rate. Avoid excessive heat, which could degrade the compound.

  • Sonication: Place the vial in a bath sonicator for 5-15 minute intervals. This provides mechanical energy to break up solid particles and facilitate solvation.

  • Vortexing: Ensure thorough mixing by vortexing the sample intermittently during the dissolution process.

Q3: Can I adjust the pH to improve the solubility of this compound in aqueous buffers?

A3: Yes, pH adjustment is a highly effective strategy for nitrogen-containing heterocycles.[8][9] The structure of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol contains several nitrogen atoms in the pyrimidine ring and a pyrrole ring, which can be protonated or deprotonated.

  • Acidic Conditions (e.g., pH < 5): The nitrogen atoms on the pyrimidine ring are weakly basic. In an acidic buffer, these nitrogens can become protonated, forming a cationic salt. This charged species will have significantly higher aqueous solubility than the neutral molecule.

  • Basic Conditions (e.g., pH > 9): The N-H group on the pyrrole ring and the C6-hydroxyl group are weakly acidic. In a basic buffer, one of these protons can be removed, forming an anionic salt, which will also exhibit increased aqueous solubility.

The choice of acidic versus basic conditions depends on the requirements of your experiment, as extreme pH can affect assay performance and compound stability.

G cluster_low_ph Low pH (Acidic Buffer) cluster_high_ph High pH (Basic Buffer) Low_pH_Compound Compound + H⁺ ⇌ [Compound-H]⁺ Low_pH_Result Increased Aqueous Solubility (Cationic Salt Form) Low_pH_Compound->Low_pH_Result Protonation High_pH_Compound Compound ⇌ [Compound-H]⁻ + H⁺ High_pH_Result Increased Aqueous Solubility (Anionic Salt Form) High_pH_Compound->High_pH_Result Deprotonation Neutral_Compound Neutral Compound in Water (Poorly Soluble) Neutral_Compound->Low_pH_Compound Neutral_Compound->High_pH_Compound

Troubleshooting Guide: Step-by-Step Protocols

Problem: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer.

This is a classic solubility problem that occurs when a compound that is soluble in a high concentration of organic solvent is introduced into a predominantly aqueous environment.

Protocol 1: Standard Dilution Protocol to Minimize Precipitation

This protocol aims to avoid sudden changes in solvent polarity that cause precipitation.

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to make a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved using gentle heat (37°C) and sonication if necessary.

  • Create an Intermediate Dilution: Make an intermediate dilution of your stock solution in 100% DMSO. For example, dilute a 10 mM stock to 1 mM in DMSO.

  • Perform the Final Dilution: While vortexing the aqueous assay buffer, add the required volume of the intermediate DMSO stock drop-by-drop or in a very slow, steady stream. The final concentration of DMSO in the assay buffer should typically be kept below 1%, and ideally below 0.5%, to avoid solvent effects on biological targets.

  • Inspect for Precipitation: After addition, visually inspect the solution against a dark background for any signs of cloudiness or precipitate (Tyndall effect). If the solution is clear, it is ready for use.

Protocol 2: Using Co-solvents and Surfactants

If precipitation persists, the use of co-solvents or surfactants in the assay buffer can help maintain solubility.[9][10]

  • Select a Co-solvent/Surfactant:

    • Pluronic F-68 or F-127: Non-ionic surfactants, typically used at 0.01-0.1%.

    • Tween-20 or Tween-80: Non-ionic surfactants, often used at 0.01-0.05%.

    • Bovine Serum Albumin (BSA): A protein that can bind to hydrophobic compounds and prevent aggregation. Commonly used at 0.1 mg/mL to 1 mg/mL.

  • Prepare Modified Buffer: Add the selected agent to your final aqueous assay buffer and ensure it is fully dissolved.

  • Repeat Dilution: Follow the steps in Protocol 1, diluting your DMSO stock into the modified buffer. The surfactant or BSA will help to create micelles or binding pockets that shield the hydrophobic compound from the bulk aqueous environment.

G cluster_dilution Dilution into Aqueous Buffer start Start: Compound won't dissolve or precipitates on dilution check_solvent Q: Is the primary solvent (e.g., DMSO) anhydrous? start->check_solvent use_anhydrous Action: Use fresh, anhydrous grade solvent. check_solvent->use_anhydrous No add_energy Action: Apply gentle heat (37°C) and/or sonication. check_solvent->add_energy Yes use_anhydrous->add_energy check_dissolved Q: Is the compound fully dissolved now? add_energy->check_dissolved dilution_precip Problem: Precipitates upon dilution check_dissolved->dilution_precip Yes, but... success Success: Solution is clear and ready for experiment. check_dissolved->success Yes fail Failure: Compound remains insoluble. Consider advanced formulation (e.g., cyclodextrins). check_dissolved->fail No modify_buffer Action: Modify aqueous buffer. Add surfactant (e.g., Tween-20) or protein (e.g., BSA). dilution_precip->modify_buffer ph_adjust Action: Adjust buffer pH. Try acidic (pH 4-5) or basic (pH 9-10) buffer. modify_buffer->ph_adjust Still precipitates check_final Q: Is the final solution clear? modify_buffer->check_final Try this first ph_adjust->check_final check_final->success Yes check_final->fail No

Advanced Strategies

For particularly challenging cases, such as preparing high-concentration aqueous formulations for in vivo studies, more advanced techniques may be necessary.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing aqueous solubility.[3][5] This is a common strategy in pharmaceutical formulation.

  • Prodrug Approach: Chemical modification of the compound to a more soluble prodrug that metabolizes back to the active form in vivo can be an effective, albeit more involved, strategy.[6]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[7][8] This requires specialized equipment like high-pressure homogenizers.

These advanced methods typically require formulation expertise and are employed when standard laboratory techniques are insufficient.

References

  • Jóhannsdóttir, S., et al. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Drug Delivery Science and Technology, 55, 101462. Available from: [Link]

  • Le, K., et al. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry. Available from: [Link]

  • Rosenberg, J., et al. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PubMed Central. Available from: [Link]

  • Jóhannsdóttir, S., et al. Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. IRIS. Available from: [Link]

  • National Center for Biotechnology Information. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Available from: [Link]

  • ResearchGate. (2022). Improving solubility via structural modification. BIOORGAN MED CHEM. Available from: [Link]

  • Gangjee, A., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. PubMed. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • Chem-Impex. 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. Available from: [Link]

  • National Center for Biotechnology Information. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Sharma, D., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available from: [Link]

  • J&K Scientific. 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Welcome to the technical support guide for the crystallization of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. This resource is designed for researchers, chemists, and drug development professionals who are working on the p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. This resource is designed for researchers, chemists, and drug development professionals who are working on the purification and isolation of this critical pharmaceutical intermediate.[1][2] Crystallization is a pivotal step that dictates purity, yield, and downstream processability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established physicochemical principles and field-proven techniques.

Section 1: Understanding the Molecule's Crystallization Behavior

The molecular structure of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol governs its crystallization behavior. The pyrrolo[3,2-d]pyrimidine core is a planar, heterocyclic system capable of π-π stacking interactions.[3] Crucially, the molecule possesses both hydrogen bond donors (the N-H of the pyrrole and the O-H of the hydroxyl group) and acceptors (the pyrimidine nitrogens and the hydroxyl oxygen).[4]

This compound exists in a tautomeric equilibrium between the enol (-6-ol) and the keto (-6-one) forms. This equilibrium can be influenced by the solvent environment and pH, which in turn significantly impacts solubility and the hydrogen bonding networks that form the crystal lattice.[5] The presence of the chlorine atom adds to the molecule's polarity. A successful crystallization strategy must account for these competing intermolecular forces.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in a direct question-and-answer format.

Q1: My compound has completely dissolved but will not crystallize upon cooling. What should I do?

This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

  • Causality: Supersaturation is the essential driving force for crystallization.[6] If the concentration of the dissolved compound is below its saturation point at the cooled temperature, it will remain in solution. Even in a supersaturated state, spontaneous nucleation can be kinetically slow.

  • Solutions (in order of application):

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can initiate crystal formation.[7]

    • Add a Seed Crystal: Introduce a single, tiny crystal of the pure compound into the solution.[8] This provides a pre-formed template for crystal growth, bypassing the initial nucleation energy barrier. If you don't have a pure crystal, use a speck of the crude solid.[7]

    • Concentrate the Solution: If the above methods fail, you may have used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Test for supersaturation periodically by dipping a glass rod in the solution and letting it dry; if a solid film forms, the solution is likely ready.[7]

    • Cool to a Lower Temperature: If using a refrigerator is not effective, try moving the flask to an ice bath or a freezer for a short period. Be aware that very rapid cooling can sometimes lead to the formation of small, impure crystals.[9]

Q2: The compound separated as a liquid or "oiled out" instead of forming solid crystals. How can I prevent this?

"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[7] This is common with compounds containing impurities, which can depress the melting point.

  • Causality: The compound is coming out of solution at a temperature where its liquid state is more stable than its solid crystalline state. Impurities often dissolve preferentially in these liquid droplets, leading to poor purification.[7]

  • Solutions:

    • Re-heat and Add More Solvent: Return the flask to the heat source until the oil redissolves. Add a small amount (1-5% of the total volume) of additional solvent.[7] This keeps the compound soluble for longer, allowing it to cool to a lower temperature before it begins to precipitate, hopefully below its melting point.

    • Lower the Crystallization Temperature: By adding more solvent as described above, you lower the saturation temperature. This ensures that when crystals do begin to form, the overall solution temperature is lower, reducing the risk of oiling out.

    • Change the Solvent System: Your chosen solvent may be too "good" or have a boiling point that is too high. Consider switching to a solvent with a lower boiling point or using a solvent/anti-solvent system (see Protocol 2).

Q3: Crystallization occurred too quickly, forming a fine powder or small needles. How can I grow larger, higher-quality crystals?

Rapid crystallization favors a high rate of nucleation over a slow rate of crystal growth, leading to many small crystals instead of a few large ones.[8] This traps impurities and makes filtration difficult. An ideal crystallization should show initial crystal formation within 5-15 minutes and continue over a period of 20 minutes or more.[7]

  • Causality: The level of supersaturation is too high, causing many crystal nuclei to form simultaneously. There isn't enough time for molecules to arrange themselves into an ordered, low-energy lattice.

  • Solutions:

    • Reduce the Rate of Cooling: This is the most critical factor. Do not place the hot flask directly into an ice bath. Allow it to cool slowly on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.[7] Covering the flask with a watch glass traps solvent vapor and slows cooling.[7]

    • Increase the Amount of Solvent: A slightly more dilute solution will become supersaturated at a lower temperature and at a slower rate. Re-heat the solution and add a small amount of extra solvent, then cool slowly again.[7]

    • Use a More Appropriate Flask Size: A shallow pool of solvent in a large flask has a high surface area-to-volume ratio, leading to excessively fast cooling and evaporation.[7] Ensure the solvent fills a reasonable portion of the flask's volume.

Q4: My final yield after filtration and drying is very low. What went wrong?

A low yield is most often caused by losing a significant portion of the compound to the filtrate (the "mother liquor").

  • Causality: Either too much solvent was used, or the solution was not cooled sufficiently to maximize precipitation of the compound.

  • Solutions:

    • Check the Mother Liquor: Before discarding the filtrate, place a few drops on a watch glass and allow it to evaporate. If a significant amount of solid residue remains, a large portion of your compound is still in solution.

    • Recover a Second Crop: You can recover more material by boiling off some of the solvent from the mother liquor and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated crude material until it just dissolves.

    • Ensure Adequate Cooling: Make sure you are cooling the crystallization mixture to a low enough temperature (e.g., in an ice bath) before filtration to minimize the compound's solubility in the solvent.

Q5: I obtained different crystal habits (e.g., plates vs. needles) in different experiments. Could this be polymorphism?

Yes, this is a strong indicator of polymorphism—the ability of a compound to crystallize in different solid-state forms with distinct molecular arrangements.[10] These polymorphs can have different physical properties, including solubility, stability, and melting point.

  • Causality: Polymorphism is influenced by kinetic and thermodynamic factors during crystallization. Solvent choice, cooling rate, temperature, and the degree of supersaturation can all favor the nucleation and growth of a particular crystal form.[10]

  • Solutions:

    • Maintain Consistent Conditions: To obtain a single, consistent polymorph, it is crucial to rigorously control all crystallization parameters: solvent system, concentration, cooling profile, and agitation.

    • Solvent Screening: Different solvents can promote the formation of different polymorphs. Protic solvents that engage in hydrogen bonding may favor one crystal packing arrangement, while aprotic solvents may favor another.[11] A systematic screen of various solvents is the best way to identify and selectively produce a desired form.

    • Seeding: Seeding a supersaturated solution with a crystal of the desired polymorph can direct the crystallization to produce that specific form.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting point for solvent selection for this compound?

Choosing the right solvent is the most critical step.[11] The ideal solvent should dissolve the compound well when hot but poorly when cold. For 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, its hydrogen bonding capabilities and polarity are key. Some published procedures for similar pyrrolopyrimidine derivatives use solvents like methanol or mixtures like ethyl acetate/hexane.[12][13]

Solvent ClassSpecific ExamplesRationale for Use with 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-olPotential Issues
Protic Solvents Methanol, Ethanol, IsopropanolCan form strong hydrogen bonds with the N-H and O-H groups, aiding dissolution at high temperatures.[11]May be too good a solvent, leading to high solubility even when cold and thus poor recovery.[14]
Aprotic Polar Ethyl Acetate, Acetone, AcetonitrileCan interact with the polar C-Cl bond and hydrogen bond acceptors. Often used in solvent/anti-solvent pairs.[14][15]Highly volatile solvents can evaporate too quickly, leading to poor crystal quality.[11]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity, can be effective in mixed-solvent systems.Can form peroxides; must be handled with care.
Non-Polar Hexanes, Heptane, TolueneGenerally used as an "anti-solvent" to induce precipitation from a more polar solvent solution. The compound is unlikely to be soluble in these alone.[14]Toluene can sometimes co-crystallize through pi-pi interactions.[11]

Expert Tip: Start by testing the solubility of a few milligrams of your crude compound in ~0.5 mL of various solvents at room temperature and then with heating. This empirical approach is often the most effective.

FAQ 2: How does pH affect the crystallization of this molecule?

The pH of the aqueous solution can dramatically influence the solubility and stability of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

  • Mechanism: The pyrrolopyrimidine ring system contains basic nitrogen atoms that can be protonated at low pH. The hydroxyl group is weakly acidic and can be deprotonated at high pH. Ionization of the molecule will drastically increase its aqueous solubility, preventing crystallization.[16][17] One synthesis procedure notes that the compound precipitates when the pH is adjusted to ~8.[13] This suggests it is less soluble when not in a salt form.

  • Practical Implications:

    • Ensure your crystallization medium is at a pH where the molecule is in its neutral, least soluble form. For this compound, this is likely in the neutral to slightly basic range.

    • If your synthesis workup involves an acid or base wash, ensure all residual acid/base is removed before attempting crystallization.

    • The pH can have an opposing effect on solubility versus nucleation rate, providing a parameter that can be fine-tuned to optimize the process.[16]

FAQ 3: What level of purity is required before starting crystallization?

Crystallization is a purification technique, but it works best on material that is already reasonably pure (e.g., >90%).

  • Impact of Impurities:

    • Inhibition: Some impurities can inhibit crystal nucleation or growth altogether.

    • Oiling Out: As mentioned, impurities depress the melting point, which can lead to oiling out.[7]

    • Incorporation: High levels of impurities can become trapped within the growing crystal lattice, defeating the purpose of the purification.[18]

  • Recommendation: If your crude material is an oil, highly discolored, or contains significant amounts of side products (as seen by TLC or NMR), consider performing a preliminary purification by column chromatography before attempting crystallization.

Section 4: Standard Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.

  • Add the chosen solvent in small portions while stirring and gently heating (e.g., on a hot plate). Continue adding solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If the solution is cloudy or contains insoluble matter, perform a hot filtration through a fluted filter paper to remove these impurities.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Solvent / Anti-Solvent Crystallization

This method is useful when the compound is too soluble in all common solvents for cooling crystallization.

  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add an "anti-solvent" (one in which the compound is insoluble) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystal Growth: Cover the flask and set it aside undisturbed. Crystals should form as the solvent slowly evaporates or as the system equilibrates. Vapor diffusion is a more controlled version of this technique.[11]

Section 5: Visual Guides

Diagram 1: Crystallization Troubleshooting Workflow

G start Start: Hot, Clear Solution cool Cool Slowly start->cool outcome Observe Outcome cool->outcome no_xtal Problem: No Crystals Form outcome->no_xtal Clear Solution oil_out Problem: 'Oiling Out' Occurs outcome->oil_out Liquid Droplets too_fast Problem: Crystals Too Small (Powder/Needles) outcome->too_fast Rapid Solid Formation success Success: Well-formed Crystals outcome->success Slow Crystal Growth sol_scratch Solution: 1. Scratch Flask 2. Add Seed Crystal no_xtal->sol_scratch sol_concentrate Solution: Evaporate Some Solvent & Re-cool no_xtal->sol_concentrate sol_oil Solution: Re-heat, Add More Solvent & Re-cool Slowly oil_out->sol_oil sol_slow Solution: Cool Slower, Use More Solvent too_fast->sol_slow sol_scratch->cool If no success... sol_concentrate->cool sol_oil->cool sol_slow->cool

Caption: Critical intermolecular forces governing crystal lattice formation.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. University of Geneva. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Hampton Research. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester. [Link]

  • Abdelgawad, M. A., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • Bethune, S. J., et al. (2011). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design. [Link]

  • Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Zhanghua Pharmaceutical Equipment. [Link]

  • Google Patents. (n.d.). US8415355B2 - Pyrrolopyrimidine compounds and their uses.
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. [Link]

  • Jee, S. (n.d.). Chemistry Crystallization. Sathee Jee. [Link]

  • Al-wsmon, A. H., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem Compound Database. [Link]

  • Chem-Impex. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine. Chem-Impex. [Link]

  • Shang, X. F., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. [Link]

  • ZaiQi Bio-Tech. (n.d.). 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one| CAS No:346599-63-1. ZaiQi Bio-Tech. [Link]

  • ChemScence. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. ChemScence. [Link]

  • Patel, R. V., et al. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Letters in Drug Design & Discovery. [Link]

  • Butreddy, A., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. [Link]

  • Le, T. T., et al. (2021). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. [Link]

  • Ndakor, F. S., et al. (2023). Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. ACS Omega. [Link]

  • Grzesiak, A., et al. (2024). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Molecules. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Welcome to the technical support center for the synthesis and optimization of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. This guide is designed for researchers, chemists, and drug development professionals who are working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents, achieving a high-yielding and pure synthesis is critical.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.

The synthetic route to 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, while not extensively documented in readily available literature, can be logically inferred from the well-established synthesis of the closely related compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[3] The key transformation is the chlorination of a hydroxyl-substituted precursor, likely 5H-pyrrolo[3,2-d]pyrimidin-4,6-diol (or its tautomeric forms), using a chlorinating agent such as phosphoryl chloride (POCl₃). The presence of the second hydroxyl group at the 6-position introduces additional complexity compared to the synthesis of the 6-unsubstituted analogue.

This guide is structured to address challenges at each critical stage of the proposed synthetic pathway.

Proposed Synthetic Pathway

Synthetic_Pathway Precursor 5H-pyrrolo[3,2-d]pyrimidin-4,6-diol Product 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Precursor->Product Chlorination Reflux Reagent POCl3

Caption: Proposed synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: The Chlorination Reaction

Question 1: My chlorination reaction is sluggish or incomplete. How can I drive it to completion?

Answer: Incomplete conversion of the starting material, 5H-pyrrolo[3,2-d]pyrimidin-4,6-diol, is a common issue. Several factors could be at play:

  • Reagent Stoichiometry and Quality: Phosphoryl chloride (POCl₃) is both the reagent and often the solvent. Ensure you are using a sufficient excess. Over time, POCl₃ can hydrolyze to phosphoric acid, which is unreactive. Use a fresh bottle of POCl₃ for best results.

  • Reaction Temperature and Duration: These reactions typically require heating (reflux) to proceed at a reasonable rate.[3] If you are seeing incomplete conversion, consider increasing the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. Be cautious, as prolonged heating can lead to decomposition.

  • Solubility of Starting Material: The starting diol may have poor solubility in POCl₃ alone. While less common for this specific transformation, co-solvents can sometimes be employed in similar reactions. However, this can complicate the work-up. A better approach is often to ensure the reaction mixture is vigorously stirred at reflux.

  • Presence of Water: Any moisture in the reaction will rapidly quench the POCl₃, reducing its effectiveness. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow: Incomplete Chlorination

Troubleshooting_Incomplete_Reaction Start Incomplete Chlorination Observed Check_Reagent Check POCl3 age and stoichiometry Start->Check_Reagent Check_Conditions Verify reaction temperature and duration Check_Reagent->Check_Conditions Reagent is fresh and in excess Increase_Excess Use fresh POCl3 in greater excess Check_Reagent->Increase_Excess Old reagent or low stoichiometry Check_Setup Ensure anhydrous conditions Check_Conditions->Check_Setup Conditions are appropriate Increase_Time_Temp Increase reflux time and monitor by TLC/LC-MS Check_Conditions->Increase_Time_Temp Conditions too mild Dry_Glassware Oven-dry glassware and use inert atmosphere Check_Setup->Dry_Glassware Moisture suspected Success Reaction Complete Increase_Excess->Success Increase_Time_Temp->Success Dry_Glassware->Success

Caption: Decision tree for troubleshooting an incomplete chlorination reaction.

Question 2: I am observing significant formation of a dark, tarry byproduct. What is causing this and how can I prevent it?

Answer: The formation of dark, often polymeric, byproducts is indicative of decomposition. Pyrrolo[3,2-d]pyrimidines can be sensitive to harsh acidic conditions and high temperatures.

  • Reaction Temperature: While reflux is often necessary, excessive temperatures or "hot spots" in the heating mantle can accelerate decomposition. Ensure uniform heating and stirring. For particularly sensitive substrates, it may be beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: As mentioned, monitor the reaction. Once the starting material is consumed, promptly begin the work-up procedure. Unnecessarily long reaction times at high temperatures will almost certainly lead to increased byproduct formation.

  • Work-up Procedure: The quenching of excess POCl₃ is highly exothermic. If not done carefully, the resulting temperature spike can degrade the product. Always perform the quench by slowly and carefully adding the reaction mixture to crushed ice or an ice-water slurry with vigorous stirring.[3]

Table 1: Optimizing Reaction Parameters for Chlorination

ParameterStandard ConditionOptimization Strategy for Low Yield/DecompositionRationale
Temperature Reflux (approx. 107 °C)Reduce to 80-90 °C and monitorMinimizes thermal decomposition of the product.
Time 1-3 hoursMonitor by TLC/LC-MS and stop when completePrevents formation of degradation byproducts from prolonged heating.
POCl₃ Excess 5-10 equivalentsUse fresh reagent, potentially a slightly higher excess if moisture is suspectedEnsures complete reaction and overcomes any reagent loss due to hydrolysis.
Atmosphere Inert (N₂ or Ar)Strictly enforce anhydrous conditionsPrevents quenching of POCl₃ by atmospheric moisture.
Part 2: Work-up and Purification

Question 3: My product precipitates during the aqueous work-up, but the yield is low and the product is impure. How can I improve this step?

Answer: The work-up is a critical step that dictates both the yield and purity of the final product.

  • Quenching: As stated, a slow, controlled quench onto ice is essential. This hydrolyzes the excess POCl₃ and begins to precipitate the product.

  • pH Adjustment: After quenching, the solution will be highly acidic. The product's solubility is pH-dependent. The literature suggests adjusting the pH to around 8 with a base like concentrated ammonia to precipitate the product.[3] This must be done slowly and with cooling to avoid temperature spikes. The optimal pH for precipitation should be determined empirically for your specific molecule.

  • Filtration and Washing: Once the product has precipitated, it should be collected by vacuum filtration. It is crucial to wash the collected solid with cold water to remove any inorganic salts.[3] Incomplete washing will lead to impurities in the final product.

  • Extraction as an Alternative: If the product has some solubility in organic solvents, an alternative to precipitation is to neutralize the aqueous solution and then perform an extraction with a suitable solvent like ethyl acetate or dichloromethane. This can sometimes lead to a cleaner product, but may require more extensive drying and solvent removal steps.

Question 4: I'm having difficulty purifying the crude product by column chromatography. What are my options?

Answer: The crude product can often be a dark solid, which can make purification challenging.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification.[3] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. The polarity of your target molecule, with its free hydroxyl and N-H groups, suggests that a more polar solvent system might be necessary (e.g., dichloromethane/methanol).

  • Recrystallization/Trituration: If a suitable solvent system can be found, recrystallization can be a highly effective method for purification. Alternatively, triturating or grinding the solid with a solvent mixture (e.g., EtOAc-MeOH) can help remove impurities and result in a cleaner, off-white solid.[3]

  • Characterization is Key: Before extensive purification attempts, ensure you have correctly identified your product. Analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential to confirm the structure and identify any major impurities.[3] The expected mass spectrum for the product would show a characteristic isotopic pattern for a single chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[3]

Table 2: Spectroscopic Data for a Related Compound: 4-chloro-5H-pyrrolo[3,2-d]pyrimidine [3]

TechniqueData
¹H NMR (DMSO-d₆) δ 12.43 (s, 1H), 8.61 (s, 1H), 7.97 (dd, 1H), 6.72 (dd, 1H)
¹³C NMR (DMSO-d₆) δ 151.30, 149.58, 142.12, 134.83, 124.32, 102.70
MS (ES+) m/z 154.01 ([M+H]⁺), 156.01 ([M+2+H]⁺)

Note: The spectroscopic data for your target molecule, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, will differ due to the presence of the 6-ol group. However, the general features and the isotopic pattern in the mass spectrum should be analogous.

References

  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem. [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google P

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

A Guide to Navigating Common Side Reactions and Optimization Strategies Welcome to the technical support center for researchers and drug development professionals working with pyrrolo[3,2-d]pyrimidine scaffolds. The synt...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Common Side Reactions and Optimization Strategies

Welcome to the technical support center for researchers and drug development professionals working with pyrrolo[3,2-d]pyrimidine scaffolds. The synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and its analogues is a crucial step in the development of various therapeutic agents, including kinase inhibitors.[1][2][3] However, the critical chlorination step—typically converting a 5H-pyrrolo[3,2-d]pyrimidin-4,6-dione or a related hydroxy-precursor to the 4-chloro derivative—is frequently plagued by side reactions that can impact yield, purity, and scalability.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your synthetic protocols.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My Chlorination Reaction is Incomplete, Resulting in Low Yield.

Question: I am attempting to synthesize my target chloro-pyrrolopyrimidine from its corresponding pyrimidinol precursor using phosphoryl chloride (POCl₃), but I consistently observe a significant amount of unreacted starting material by TLC and LC-MS. What are the primary causes, and how can I drive the reaction to completion?

Answer: This is a very common issue rooted in several factors related to reagent activity, reaction conditions, and substrate solubility. The conversion of a stable pyrimidinol (or its tautomeric pyrimidinone form) to the chloro derivative is a demanding reaction that requires careful optimization.

Causality Analysis:

  • Reagent Purity and Activity: Phosphoryl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, degrading into phosphoric acid and HCl. Degraded reagent will have significantly lower activity.

  • Insufficient Electrophilicity: For some less reactive substrates, POCl₃ alone may not be a sufficiently powerful chlorinating agent. In these cases, the equilibrium may not favor product formation.

  • Sub-optimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. Many chlorination procedures require prolonged heating at reflux to proceed effectively.[4]

  • Solvent and Solubility: While often run neat in excess POCl₃, some protocols use high-boiling solvents like toluene.[5] If the starting material has poor solubility, the reaction will be slow and inefficient.

Troubleshooting Protocol & Optimization:

  • Reagent Quality Assurance:

    • Always use a fresh, unopened bottle of POCl₃ or distill older reagent immediately before use.

    • Perform all additions and set up the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

  • Enhancing Reagent Reactivity:

    • POCl₃/PCl₅ Mixture: The addition of phosphorus pentachloride (PCl₅) can significantly enhance the chlorinating power of the system. PCl₅ acts as a dehydrating agent and generates a more reactive chlorinating species.[6]

    • Use of a Base/Additive: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can accelerate the reaction.[5][7] The base can activate the substrate and neutralize the HCl generated in situ, which can sometimes inhibit the reaction.

  • Systematic Condition Screening:

    • Temperature: Incrementally increase the reaction temperature. If refluxing in neat POCl₃ (~105 °C) is insufficient, consider a sealed-tube reaction to reach higher temperatures (e.g., 140 °C), but only with appropriate safety precautions.[7]

    • Reaction Time: Monitor the reaction by TLC or LC-MS every 1-2 hours. If the reaction stalls, an increase in temperature is likely necessary.

Data Summary: Typical Chlorination Condition Variables

ParameterStandard ConditionTroubleshooting AdjustmentRationale & Key Reference
Chlorinating Agent POCl₃ (excess)Use freshly distilled POCl₃; Add PCl₅ (0.3-0.5 eq)Increases electrophilicity and overall reactivity.[6]
Additive NoneAdd DIPEA or Pyridine (1-2 eq)Activates the substrate and neutralizes HCl byproducts.[5][7]
Temperature 100-110 °C (Reflux)Increase to 120-140 °C (Sealed Vessel)Overcomes activation energy barrier for less reactive substrates.[7]
Solvent Neat (in POCl₃)Add Toluene or AcetonitrileImproves solubility for certain substrates.[5]
FAQ 2: I'm Observing an Unexpected Dichloro Impurity in My Product.

Question: My mass spectrum shows a peak corresponding to the addition of a second chlorine atom. My starting material only has one pyrimidinol group to be replaced. Where could this be coming from?

Answer: The formation of a dichloro species points to over-chlorination, a side reaction where a C-H bond on the heterocyclic ring is converted to a C-Cl bond. Both the pyrimidine and pyrrole rings contain sites susceptible to this reaction under harsh conditions.

Mechanistic Insight:

The intended reaction is a nucleophilic attack of the pyrimidinol oxygen onto phosphorus, followed by elimination to form the 4-chloro group. However, POCl₃ can also promote electrophilic chlorination on electron-rich aromatic systems. The pyrrole ring, in particular, is electron-rich and can be chlorinated, most likely at the C-2 or C-3 position.

dot

Caption: Intended vs. Side Reaction Pathway.

Prevention & Mitigation Strategy:

  • Control Stoichiometry: Avoid using a large excess of POCl₃. Modern, solvent-free protocols have demonstrated success using near-equimolar amounts of POCl₃, which drastically reduces side reactions and simplifies workup.[7][8]

  • Moderate Temperature: High temperatures accelerate the desired reaction but can disproportionately increase the rate of over-chlorination. Find the minimum temperature required for complete conversion of the starting material.

  • Alternative Reagents: For particularly sensitive substrates, consider milder chlorinating agents. While less common for this scaffold, reagents like oxalyl chloride/DMF (Vilsmeier-Haack conditions) or triphenylphosphine/carbon tetrachloride (Appel reaction) are sometimes used for similar transformations and may offer greater selectivity.

  • Purification: If a small amount of dichloro impurity is unavoidable, it can often be separated from the desired mono-chloro product by silica gel column chromatography, typically eluting before the more polar desired product.

FAQ 3: My Product Decomposes or Reverts to Starting Material During Workup.

Question: The reaction appears complete by in-process control, but after quenching with water/ice and neutralization, my final isolated product is impure and contains a significant amount of the initial pyrimidinol starting material. What's causing this instability?

Answer: This is a classic workup issue caused by the hydrolysis of the newly installed 4-chloro group. The C4 position of the pyrrolo[3,2-d]pyrimidine ring is highly activated towards nucleophilic substitution. The chloro group is a good leaving group, and water is a potent nucleophile, especially when heated or under non-neutral pH conditions.

Critical Workup Steps & Rationale:

The goal of the workup is to rapidly and safely destroy excess POCl₃ while keeping the product in a stable, non-hydrolytic environment.

dot

Workup_Workflow cluster_0 Reaction Quench (Critical Control Point) cluster_1 Neutralization & Isolation Cool 1. Cool Reaction Mixture to RT Quench 2. Slowly Pour into Ice/Water (0-5 °C) [Exotherm Control!] Cool->Quench Neutralize 3. Adjust to pH ~8 with cold NaOH/NH₄OH (Maintain <10 °C) Quench->Neutralize Precipitate 4. Collect Precipitate OR Extract with Organic Solvent Neutralize->Precipitate Wash 5. Wash with Cold Water Precipitate->Wash Dry 6. Dry Under Vacuum (Low Temperature) Wash->Dry

Caption: Optimized workup workflow for minimizing hydrolysis.

Detailed Step-by-Step Protocol for Optimized Workup:

  • Cooling: After confirming reaction completion, allow the reaction vessel to cool to room temperature.

  • Quenching: Prepare a separate, large vessel containing a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water. This step is highly exothermic; a slow addition rate is critical for safety and to keep the temperature of the quench mixture below 5-10 °C.[4]

  • Neutralization: While maintaining cooling in an ice bath, slowly add a cold base solution (e.g., concentrated ammonia, 2M NaOH) to adjust the pH to approximately 8.[4] This will precipitate the product. Do not overshoot the pH, as strongly basic conditions can also promote hydrolysis or other side reactions.

  • Isolation:

    • Filtration: If a solid precipitate forms, collect it quickly by vacuum filtration.

    • Extraction: Alternatively, immediately extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the collected solid (or the combined organic extracts) with cold brine to remove inorganic salts.

  • Drying & Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C) to afford the crude product. Promptly move to the next step or store the product under an inert atmosphere at low temperature.

References

  • Gangjee, A., Li, W., Yang, J., & Kisliuk, R. L. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 51(1), 68–76. [Link]

  • Kappe, C. O., & Schmidt, C. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 934–941. [Link]

  • Gangjee, A., Li, W., Yang, J., & Kisliuk, R. L. (2008). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 51(1), 68-76. [Link]

  • El-Gendy, M. A. A. (2021). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Mini-Reviews in Organic Chemistry, 18(6), 755-779. [Link]

  • Soar, M. D., et al. (2022). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. Molecules, 27(15), 4987. [Link]

  • Li, Z., et al. (2023). POCl₃/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(17), 12285–12295. [Link]

  • D'Hondt, M., et al. (2013). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry, 11(31), 5216-5226. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]

  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]

  • Versele, M., et al. (2021). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry, 64(10), 6873–6893. [Link]

  • Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(10), 1245-1252. [Link]

  • 001CHEMICAL. (n.d.). CAS No. 84905-80-6, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine. [Link]

  • MySkinRecipes. (n.d.). 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. [Link]

  • Al-Tel, T. H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 27(21), 7291. [Link]

  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • PubMed Central. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

  • ResearchGate. (2020). (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. [Link]

  • Indian Chemical Society. (2020). POCl₃-PCl₅ mixture: A robust chlorinating agent. [Link]

  • National Institutes of Health. (2021). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. [Link]

  • PubMed. (2012). Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. [Link]

  • PubMed. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. [Link]

  • ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • MDPI. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. [Link]

Sources

Optimization

Technical Support Center: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. This document is designed to provide in-depth, practical answer...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. This document is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during the handling, storage, and experimental use of this important heterocyclic intermediate. My goal is to equip you with the foundational knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Stability and Primary Degradation Pathways

Question 1: What are the most likely degradation pathways for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol that I should be aware of?

Answer: Based on the chemical structure, there are three primary degradation pathways you should consider: hydrolysis , oxidation , and photodegradation .

  • Hydrolytic Degradation: This is the most probable and often most rapid degradation pathway. The electron-deficient nature of the pyrimidine ring, further activated by the electronegative chlorine atom, makes the C4-position highly susceptible to nucleophilic aromatic substitution (SNAr).[1] Water or hydroxide ions present in aqueous buffers, or even trace moisture in organic solvents, can act as nucleophiles, displacing the chloride to form the corresponding 4-hydroxy (or tautomeric 4-oxo) derivative.

  • Oxidative Degradation: The fused pyrrole ring is relatively electron-rich and can be susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, peroxide impurities in solvents (like older ethers or THF), or certain reaction conditions. Oxidation can lead to complex outcomes, including ring-opening of the pyrrole moiety or the formation of N-oxides.[3][4]

  • Photodegradation: Many heteroaromatic compounds with conjugated pi systems absorb UV-Vis light and can undergo photochemical reactions.[5][6] Aryl chlorides, in particular, can be labile under UV irradiation, potentially leading to dechlorination via radical mechanisms or other complex rearrangements.

The relative importance of these pathways will depend entirely on your specific experimental conditions (solvent, pH, temperature, light exposure, and atmosphere).

Question 2: I'm observing a new, more polar spot on my TLC/LC-MS analysis after working up my reaction or storing my compound in a protic solvent. What is it likely to be?

Answer: A new, more polar spot is a classic indicator of hydrolysis. The primary hydrolytic degradant, 4-hydroxy-5H-pyrrolo[3,2-d]pyrimidin-6-ol (which exists in equilibrium with its more stable tautomer, 5,6-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4,6-dione ), is significantly more polar than the parent chloro-compound due to the introduction of a hydrogen-bond-donating hydroxyl/amide group.

You can often confirm this by LC-MS. The expected mass of the degradant would correspond to [M-Cl+OH], a net change of -18.5 Da from the parent compound.

Hydrolysis_Pathway

Section 2: Practical Guidance and Protocols

Question 3: How can I minimize hydrolysis during my experiments and storage?

Answer: Minimizing hydrolysis requires rigorous exclusion of water.

  • Solvent Choice: Whenever possible, use high-purity, anhydrous aprotic solvents (e.g., DMF, DMSO, NMP, Dioxane, THF). Avoid protic solvents like methanol or ethanol unless the reaction kinetics with your desired nucleophile are significantly faster than hydrolysis.

  • pH Control: Hydrolysis is catalyzed by both acid and base.[7] If you must use aqueous conditions, buffered solutions near neutral pH are often best, but this must be determined empirically. Extremely low or high pH will accelerate degradation. For reactions like SNAr with amines, using a non-nucleophilic organic base (e.g., DIPEA) in an aprotic solvent is preferable to an aqueous inorganic base.

  • Temperature: Keep reaction and storage temperatures as low as reasonably possible. Hydrolysis, like most reactions, is slower at lower temperatures.[8]

  • Atmosphere: Work under an inert atmosphere (Nitrogen or Argon) to displace moisture-laden air.

Table 1: Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8 °C or -20 °CReduces the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Amber Vial / DarkProtects against photodegradation.[6]
Form SolidThe solid state is significantly more stable than solutions. Prepare solutions fresh.

Question 4: I need to perform a reaction in an aqueous buffer. How can I assess the stability of my compound under these conditions first?

Answer: Excellent question. You should always run a preliminary stability test before committing your main experiment. This is a simplified "forced degradation" study.[9]

Protocol: Rapid Assessment of Aqueous Stability

  • Preparation: Prepare a stock solution of your compound in a water-miscible, aprotic solvent (e.g., DMSO, DMF) at a known concentration (e.g., 10 mM).

  • Incubation: In separate vials, dilute a small aliquot of the stock solution into your planned aqueous buffer to your final experimental concentration. Also, prepare a control by diluting into an anhydrous aprotic solvent.

  • Time Points: Immediately take a "time zero" (T=0) sample from the aqueous vial and analyze it by LC-MS or HPLC.

  • Analysis: Incubate the vials under your proposed reaction temperature. Take samples at various time points (e.g., 1 hr, 4 hr, 8 hr, 24 hr) and analyze them.

  • Evaluation: Compare the peak area of the parent compound at each time point relative to T=0. A significant decrease in the parent peak area, coupled with the appearance of a more polar peak corresponding to the hydrolyzed product, will quantify the compound's stability under those exact conditions.

This self-validating check provides direct, unambiguous data on whether your compound will survive your planned experiment.

Workflow_Degradation_Study

Section 3: Advanced Troubleshooting

Question 5: My reaction is sluggish and I'm seeing multiple unidentified side products, not just the hydrolysis peak. What could be happening?

Answer: This scenario suggests that either oxidative or photodegradation may be occurring alongside hydrolysis, or that your reaction conditions are promoting more complex decomposition.

  • Check for Peroxides: If using ether-based solvents (THF, Dioxane), test them for peroxides. Peroxides can initiate radical reactions and lead to a complex mixture of oxidized products.[10]

  • Degas Your Solvents: If your reaction is sensitive to oxygen, sparging your solvents with Argon or Nitrogen before use can minimize oxidative side reactions.

  • Protect from Light: Always run your reactions in flasks wrapped in aluminum foil or in amber glassware, especially if the reaction is heated or runs for an extended period. Photodegradation can generate highly reactive species that lead to unexpected products.[11]

Question 6: Are there any specific structural liabilities I should consider when planning multi-step syntheses?

Answer: Yes. The pyrrolo[3,2-d]pyrimidine core has several features to be mindful of:

  • N-H Acidity: The pyrrole N-H is acidic and can be deprotonated by strong bases. This can alter reactivity or solubility. Protection (e.g., with SEM or BOC groups) is common but adds steps to your synthesis.

  • Electrophilicity: While the C4 position is the most electrophilic, the C2 and C6 positions of the pyrimidine ring also have some electrophilic character and could potentially react with very strong nucleophiles under harsh conditions.

  • Metabolic Stability: For drug development professionals, it's worth noting that unsubstituted pyrrole rings can be sites of metabolic oxidation by cytochrome P450 enzymes, sometimes leading to ring-opening.[2] Early consideration of this potential liability is prudent.

By understanding these potential degradation pathways and implementing the suggested preventative and diagnostic protocols, you can significantly improve the reliability and success of your research involving 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

References

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]

  • Parrick, J., & Turner, A. H. (2015). The Oxidation of Pyrrole. ResearchGate. Available at: [Link]

  • Sparkler. (2015). What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. Available at: [Link]

  • Dunetz, J. R., & Nettekoven, U. (2005). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Available at: [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Patil, S. S., et al. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research and Analytical Reviews.
  • Sharma, M. C., & Sharma, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Ribeiro, A. O., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules. Available at: [Link]

  • Jørgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloropyridine. PubChem. Available at: [Link]

  • Andersen, K. M., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]

  • Baertschi, S. W. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. OiPub. Available at: [Link]

  • University of Waterloo. (n.d.). HYDROLYSIS. Available at: [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Available at: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • Farag, A. A., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • PharmaTutor. (2013). PHOTOSTABILITY TESTING. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. Available at: [Link]

  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Beijnen, J. H., et al. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References. Available at: [Link]

  • Cushman, M., et al. (2016). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Welcome to the technical support center for the purification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this polar heterocyclic compound. While specific literature on the purification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is limited, this document leverages established principles for the purification of related pyrrolopyrimidine derivatives and other polar heterocyclic compounds to provide a robust troubleshooting framework.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in a question-and-answer format.

Question 1: My crude product is a dark, tar-like substance. How can I clean it up?

Answer: The appearance of a dark, tarry crude product often suggests the presence of polymeric impurities or significant degradation. This can arise from harsh reaction conditions, particularly during the chlorination step, which is often performed at elevated temperatures.

Causality: The pyrrolopyrimidine core is electron-rich and can be susceptible to polymerization or degradation under strong acidic conditions (e.g., neat POCl₃) and high heat.

Troubleshooting Steps:

  • Initial Trituration: Before attempting more complex purification methods, try triturating the crude material with a solvent in which the desired product is sparingly soluble while the impurities are more soluble. Start with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities. If the product remains intractable, a slightly more polar solvent like ethyl acetate or dichloromethane could be effective.

  • Activated Carbon Treatment: If the dark color persists, it may be due to highly conjugated, colored impurities. A solution of the crude product in a polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) can be treated with a small amount of activated carbon, heated gently, and then filtered through celite. Be aware that this can lead to some loss of the desired product.

  • Re-evaluate Reaction Conditions: If significant charring is consistently observed, consider modifying the synthesis conditions. This could involve lowering the reaction temperature, reducing the reaction time, or using a milder chlorinating agent.

Question 2: I'm having difficulty achieving good separation of my product from impurities using silica gel chromatography. What are some alternative strategies?

Answer: The high polarity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, conferred by the pyrrole N-H, the pyrimidine nitrogens, and the hydroxyl group, can lead to strong interactions with silica gel. This often results in poor separation, significant tailing of the product peak, and even irreversible adsorption to the stationary phase.

Causality: The acidic nature of silica gel can interact strongly with the basic nitrogens of the pyrrolopyrimidine core, while the polar hydroxyl group can lead to excessive retention.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution (in the case of a methanol mobile phase) to your eluent system.

    • Increase Mobile Phase Polarity: A gradient elution starting from a less polar system (e.g., 100% ethyl acetate) and gradually increasing to a more polar system (e.g., 9:1 ethyl acetate/methanol) can help to elute the highly polar product while separating it from less polar impurities.

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: These can be less harsh than silica gel and may provide better separation for basic compounds.

    • Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. A typical mobile phase would be a gradient of water and methanol or acetonitrile, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Question 3: My purified product shows the presence of a compound with a molecular weight that is 18 units lower than the expected product. What is this impurity and how can I remove it?

Answer: An impurity with a mass difference of 18 Da strongly suggests the presence of the hydrolyzed byproduct, 4,6-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine, where the chlorine atom at the 4-position has been replaced by a hydroxyl group.

Causality: The chloro group at the 4-position of the pyrimidine ring is activated towards nucleophilic substitution. During aqueous work-up or chromatography with protic solvents (like methanol in the presence of silica), this group can be hydrolyzed.

Troubleshooting Steps:

  • Minimize Contact with Water: During the reaction work-up, ensure that any aqueous washes are performed quickly and at low temperatures. If possible, use a saturated sodium bicarbonate solution to neutralize any residual acid before extraction.

  • Anhydrous Conditions: If hydrolysis is a persistent issue, consider performing the purification under anhydrous conditions. This might involve using dry solvents and a stationary phase that has been dried in an oven.

  • Chromatographic Separation: The hydrolyzed byproduct is significantly more polar than the desired product. A carefully optimized gradient on silica gel or reverse-phase chromatography should allow for their separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for removing the more polar dihydroxy impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol?

A1: Based on the synthesis of the related 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, the following impurities are likely:

Potential Impurity Structure Reason for Formation
Starting Material5H-pyrrolo[3,2-d]pyrimidine-4,6-diol (Hypothetical)Incomplete chlorination reaction.
Hydrolysis Product4,6-dihydroxy-5H-pyrrolo[3,2-d]pyrimidineReaction of the chloro group with water during work-up or purification.
Over-chlorinated Product2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidin-6-olReaction at other positions on the pyrrolopyrimidine ring.
Polymeric Byproducts-Self-reaction of the pyrrolopyrimidine core under harsh conditions.

Q2: What is the expected solubility profile of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol?

A2: The presence of a hydroxyl group and the heterocyclic core suggests the following solubility trends:

  • High Solubility: Polar protic solvents like methanol, ethanol, and water (to some extent, especially with heating). Also, highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Moderate Solubility: More polar aprotic solvents like ethyl acetate and acetone.

  • Low Solubility: Non-polar solvents such as hexanes, diethyl ether, and dichloromethane.

A good starting point for recrystallization would be to dissolve the compound in a hot polar solvent (like methanol or ethanol) and then add a less polar co-solvent (like ethyl acetate or water) until turbidity is observed, followed by slow cooling.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. For a related compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, characteristic proton signals are observed around 12.4 ppm (N-H), 8.6 ppm (pyrimidine C-H), and in the aromatic region for the pyrrole protons.[1] The presence of the hydroxyl group in your target compound will introduce an additional exchangeable proton signal.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Expect to see the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximately 3:1 ratio).[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of your compound. A reverse-phase method with a C18 column and a water/acetonitrile or water/methanol gradient is a good starting point. Purity is typically assessed by the area percentage of the main peak.

  • Elemental Analysis: This provides the percentage composition of C, H, N, and Cl, which can be compared to the calculated values for the molecular formula.[1]

Experimental Protocols

Protocol 1: General Silica Gel Column Chromatography for Polar Compounds
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Equilibrate the column with your starting mobile phase (e.g., 100% ethyl acetate) until the baseline on the detector is stable.

  • Sample Loading: Dissolve your crude product in a minimum amount of a polar solvent (e.g., methanol or DMF) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column. Alternatively, dissolve the sample in the mobile phase and load it directly.

  • Elution: Begin elution with your starting mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent system in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in a flask and add the primary solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Product (Dark & Tarry) Trituration Trituration (e.g., Ethyl Acetate) Crude->Trituration Charcoal Activated Carbon Treatment Trituration->Charcoal If colored Chromatography Column Chromatography (Silica or C18) Trituration->Chromatography Filtration Filtration Charcoal->Filtration Filtration->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization For final polishing Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A general workflow for the purification of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Impurity_Formation cluster_reaction Synthesis & Work-up cluster_impurities Potential Impurities Starting_Material 5H-pyrrolo[3,2-d]pyrimidine-4,6-diol (Hypothetical Starting Material) Chlorination Chlorination (e.g., POCl₃, heat) Starting_Material->Chlorination Product 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (Desired Product) Chlorination->Product Unreacted_SM Unreacted Starting Material Chlorination->Unreacted_SM Incomplete Reaction Polymer Polymeric Byproducts Chlorination->Polymer Harsh Conditions Hydrolysis_Product 4,6-dihydroxy-5H-pyrrolo[3,2-d]pyrimidine (Hydrolysis Product) Product->Hydrolysis_Product Aqueous Work-up or Protic Solvents

Caption: Potential impurity formation pathways in the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

References

Sources

Optimization

Technical Support Center: A Guide to Scaling Up the Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. This guide is designed to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid researchers in successfully scaling up the production of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical experience in process development.

Introduction: The Synthetic Challenge

The synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol presents a multi-step challenge, particularly when transitioning from laboratory scale to pilot or manufacturing scale. The key difficulties lie in the selective introduction of functional groups onto the pyrrolopyrimidine core and the management of hazardous reagents and reaction conditions. This guide will walk you through a plausible synthetic route, highlighting potential pitfalls and offering robust solutions at each stage.

Proposed Synthetic Pathway

A logical and feasible synthetic route to 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol commences with the construction of the pyrrolopyrimidine core, followed by functional group manipulation. The proposed pathway is as follows:

Synthetic Pathway A Pyrrole Derivative B Vilsmeier-Haack Formylation A->B DMF, POCl3 C Pyrrole-2-carbaldehyde B->C D Condensation with Urea C->D Urea, Base E 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one D->E F Hydroxylation E->F Oxidizing Agent G 5H-pyrrolo[3,2-d]pyrimidine-4,6-dione F->G H Selective Chlorination G->H POCl3 I 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol H->I

Caption: Proposed synthetic pathway for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific issues that may arise during each key stage of the synthesis and its scale-up.

Step 1: Vilsmeier-Haack Formylation of a Pyrrole Precursor

The Vilsmeier-Haack reaction is a cornerstone for introducing a formyl group onto an electron-rich pyrrole ring, which is a crucial step in building the pyrimidine ring.[1]

Question: My Vilsmeier-Haack reaction is resulting in a low yield of the desired pyrrole-2-carbaldehyde. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Vilsmeier-Haack formylation of pyrroles can often be attributed to several factors:

  • Incomplete Formation of the Vilsmeier Reagent: The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent is critical.

    • Solution: Ensure that both DMF and POCl₃ are of high purity and are anhydrous. The reaction to form the reagent is exothermic and should be conducted at a controlled temperature, typically between 0-10 °C, to prevent its degradation.[2]

  • Suboptimal Reaction Temperature: While the formation of the Vilsmeier reagent requires cooling, the subsequent formylation of the pyrrole may necessitate heating.

    • Solution: The optimal temperature is dependent on the reactivity of the pyrrole substrate. For highly reactive pyrroles, the reaction might proceed at room temperature, while less reactive substrates may require gentle heating (e.g., 40-60 °C). It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ideal reaction time and temperature.

  • Side Reactions: Electron-rich pyrroles are susceptible to di-formylation or polymerization under harsh reaction conditions.

    • Solution: Employ a moderate excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) and maintain strict control over the reaction temperature to minimize these side reactions.

  • Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical final step.

    • Solution: A common and effective method is to quench the reaction mixture by pouring it slowly onto crushed ice, followed by neutralization with a base like sodium bicarbonate or sodium hydroxide solution.

Step 2: Condensation and Cyclization to form the Pyrrolopyrimidinone Core

This step involves the reaction of the pyrrole-2-carbaldehyde with a suitable nitrogen-containing component, such as urea, to form the pyrimidinone ring.

Question: During the condensation reaction, I am observing the formation of multiple byproducts and the yield of the desired 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one is low. What could be the issue?

Answer:

The formation of byproducts in this condensation-cyclization step often points to issues with reaction conditions and reactant stability.

  • Reaction Conditions: The choice of base and solvent is crucial for promoting the desired cyclization while minimizing side reactions.

    • Solution: A common approach is to use a base such as sodium ethoxide in ethanol. The reaction temperature should be carefully controlled, as higher temperatures can lead to decomposition of the starting materials or the product.

  • Purity of Starting Materials: Impurities in the pyrrole-2-carbaldehyde or urea can lead to the formation of unwanted side products.

    • Solution: Ensure that the starting materials are of high purity before proceeding with the reaction. Recrystallization or column chromatography of the pyrrole-2-carbaldehyde may be necessary.

Step 3: Hydroxylation at the 6-Position

Introducing a hydroxyl group at the 6-position of the pyrrolopyrimidinone core is a key step to arrive at the desired precursor for chlorination.

Question: I am struggling with the selective hydroxylation of the 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one. What methods can I explore?

Answer:

Selective hydroxylation of such heterocyclic systems can be challenging. Here are a couple of strategies to consider:

  • Direct Oxidation: Employing a suitable oxidizing agent that can selectively hydroxylate the electron-rich pyrrole ring.

    • Solution: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or other peroxy acids could be investigated. The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor hydroxylation at the desired position and avoid over-oxidation.

  • Functional Group Interconversion: An alternative approach is to introduce a different functional group that can be later converted to a hydroxyl group.

    • Solution: For instance, bromination of the pyrrole ring followed by a nucleophilic substitution with a hydroxide source could be a viable route. This multi-step approach may offer better control over regioselectivity.

Step 4: Selective Chlorination of 5H-pyrrolo[3,2-d]pyrimidine-4,6-dione

This is arguably the most critical and challenging step in the synthesis, where the hydroxyl group at the 4-position is selectively converted to a chloro group in the presence of the hydroxyl group at the 6-position.

Question: When I attempt to chlorinate the 5H-pyrrolo[3,2-d]pyrimidine-4,6-dione with POCl₃, I get a mixture of products, including the di-chloro derivative and unreacted starting material. How can I achieve selective chlorination at the 4-position?

Answer:

Achieving selective chlorination in a molecule with multiple reactive hydroxyl groups is a significant challenge. The reactivity of the two hydroxyl groups towards POCl₃ will likely differ based on their electronic and steric environment. The hydroxyl group at the 4-position, being part of a pyrimidinone system, is expected to be more susceptible to chlorination than the hydroxyl group on the pyrrole ring.

  • Control of Stoichiometry and Temperature: The key to selectivity lies in the precise control of the reaction conditions.

    • Solution: Use a controlled amount of POCl₃ (close to 1 equivalent) to favor mono-chlorination. The reaction should be carried out at a low temperature initially and then slowly warmed to a moderate temperature while monitoring the progress by TLC or HPLC. This allows for the more reactive hydroxyl group to react preferentially.

  • Use of a Protecting Group: If selectivity remains an issue, a protecting group strategy may be necessary.

    • Solution: The hydroxyl group at the 6-position could be protected with a group that is stable to the chlorinating conditions and can be selectively removed later. For example, a silyl ether protecting group like tert-butyldimethylsilyl (TBDMS) might be suitable.[3][4]

  • Reaction Quenching and Work-up: The work-up of POCl₃ reactions is critical, especially on a large scale, due to the highly exothermic nature of its hydrolysis.[2][5][6]

    • Solution: A reverse quench is the recommended procedure. The reaction mixture should be slowly added to a vigorously stirred mixture of ice and a base (e.g., sodium bicarbonate or sodium acetate solution).[5] This helps to control the exotherm and neutralize the acidic byproducts, which can prevent the hydrolysis of the desired chloro-product back to the starting material.[2]

Troubleshooting Chlorination Problem Poor Selectivity in Chlorination Cause1 Incorrect Stoichiometry of POCl3 Problem->Cause1 Cause2 Uncontrolled Reaction Temperature Problem->Cause2 Cause3 Equal Reactivity of Hydroxyl Groups Problem->Cause3 Solution1 Use ~1 eq. of POCl3 Cause1->Solution1 Solution2 Low to Moderate Temperature Control Cause2->Solution2 Solution3 Protecting Group Strategy (e.g., TBDMS) Cause3->Solution3

Caption: Troubleshooting workflow for the selective chlorination step.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the use of phosphorus oxychloride (POCl₃)?

A1: POCl₃ is a highly corrosive and reactive chemical. The primary safety concerns during scale-up are:

  • Exothermic Reactions: The reaction of POCl₃ with hydroxyl groups and its subsequent hydrolysis during work-up are highly exothermic and can lead to a thermal runaway if not properly controlled.[2][5][6]

  • Release of HCl gas: The reaction and quenching of POCl₃ generate significant amounts of hydrogen chloride (HCl) gas, which is corrosive and toxic.

  • Moisture Sensitivity: POCl₃ reacts violently with water.

To mitigate these risks, it is essential to:

  • Use a well-ventilated fume hood or a closed-system reactor.

  • Employ robust cooling and temperature monitoring systems.

  • Perform a slow, controlled "reverse" quench by adding the reaction mixture to the quenching solution.[5]

  • Have appropriate personal protective equipment (PPE) and emergency response plans in place.

Q2: My final product, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, is difficult to purify. What purification strategies do you recommend for this polar, chlorinated heterocyclic compound?

A2: The purification of polar, often sparingly soluble, heterocyclic compounds can be challenging. Here are some recommended strategies:

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for purification on a large scale.

  • Column Chromatography: For laboratory scale and for removing closely related impurities, column chromatography is effective.

    • Normal-Phase Chromatography: Silica gel can be used, but given the polar nature of the product, a highly polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonia to prevent streaking) may be required.[7]

    • Reversed-Phase Chromatography: This is often a better choice for polar compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape, can provide good separation.[7]

  • Slurrying: Slurrying the crude product in a suitable solvent can help to remove more soluble impurities.

Q3: Can I use alternative chlorinating agents to POCl₃ to improve selectivity or safety?

A3: While POCl₃ is a common and effective reagent for this type of transformation, other chlorinating agents could be considered, although they may present their own challenges:

  • Thionyl Chloride (SOCl₂): Thionyl chloride is another common chlorinating agent. However, it is also highly reactive and generates HCl and SO₂ gas. Its selectivity for this particular transformation would need to be experimentally determined.

  • Oxalyl Chloride or Phosgene Derivatives: These reagents are also used for chlorination but are highly toxic and require specialized handling procedures.

For any alternative reagent, a thorough literature search and small-scale feasibility studies are essential before attempting a large-scale reaction.

Quantitative Data Summary

StepReactionKey ParametersTypical Yield Range (%)Key Challenges
1Vilsmeier-Haack FormylationAnhydrous conditions, 0-60 °C60-85Side reactions, work-up
2Condensation/CyclizationBase selection, temperature control50-70Byproduct formation
3HydroxylationOxidant choice, regioselectivity40-60Selectivity, over-oxidation
4Selective ChlorinationPOCl₃ stoichiometry, temperature30-50Selectivity, work-up, product stability

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-chlorination with POCl₃

Warning: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

  • To a stirred solution of 5H-pyrrolo[3,2-d]pyrimidine-4,6-dione (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or toluene) under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (1.0-1.2 eq) at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed and the desired mono-chloro product is maximized.

  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

  • Slowly and carefully add the reaction mixture to the ice/bicarbonate slurry, ensuring the temperature of the quenching mixture does not exceed 20 °C.

  • Continue stirring until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • ResearchGate. How can I properly quench POCl3? [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • K. C. Nicolaou, T. Montagnon, P. S. Baran. Protecting Groups. [Link]

  • ACS Figshare. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for experiments involving 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. It is designed to help you anticipate and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for experiments involving 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. It is designed to help you anticipate and troubleshoot common issues related to impurities, synthesis, and handling of this important heterocyclic compound.

Section 1: Understanding the Core Synthesis and Potential Impurities

The synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol typically involves the chlorination of a dihydroxy-pyrrolopyrimidine precursor, most commonly with phosphoryl chloride (POCl₃). While specific reaction conditions can vary, this core transformation is the primary source of potential impurities.

A likely synthetic route starts from a suitable pyrrole precursor which is then cyclized to form the dihydroxy-pyrrolo[3,2-d]pyrimidine ring system. This intermediate is then chlorinated. The most common impurities arise from incomplete reaction, side reactions, and degradation during workup and purification.

Synthesis_and_Impurities cluster_synthesis Core Synthesis cluster_impurities Potential Impurities Starting_Material Dihydroxy-pyrrolo [3,2-d]pyrimidine Product 4-chloro-5H-pyrrolo [3,2-d]pyrimidin-6-ol Starting_Material->Product Chlorination Reagent POCl₃ Reagent->Product Incomplete_Reaction Unreacted Starting Material (Dihydroxy-pyrrolo[3,2-d]pyrimidine) Product->Incomplete_Reaction Incomplete Reaction Hydrolysis_Product Hydrolysis Product (Back to Starting Material) Product->Hydrolysis_Product Aqueous Workup Over_Chlorination Di-chloro Impurity Product->Over_Chlorination Excess POCl₃ / High Temp. Solvent_Adduct Solvent Adducts (e.g., ethoxy- from ethanol) Product->Solvent_Adduct Reaction with Solvent

Caption: Synthetic pathway and common impurity sources.

Section 2: Frequently Asked Questions (FAQs)

Q1: My final product shows a significant amount of the starting dihydroxy-pyrrolopyrimidine. What is the likely cause?

A1: This is a common issue and can stem from two primary sources:

  • Incomplete Chlorination: The reaction may not have gone to completion. This could be due to insufficient reaction time, lower than required temperature, or a suboptimal ratio of phosphoryl chloride to the starting material.

  • Hydrolysis during Workup: The 4-chloro group is susceptible to hydrolysis, especially in the presence of water and acidic conditions, which reverts the product back to the starting dihydroxy compound. The quenching of excess POCl₃ with water or ice is a critical step where this can occur.

Q2: I observe an impurity with a mass corresponding to a di-chloro species. How can I avoid this?

A2: The formation of a di-chloro impurity suggests over-chlorination. This can happen if the reaction temperature is too high or if an excessive amount of phosphoryl chloride is used. The pyrrole ring can also be susceptible to electrophilic attack under harsh chlorinating conditions. To mitigate this, consider a careful optimization of the reaction temperature and the stoichiometry of POCl₃.

Q3: My NMR spectrum shows unexpected signals that don't correspond to the product or starting material. What could they be?

A3: Unidentified signals could be due to several factors:

  • Residual Solvents: Ensure your product is thoroughly dried. Common solvents from synthesis (e.g., toluene, acetonitrile) or purification (e.g., ethyl acetate, hexanes, methanol) can be present.

  • Solvent Adducts: If alcohols were used as solvents or co-solvents, they can react with the activated chloro-pyrimidine to form alkoxy-impurities. For instance, if ethanol is present, you might form an ethoxy-pyrrolopyrimidine.

  • Degradation Products: The pyrrolopyrimidine core can be sensitive to strong acid and high temperatures, leading to complex degradation pathways. If the reaction mixture appears very dark or tarry, this is a possibility.

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Issue Potential Cause Recommended Action
Low Yield of Product Incomplete reaction or significant hydrolysis.- Increase reaction time and/or temperature gradually. - Ensure anhydrous conditions. - During workup, add the reaction mixture slowly to a large excess of ice/water to keep the temperature low. - Neutralize the aqueous solution promptly but carefully with a base like sodium bicarbonate or ammonia.
Multiple Spots on TLC/HPLC Formation of multiple byproducts.- Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. - Lower the reaction temperature to improve selectivity. - Re-evaluate the purification method. A different solvent system for chromatography or recrystallization may be needed.
Product is a Dark Oil or Tar Decomposition of starting material or product.- Reduce the reaction temperature. - Decrease the reaction time. - Consider using a co-solvent to improve solubility and allow for a lower reaction temperature.
Inconsistent Results Variability in reagent quality or reaction setup.- Use freshly opened or distilled phosphoryl chloride. - Ensure all glassware is thoroughly dried. - Maintain a consistent temperature throughout the reaction.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Purity Analysis by HPLC-UV

This method is a starting point for assessing the purity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and detecting common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample in a mixture of the mobile phase or a suitable solvent like methanol or DMSO.

Expected Elution Profile (Hypothetical):

Compound Expected Retention Time (min) Notes
Dihydroxy-pyrrolo[3,2-d]pyrimidine (Starting Material/Hydrolysis Product)Early eluting (more polar)Will likely be a major peak in case of incomplete reaction or hydrolysis.
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (Product) Mid-range elution The main peak in a successful synthesis.
Di-chloro ImpurityLater eluting (less polar)Should be a minor peak.
Protocol 2: Lab-Scale Purification by Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For more polar compounds, adding a small amount of methanol to the dichloromethane or ethyl acetate may be necessary.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Dry the adsorbed sample and load it onto the column.

    • Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it.

    • Collect fractions and analyze them by TLC or HPLC to identify the pure product.

Section 5: Visualizing Troubleshooting Logic

Troubleshooting_Logic cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action Observation Low Purity of Product Incomplete_Reaction Incomplete Reaction? Observation->Incomplete_Reaction Hydrolysis Hydrolysis? Observation->Hydrolysis Byproducts Other Byproducts? Observation->Byproducts Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Solution Control_Workup Control Workup Conditions Hydrolysis->Control_Workup Solution Optimize_Reaction Optimize Reaction Conditions Byproducts->Optimize_Reaction Solution Refine_Purification Refine Purification Byproducts->Refine_Purification Solution

Caption: A logical flow for troubleshooting low product purity.

References

  • While a specific synthesis for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is not readily available in peer-reviewed literature, the principles discussed are based on established synthetic routes for closely related pyrrolopyrimidines and general organic chemistry principles. For analogous transformations, please refer to literature on the synthesis of other chloropyrrolopyrimidines.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrrolopyrimidines: Evaluating 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in the Context of Kinase Inhibition

The pyrrolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural resemblance to the purine core of ATP. This mimicry makes it a privileged template for the design of potent kin...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural resemblance to the purine core of ATP. This mimicry makes it a privileged template for the design of potent kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases. This guide provides an in-depth comparison of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and its structural class against other notable pyrrolopyrimidine derivatives, offering insights for researchers and drug development professionals.

The Pyrrolopyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The fusion of a pyrrole and a pyrimidine ring creates the bicyclic heterocyclic system known as pyrrolopyrimidine. With several possible isomers, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and 9-deazapurine (pyrrolo[3,2-d]pyrimidine) cores are of particular interest in drug discovery.[1][2] These scaffolds serve as a versatile platform for the development of ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrimidine ring act as key hydrogen bond acceptors, mimicking the interactions of adenine with the kinase hinge region. Strategic substitutions on the pyrrole and pyrimidine rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Focus on 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol: A Key Synthetic Intermediate and Potential Bioactive Moiety

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, and its tautomeric form 4-chloro-5,7-dihydro-6H-pyrrolo[3,2-d]pyrimidin-6-one, represents a significant, albeit under-characterized, member of the pyrrolopyrimidine family. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex derivatives.[4] Beyond its synthetic utility, the inherent structural features of this scaffold suggest potential biological activity.

Comparative Analysis: Performance Against Other Pyrrolopyrimidine Classes

While specific biological data for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is not extensively available in the public domain, we can infer its potential by examining structurally related compounds and comparing them to other classes of pyrrolopyrimidine-based inhibitors.

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Class: Selective CDK2 Inhibition

Recent studies have highlighted the potential of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[5][6] CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. The pyrrolopyrimidin-6-one core has been shown to impart a promising initial selectivity within the CDK family.[5]

Compound/ClassTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50/EC50 µM)Reference
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative (Compound 2c) CDK2<10COV3180.102[5]
Tricyclic Pyrrolo[2,3-d]pyrimidine-imine (Compound 8g) Not Specified (Antiproliferative)-HT-29 (Colon)4.01[7]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) EGFR79HepG235.12[1][8]
Her240[1][8]
VEGFR2136[1][8]
CDK2204[1][8]
2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidine (Compound 2) Not Specified (Antiproliferative)-L1210 (Leukemia)0.014[9][10]
CCRF-CEM (Leukemia)0.04[9][10]
HeLa (Cervical)0.05[9][10]

Table 1: Comparative biological activities of various pyrrolopyrimidine derivatives.

The data in Table 1 illustrates the diverse biological profiles of different pyrrolopyrimidine scaffolds. While the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one class demonstrates potent and selective CDK2 inhibition, other derivatives exhibit broad-spectrum kinase inhibition or potent antiproliferative activity against various cancer cell lines. The halogenated pyrrolo[3,2-d]pyrimidines, in particular, show significant cytotoxicity.[9][10]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolopyrimidines is highly dependent on the substitution pattern around the core scaffold.

  • Position 4: The 4-chloro group is a key synthetic handle. Its replacement with various amine-containing moieties is a common strategy to engage with the kinase hinge region and modulate selectivity.

  • Pyrrole Nitrogen (N5/N7): Substitution at this position can influence pharmacokinetic properties and may be used to introduce prodrug functionalities to improve tolerability.[10]

  • Pyrrole Ring (C6/C7 for pyrrolo[3,2-d] and C5/C6 for pyrrolo[2,3-d]): Modifications at these positions can explore additional binding pockets within the kinase active site, enhancing potency and selectivity. For instance, the introduction of a halogen at C7 of the pyrrolo[3,2-d]pyrimidine core has been shown to significantly enhance antiproliferative activity.[9]

cluster_0 Pyrrolopyrimidine Core cluster_1 Key Substitution Points Core Pyrrolo[3,2-d]pyrimidine or Pyrrolo[2,3-d]pyrimidine Pos4 Position 4 (Hinge Binding, Selectivity) Core->Pos4 Modulation of Kinase Selectivity N5_N7 N5/N7 Position (Pharmacokinetics, Prodrugs) Core->N5_N7 Tuning of ADME Properties Pyrrole_Ring Pyrrole Ring (C5/C6/C7) (Potency, Additional Pockets) Core->Pyrrole_Ring Enhancement of Potency

Caption: Key modification points on the pyrrolopyrimidine scaffold and their impact on biological properties.

Experimental Protocols

To facilitate comparative studies, detailed protocols for key assays are provided below.

Synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Start Pyrrolo[3,2-d]pyrimidin-4-one precursor Step1 Chlorination (e.g., POCl3) Start->Step1 Product 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Step1->Product

Caption: General synthetic workflow for 4-chlorinated pyrrolopyrimidines.

Step-by-Step Protocol:

  • To a stirred solution of the appropriate 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one in a suitable solvent (e.g., phosphoryl chloride), add the chlorinating agent (e.g., phosphoryl chloride can serve as both solvent and reagent).

  • Heat the reaction mixture to reflux for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is the crude product. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 4-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Start Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Incubate Incubate at RT Start->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) Incubate->Add_ADP_Glo Incubate2 Incubate at RT Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescence) Incubate2->Add_Detection Incubate3 Incubate at RT Add_Detection->Incubate3 Measure Measure Luminescence Incubate3->Measure

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare serial dilutions of the test compounds (e.g., 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and comparator pyrrolopyrimidines) in DMSO. Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • First Read (ATP Depletion): Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Read (Signal Generation): Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The pyrrolopyrimidine scaffold remains a highly productive area for the discovery of novel kinase inhibitors. While 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol itself is not extensively characterized in the literature, its structural relatives, particularly the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, have demonstrated significant potential as selective kinase inhibitors.

Future research should focus on the synthesis and comprehensive biological evaluation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and its derivatives. Direct comparative studies against other classes of pyrrolopyrimidines, utilizing standardized assay protocols as outlined in this guide, will be crucial to fully elucidate its potential as a therapeutic agent. The strategic exploration of the structure-activity landscape, guided by a deep understanding of kinase biology, will undoubtedly lead to the development of the next generation of targeted therapies.

References

Sources

Comparative

comparing biological activity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol analogs

An In-depth Technical Guide to the Comparative Biological Activity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Analogs as Potential Kinase Inhibitors Introduction: The Promise of the Pyrrolo[3,2-d]pyrimidine Scaffold The...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Comparative Biological Activity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Analogs as Potential Kinase Inhibitors

Introduction: The Promise of the Pyrrolo[3,2-d]pyrimidine Scaffold

The 5H-pyrrolo[3,2-d]pyrimidine core represents a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to adenine, the cornerstone of adenosine triphosphate (ATP). This mimicry allows it to function as a competitive inhibitor for a vast array of ATP-dependent enzymes, most notably protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents. The pyrrolo[3,2-d]pyrimidine framework has been successfully exploited to develop inhibitors for various targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Casein Kinase 1ε (CK1ε), demonstrating its versatility and therapeutic potential.[][2]

This guide focuses on the 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol core, a specific embodiment of this scaffold that offers a strategic starting point for the development of novel kinase inhibitors. The chlorine atom at the C4 position serves as a versatile chemical handle for introducing a variety of substituents to explore structure-activity relationships (SAR), while the hydroxyl group at C6 (which exists in tautomeric equilibrium with the 6-oxo form) provides an additional point for interaction within the kinase ATP-binding site.

Given the nascent stage of exploration for this specific analog series, this document will serve as a forward-looking guide for researchers. We will propose a rational design for a focused library of analogs, detail the synthetic methodologies required for their creation, and provide comprehensive, field-proven protocols for their comparative biological evaluation. The insights are synthesized from successful SAR studies on closely related pyrrolopyrimidine derivatives.

Part 1: Rational Design and Synthesis of a Focused Analog Library

The strategic design of this initial library focuses on modifications at the C4 and N5 positions, as these have been shown to be critical for modulating potency and selectivity in related pyrrolopyrimidine kinase inhibitors.

Proposed Analogs

Our proposed library (Table 1) will explore the impact of substituting the C4-chloro group with various anilines, which are known to occupy the hydrophobic pocket of the kinase ATP-binding site. Additionally, we will investigate the effect of alkylation at the N5 position of the pyrrole ring to probe for additional interactions.

Compound ID Scaffold R1 (at C4) R2 (at N5) Rationale
Parent 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol-Cl-HStarting material
ANA-01 4-(phenylamino)-5H-pyrrolo[3,2-d]pyrimidin-6-olPhenylamino-HBaseline C4 substitution
ANA-02 4-((3-fluorophenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-6-ol3-Fluorophenylamino-HIntroduce electron-withdrawing group to modulate pKa
ANA-03 4-((3-methoxyphenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-6-ol3-Methoxyphenylamino-HExplore hydrogen bond acceptor potential
ANA-04 4-(phenylamino)-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-6-olPhenylamino-CH3Probe N5 pocket for steric and electronic effects
ANA-05 4-((3-fluorophenyl)amino)-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-6-ol3-Fluorophenylamino-CH3Combine C4 and N5 modifications
Synthetic Workflow

The synthesis of the proposed analogs can be achieved through a straightforward and robust synthetic sequence, beginning with the commercially available 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. The key transformations involve N-alkylation and a nucleophilic aromatic substitution at the C4 position.

Synthetic Workflow Parent 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol N5_Alkyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-6-ol Parent->N5_Alkyl NaH, MeI DMF, 0°C to rt Parent->N5_Alkyl C4_Subst_H ANA-01, 02, 03 Parent->C4_Subst_H Parent->C4_Subst_H C4_Subst_Alkyl ANA-04, 05 N5_Alkyl->C4_Subst_Alkyl N5_Alkyl->C4_Subst_Alkyl

Caption: Proposed synthetic workflow for analog generation.

Detailed Synthetic Protocol

Step 1: N5-Alkylation (Example for ANA-04, ANA-05)

  • To a solution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N5-methylated intermediate.

Step 2: C4-Substitution via Buchwald-Hartwig Cross-Coupling (Example for ANA-01, 02, 03)

  • In a reaction vessel, combine 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (or its N5-alkylated derivative, 1.0 eq), the desired aniline (1.2 eq), cesium carbonate (Cs2CO3, 2.0 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq) and anhydrous dioxane.

  • Heat the mixture to 100 °C and stir for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the final product.

Part 2: Protocols for Comparative Biological Evaluation

To objectively compare the biological activity of the synthesized analogs, a tiered screening approach is recommended, starting with in vitro enzymatic assays followed by cell-based assays.

In Vitro Kinase Inhibition Assay (EGFR & VEGFR2)

This assay will determine the direct inhibitory effect of the analogs on the enzymatic activity of two key oncogenic kinases. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and high-throughput method.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated peptide, bringing it in proximity to an acceptor fluorophore on the substrate. Excitation of the europium donor results in FRET to the acceptor, generating a signal that is proportional to kinase activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., recombinant human EGFR or VEGFR2) in kinase buffer.

    • Prepare a 2X solution of the biotinylated substrate peptide and ATP in kinase buffer.

    • Prepare serial dilutions of the test compounds (ANA-01 to ANA-05) in DMSO, followed by a final dilution in kinase buffer to create 4X compound solutions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound solution to the appropriate wells. Include wells for a positive control (a known inhibitor like Sunitinib) and a negative control (DMSO vehicle).

    • Add 10 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA and the TR-FRET detection reagents (e.g., europium-labeled antibody and streptavidin-acceptor).

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the analogs on cancer cell lines that are dependent on the target kinases (e.g., A549 for EGFR, HUVEC for VEGFR2).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]

Detailed Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Part 3: Mechanistic Context and Expected SAR

The primary mechanism of action for this class of compounds is expected to be the inhibition of protein kinase activity by competing with ATP for binding in the enzyme's active site. The EGFR and VEGFR pathways are critical for tumor growth, proliferation, and angiogenesis, making them prime targets.

EGFR and VEGFR Signaling Pathways

Ligand binding to EGFR or VEGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, activating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[4][5] Our proposed analogs aim to block these initial phosphorylation events.

Kinase_Signaling_Pathway cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K_E PI3K EGFR->PI3K_E SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_E Cell Proliferation & Survival ERK->Proliferation_E AKT_E AKT PI3K_E->AKT_E mTOR_E mTOR AKT_E->mTOR_E mTOR_E->Proliferation_E VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS_V RAS VEGFR->RAS_V PI3K_V PI3K VEGFR->PI3K_V PKC PKC PLCg->PKC RAF_V RAF PKC->RAF_V RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis Endothelial Cell Survival ERK_V->Angiogenesis AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis Inhibitor Pyrrolo[3,2-d]pyrimidine Analogs Inhibitor->EGFR Inhibitor->VEGFR

Caption: Simplified EGFR and VEGFR signaling pathways.

Anticipated Data and Structure-Activity Relationships

The biological data obtained from the assays should be compiled for clear comparison.

Compound ID EGFR IC50 (nM) VEGFR2 IC50 (nM) A549 GI50 (µM)
ANA-01 Expected ValueExpected ValueExpected Value
ANA-02 Expected ValueExpected ValueExpected Value
ANA-03 Expected ValueExpected ValueExpected Value
ANA-04 Expected ValueExpected ValueExpected Value
ANA-05 Expected ValueExpected ValueExpected Value
Sunitinib Control ValueControl ValueControl Value

Expected SAR Insights:

  • C4-Anilino Substitution: Replacing the C4-chloro group with anilino moieties (ANA-01 to ANA-03) is expected to significantly increase potency compared to the parent compound. The substituted phenyl ring can form favorable interactions in the hydrophobic region of the ATP-binding pocket.

  • Electronic Effects: The introduction of a fluorine atom (ANA-02) may enhance binding affinity through favorable electrostatic or hydrogen bonding interactions with the kinase hinge region. The methoxy group (ANA-03) could act as a hydrogen bond acceptor, potentially improving potency if a suitable donor residue is present.

  • N5-Methylation: Alkylation at the N5 position (ANA-04, ANA-05) could either enhance or decrease activity. If there is a small hydrophobic pocket near this position, the methyl group could lead to improved van der Waals interactions and potency. Conversely, it could introduce steric hindrance, reducing activity. Comparing ANA-01 with ANA-04 will be crucial to determine the impact of this modification.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the synthesis and comparative biological evaluation of a novel series of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol analogs. By leveraging rational design based on established SAR principles for related scaffolds and employing robust, validated protocols for biological testing, this research plan provides a clear path to understanding the therapeutic potential of this promising chemical series. The insights gained will be invaluable for the future development of potent and selective kinase inhibitors for oncology and other therapeutic areas.

References

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF).
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  • Gangjee, A., Li, W., Yang, J., & Kisliuk, R. L. (2008). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 51(1), 68–76.
  • Gangjee, A., Li, W., Yang, J., & Kisliuk, R. L. (2007). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 51(1), 68-76.
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Creative Diagnostics. (n.d.).
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • BOC Sciences. (n.d.). CAS 943736-58-1 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine.
  • Popp, F. D., & Roth, H. J. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288–4312.
  • Tzoumpazis, E., et al. (2022).
  • Wang, Y., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][3][6][7]triazole derivatives as necroptosis inhibitors. MedChemComm, 15(7), 1403-1414.

  • PubChem. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
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  • Reith, A. D., et al. (2021). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. MedChemComm, 12(1), 129-135.
  • Hou, Z., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799.
  • Ates-Alagoz, Z., et al. (2024). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][3][6][7]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry.

  • El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(20), 13629-13645.
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  • CymitQuimica. (n.d.). 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.
  • Pindelska, E., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4- c]pyrrole-1,3(2 H,5 H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. Pharmaceuticals, 16(6), 804.
  • Pellicciari, R., et al. (1999). Structure-activity relationships of substituted 5H-thiazolo[3,2-a]pyrimidines as group 2 metabotropic glutamate receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(11), 1573-1576.
  • Scott, J. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1787-1794.
  • Williamson, D. S., et al. (2016). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 59(17), 7888-7905.
  • Ates-Alagoz, Z., et al. (2024). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of Medicinal Chemistry.

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Validation

A Comparative Guide to Validating the Mechanism of Action of Novel Pyrrolo[3,2-d]pyrimidine-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure, frequently forming the core of poten...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure, frequently forming the core of potent and selective kinase inhibitors.[1][2][3] The validation of the precise mechanism of action for any new chemical entity built upon this framework, such as the hypothetical compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, is a critical step in its development. This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of such compounds, using the well-characterized Transforming Growth Factor-β-Activated Kinase 1 (TAK1) as a primary example target.

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a central signaling node in inflammatory and cancer pathways.[4][5][6] It is activated by a variety of stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, and subsequently activates downstream pathways such as NF-κB and JNK/p38 MAPKs.[7][8] Given the prevalence of the pyrrolo[3,2-d]pyrimidine core in kinase inhibitors, it is a scientifically sound hypothesis that a novel compound like 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol may function as a TAK1 inhibitor.

This guide will compare the validation workflow for a potent and selective TAK1 inhibitor against that of a hypothetical less-selective compound, highlighting key experimental decision points and data interpretation.

The Central Role of TAK1 in Cellular Signaling

Understanding the signaling cascade in which the target kinase operates is fundamental to designing robust validation experiments. TAK1 activation is a critical event that integrates signals from various receptors, leading to diverse cellular responses, including inflammation, immune responses, and cell survival.[6][9]

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_tak1_complex TAK1 Complex cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response TNFa TNFα TAK1 TAK1 TNFa->TAK1 Activate IL1b IL-1β IL1b->TAK1 Activate TLRs TLRs TLRs->TAK1 Activate IKK IKK Complex TAK1->IKK MKKs MKKs TAK1->MKKs TAB1 TAB1 TAB1->TAK1 Complex Formation TAB23 TAB2/3 TAB23->TAK1 NFkB NF-κB Activation IKK->NFkB JNK_p38 JNK/p38 Activation MKKs->JNK_p38 Inflammation Inflammation NFkB->Inflammation CellSurvival Cell Survival JNK_p38->CellSurvival

Figure 1: Simplified TAK1 Signaling Pathway.

Experimental Validation Workflow: A Comparative Approach

The validation of a kinase inhibitor's mechanism of action is a multi-step process, progressing from in vitro biochemical assays to cell-based and potentially in vivo models.[10] Here, we outline a logical experimental flow, comparing the expected outcomes for a potent and selective inhibitor ("Compound A") versus a non-selective or weaker inhibitor ("Compound B").

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Kinome_Profiling Kinome-Wide Selectivity Profiling Biochemical_Assay->Kinome_Profiling Confirm Potency Cell_Target_Engagement Cellular Target Engagement Assay (e.g., Western Blot for p-TAK1) Kinome_Profiling->Cell_Target_Engagement Confirm Selectivity Downstream_Signaling Downstream Pathway Analysis (e.g., p-IKK, p-p38) Cell_Target_Engagement->Downstream_Signaling Validate On-Target Effect in Cells Cellular_Phenotype Cellular Phenotypic Assay (e.g., Cytokine Release, Apoptosis) Downstream_Signaling->Cellular_Phenotype Link Target to Cellular Function In_Vivo_Efficacy In Vivo Model Validation Cellular_Phenotype->In_Vivo_Efficacy Assess Therapeutic Potential

Figure 2: General Experimental Workflow for Kinase Inhibitor Validation.
Part 1: Biochemical Validation of Direct Target Inhibition

The initial step is to determine if the compound directly inhibits the enzymatic activity of the target kinase in a purified, cell-free system.[10]

Experimental Protocol: In Vitro TAK1 Kinase Assay (ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11][12]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).[11]

    • Dilute recombinant human TAK1/TAB1 complex to the desired concentration in kinase buffer.

    • Prepare a substrate solution containing a suitable substrate (e.g., Myelin Basic Protein) and ATP at a concentration near the Km for ATP.

    • Prepare serial dilutions of the test compounds (e.g., 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol) and a known TAK1 inhibitor (e.g., Takinib) as a positive control.[13][14]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of the TAK1/TAB1 enzyme complex.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Interpretation:

ParameterCompound A (Potent & Selective)Compound B (Weak/Non-selective)Rationale
TAK1 IC50 < 100 nM> 1 µMA lower IC50 value indicates higher potency. Potent inhibitors typically have IC50 values in the low nanomolar range.[14][15]
Hill Slope ~ 1.0VariableA Hill slope close to 1.0 suggests a 1:1 binding stoichiometry, which is typical for ATP-competitive inhibitors.
Part 2: Assessing Kinase Selectivity

A critical aspect of a drug's safety and efficacy is its selectivity. A compound that inhibits multiple kinases can lead to off-target effects.[16]

Experimental Approach: Kinome-Wide Profiling

This involves screening the compound against a large panel of purified kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).[17] The percent inhibition for each kinase is determined.

Comparative Data Interpretation:

ParameterCompound A (Potent & Selective)Compound B (Weak/Non-selective)Rationale
Number of Off-Targets < 10 kinases inhibited > 90% at 1 µM> 50 kinases inhibited > 90% at 1 µMA selective compound will inhibit only a few kinases, ideally just the intended target.[17]
Selectivity Score (S-score) Low (e.g., < 0.05)High (e.g., > 0.2)The S-score is a quantitative measure of selectivity, with lower scores indicating higher selectivity.[15]
Part 3: Validating Target Engagement and Downstream Signaling in a Cellular Context

Demonstrating that the compound inhibits the target kinase within a living cell is a crucial validation step.

Experimental Protocol: Western Blot Analysis of TAK1 Signaling

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MDA-MB-231 breast cancer cells, which have a well-characterized TNFα response) to 80-90% confluency.[13]

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory cytokine (e.g., 20 ng/mL TNFα) for 15-30 minutes to activate the TAK1 pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against:

      • Phospho-TAK1 (to assess direct target inhibition)

      • Total TAK1 (as a loading control)

      • Phospho-IKKα/β and Phospho-p38 (to assess downstream pathway inhibition)

      • Total IKKα/β and Total p38 (as loading controls)

      • GAPDH or β-actin (as a general loading control)

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Comparative Data Interpretation:

Target AnalyteCompound A (Potent & Selective)Compound B (Weak/Non-selective)Rationale
p-TAK1 Dose-dependent decreaseMinimal or no changeDirect evidence of target engagement and inhibition in a cellular environment.
p-IKKα/β Dose-dependent decreaseMinimal or no changeConfirms inhibition of the downstream NF-κB pathway.[7]
p-p38 Dose-dependent decreaseMinimal or no changeConfirms inhibition of the downstream MAPK pathway.[9]
Cellular EC50 Low µM rangeHigh µM or no effectThe effective concentration in cells is typically higher than the biochemical IC50 due to factors like cell permeability and intracellular ATP concentrations.[13]
Part 4: Linking Target Inhibition to a Cellular Phenotype

The ultimate goal of inhibiting a kinase is to elicit a desired biological response.

Experimental Approach: Cellular Phenotypic Assays

  • Cytokine Release Assay: In immune cells, TAK1 inhibition is expected to reduce the production of pro-inflammatory cytokines like IL-6 and IL-8 following stimulation. This can be measured by ELISA.

  • Apoptosis Assay: In certain cancer cell lines, TAK1 inhibition in the presence of TNFα can switch the cellular response from pro-survival to pro-apoptotic.[13] This can be measured by assays that detect caspase-3/7 activity.

Comparative Data Interpretation:

AssayCompound A (Potent & Selective)Compound B (Weak/Non-selective)Rationale
IL-6 Release Dose-dependent inhibitionMinimal or no effectDemonstrates a functional consequence of TAK1 pathway inhibition.
Caspase-3/7 Activity Dose-dependent increase (with TNFα)No significant changeLinks target inhibition to a cancer-relevant phenotype.[13]

Conclusion

The validation of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol's mechanism of action, or any novel compound from this chemical series, requires a systematic and multi-faceted approach. By hypothesizing a likely mechanism based on the chemical scaffold, such as TAK1 inhibition, a logical and rigorous experimental cascade can be designed. This guide provides a framework for comparing a potentially successful drug candidate against a less viable one, emphasizing the importance of potency, selectivity, cellular target engagement, and functional consequences. Adherence to these principles of scientific integrity ensures that only the most promising compounds, with a well-validated mechanism of action, advance through the drug discovery pipeline.

References

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  • ACS Publications. (2007). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. [Link]

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  • PubMed Central. (2022). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. As a member of the pyrrolo[3,2-d]pyrimidine class, this molecule holds pot...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. As a member of the pyrrolo[3,2-d]pyrimidine class, this molecule holds potential as a kinase inhibitor, a class of molecules pivotal in oncology and inflammation research.[1][2][3] However, the therapeutic efficacy and safety of such inhibitors are intrinsically linked to their selectivity.[4][5] This document outlines a suite of robust experimental strategies to thoroughly characterize the selectivity profile of this compound, ensuring data-driven decisions in the drug development pipeline.[6]

The pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative, is known to be a versatile core for developing selective kinase inhibitors, including those targeting the EGF receptor and RET kinase.[2][7] Derivatives of this class have demonstrated the ability to be multi-targeted kinase inhibitors, underscoring the critical need for comprehensive profiling to understand their full spectrum of activity.[3][8]

Foundational Strategy: Large-Scale Kinase Profiling

The initial and most critical step in assessing the selectivity of a potential kinase inhibitor is to screen it against a broad panel of kinases.[9] This provides a global view of the compound's interaction landscape across the human kinome.

Rationale for Kinase Panel Screening

A broad kinase panel is essential to identify both intended and unintended interactions, which could lead to off-target effects and potential toxicity.[5][9] The pyrrolo[3,2-d]pyrimidine core has been identified in compounds targeting various kinases, such as the Kinase Insert Domain Receptor (KDR), making a wide screening approach necessary to map its selectivity.[1]

Comparative Alternatives for Kinase Profiling
Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays (e.g., HotSpot™) Measures the transfer of radiolabeled phosphate (³³P) from ATP to a substrate.[10]High sensitivity, considered a gold standard.Requires handling of radioactive materials, lower throughput.
Fluorescence/Luminescence-Based Assays (e.g., Z'-LYTE®, Adapta®) Measures either peptide phosphorylation or ADP production via coupled enzyme reactions that generate a light signal.[4]High-throughput, no radioactivity.[9]Prone to interference from colored or fluorescent compounds.
Competitive Binding Assays (e.g., LanthaScreen®) Measures the displacement of a fluorescently labeled ATP-site probe from the kinase.[4]Direct measure of binding affinity, independent of enzyme activity.Does not confirm inhibition of kinase activity.
Thermal Shift Assays (TSA) Measures the change in a protein's melting temperature upon ligand binding.[11]Label-free, can be high-throughput.Not a direct measure of inhibition, may not detect all binding events.[11]
Experimental Workflow: Two-Tiered Kinase Profiling

This workflow is designed for efficiency and cost-effectiveness, focusing resources on the most relevant interactions.[5]

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Dose-Response Analysis A Single-Dose Screen (e.g., 1 µM) B Broad Kinase Panel (>300 kinases) A->B Test Compound C Identify Hits (>70% inhibition) B->C Analyze Data D 10-point Dose-Response Curve C->D E Determine IC₅₀ Values D->E

Caption: Two-tiered approach for kinase inhibitor selectivity profiling.

Step-by-Step Protocol: Radiometric Kinase Assay
  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the test compound (4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol) at various concentrations.

  • Initiation: Start the reaction by adding a mixture of Mg/ATP and [γ-³³P]-ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.[10]

  • Washing: Wash the membranes to remove unreacted [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Context: Target Engagement and Specificity

While biochemical assays are crucial, they do not fully recapitulate the cellular environment.[12] Cell-based assays are essential to confirm that a compound can enter cells, engage its target, and exert its effect in a physiological context.[12][13]

Rationale for Cell-Based Assays

Cell-based assays provide biologically relevant data on compound permeability, target binding in the presence of cellular cofactors, and potential off-target effects that might only manifest in a live-cell system.[13][14] These assays are critical for validating hits from biochemical screens and guiding lead optimization.[6]

Comparative Alternatives for Cellular Target Engagement
Assay TechnologyPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[13]Label-free, measures direct target engagement.Lower throughput, requires specific antibodies for detection.
NanoBRET™/BRET Measures the proximity of a NanoLuc® fusion protein (target) and a fluorescent tracer that binds the target, resulting in bioluminescence resonance energy transfer.[13]Live-cell, real-time measurement of binding.Requires genetic modification of cells to express the fusion protein.
In-Cell Western™/Flow Cytometry Quantifies the phosphorylation of a target protein or downstream substrate in response to inhibitor treatment.[6][15]Measures functional outcome of target inhibition.[15]Indirect measure of target engagement, can be affected by other pathways.
Chemoproteomics Uses chemical probes and mass spectrometry to identify the full spectrum of protein targets a compound interacts with in a cell.[12]Unbiased, proteome-wide view of on- and off-targets.[12]Technically complex, requires specialized equipment and expertise.
Experimental Workflow: Cellular Target Engagement Validation

G A Treat Cells with 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol B Perform Cellular Thermal Shift Assay (CETSA) A->B D Perform In-Cell Western to assess Pathway Modulation A->D C Analyze Target Protein Stabilization (Western Blot) B->C E Quantify Phosphorylation of Downstream Substrate D->E

Caption: Workflow for validating cellular target engagement and pathway modulation.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture cells to an appropriate density and treat with either vehicle control or varying concentrations of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol for a defined period.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heat Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce denaturation.

  • Lysis: Lyse the cells to release soluble proteins (e.g., via freeze-thaw cycles or sonication).

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Synthesis and Interpretation

A comprehensive cross-reactivity assessment requires integrating data from both biochemical and cellular assays.

Quantitative Comparison of Selectivity
CompoundPrimary Target IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Selectivity Ratio (Off-Target 1 / Primary)Cellular Target Engagement EC₅₀ (nM)
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol [Hypothetical Data][Hypothetical Data][Hypothetical Data][Calculated Value][Hypothetical Data]
Alternative 1 (e.g., Sunitinib) 261 (VEGFR2)[8][Literature Value][Literature Value][Calculated Value][Literature Value]
Alternative 2 (e.g., Dasatinib) [Literature Value][Literature Value][Literature Value][Calculated Value][Literature Value]

Note: Sunitinib and Dasatinib are included as examples of multi-targeted kinase inhibitors with the pyrrolo[2,3-d]pyrimidine scaffold, providing a benchmark for selectivity.[3]

By systematically applying these methodologies, researchers can build a robust and reliable selectivity profile for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. This multi-faceted approach, combining broad biochemical screening with targeted cellular validation, is indispensable for advancing promising compounds toward clinical development.

References

  • Target Engagement Assays. (n.d.). DiscoverX.
  • Target Engagement Assay Services. (n.d.). Concept Life Sciences.
  • Wells, C. I., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • A Practical Guide to Target Engagement Assays. (n.d.). Selvita.
  • Cheng, A. C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • van der Heden van Noort, G. J., et al. (2012).
  • Li, Y., et al. (2014). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Molecules.
  • 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. (2023). Smolecule.
  • Tempel, W., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Cell based Binding Assay. (n.d.).
  • Kinase Selectivity Panels. (2023). Reaction Biology.
  • Wilson, M. B., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters.
  • Traxler, P., et al. (1997). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry.
  • Alanazi, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
  • Alanazi, M. M., et al. (2023). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Derivatives as Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol scaffold. While direct SAR studies on this specific scaffold are...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol scaffold. While direct SAR studies on this specific scaffold are emerging, we can infer a robust SAR profile by examining closely related pyrrolo[3,2-d]pyrimidine and isomeric pyrrolo[2,3-d]pyrimidine series, which have been extensively explored as potent kinase inhibitors. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesized understanding of how structural modifications influence biological activity, supported by experimental data and protocols.

Introduction: The Pyrrolopyrimidine Scaffold in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine cores are classified as 7-deazapurine and 9-deazapurine bioisosteres, respectively. Their structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes them ideal scaffolds for developing ATP-competitive kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, the development of small molecule kinase inhibitors based on these scaffolds has become a major focus in medicinal chemistry, leading to several approved drugs.[1][3]

The 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol scaffold presents a unique starting point for inhibitor design. The 4-chloro group serves as a versatile synthetic handle for introducing a wide range of substituents, while the 6-hydroxyl group can participate in key hydrogen bonding interactions within a kinase active site or be further modified to modulate physicochemical properties.

Inferred Structure-Activity Relationship (SAR) of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Derivatives

The following SAR is inferred from studies on related pyrrolopyrimidine derivatives, providing a predictive framework for designing novel inhibitors based on the 4-chloro-6-ol scaffold.

SAR_Inferred core 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol Core Scaffold R4 C4 Position: - Replacement of Cl with amines (anilines, aliphatic amines) is crucial for activity. - Bulky groups can enhance selectivity. core->R4 Key for Potency R5 N5 Position: - Alkylation or arylation can modulate potency and pharmacokinetic properties. core->R5 Modulates PK/PD R6 C6 Position (OH): - Potential for H-bonding with hinge region. - Etherification or esterification can improve cell permeability. core->R6 Influences Binding & Solubility R27 C2 & C7 Positions: - Introduction of small alkyl or aryl groups can fine-tune activity and selectivity. core->R27 Fine-tuning

Caption: Inferred Structure-Activity Relationship (SAR) for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol derivatives.

  • Modifications at the C4 Position: The 4-chloro atom is the most common site for modification, typically via nucleophilic substitution with amines. The nature of the amine substituent is a primary determinant of potency and selectivity.

    • Aromatic Amines (Anilines): Substitution with various anilines is a well-established strategy. Electron-donating or electron-withdrawing groups on the aniline ring can significantly impact activity. For instance, in related pyrrolo[2,3-d]pyrimidine series, halogenated anilines have been shown to enhance potency.[4]

    • Aliphatic Amines: Introduction of chiral aliphatic amines can lead to highly potent and selective inhibitors, as demonstrated in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.[5]

  • Modifications at the N5 Position: The pyrrole nitrogen (N5) is another key position for modification.

    • Alkylation: Small alkyl groups at N5 are generally well-tolerated and can be used to probe the steric limits of the ATP-binding pocket.

    • Arylation: N-arylation can introduce additional points of interaction and influence the overall conformation of the molecule.

  • Modifications at the C6 Position (Hydroxyl Group): The 6-hydroxyl group is a potential hydrogen bond donor, which could interact with the hinge region of a kinase.

    • Etherification/Esterification: Converting the hydroxyl group to an ether or ester can modulate the compound's lipophilicity, potentially improving cell permeability and pharmacokinetic properties.

    • Replacement: Replacing the hydroxyl group with other functionalities like amines or small alkyl groups could be explored to optimize binding interactions.

  • Modifications at the C2 and C7 Positions: Substitutions at these positions can be used to fine-tune the inhibitor's properties.

    • Small substituents at C2 can fill small hydrophobic pockets in the kinase active site.

    • Modifications at C7 can influence the electronic properties of the ring system and provide vectors for further substitution.

Comparative Analysis with Pyrrolo[2,3-d]pyrimidine Alternatives

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is more extensively studied and has led to several clinical candidates.[1][2] A key difference lies in the position of the pyrrole nitrogen, which alters the hydrogen bonding pattern with the kinase hinge region. While both scaffolds can form crucial hydrogen bonds, the different geometries can lead to altered kinase selectivity profiles. The 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol scaffold offers a distinct vector for substitution at the C6 position, which is not present in the same orientation in the pyrrolo[2,3-d]pyrimidine series, potentially allowing for the development of inhibitors with novel selectivity profiles.

Experimental Data: A Comparative Overview

The following table summarizes the biological activity of representative pyrrolopyrimidine derivatives from the literature. While not exact analogues of the 6-ol series, they provide valuable insights into the potential potency of this class of compounds.

Compound IDScaffoldTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)Reference
25b 7H-pyrrolo[2,3-d]pyrimidineFAK5.4A549 (Lung)3.2[6]
7d 7H-pyrrolo[2,3-d]pyrimidineCDK9/CyclinT380--[7]
7f 7H-pyrrolo[2,3-d]pyrimidineHaspin110--[7]
8g Tricyclic pyrrolo[2,3-d]pyrimidine--HT-29 (Colon)4.55[8]
5k (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideMultiple TKs-HepG2-[4]
Key Experimental Protocols

The synthesis of the target compounds would likely commence from a suitable precursor to the 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol core, followed by nucleophilic aromatic substitution at the C4 position.

Synthesis_Workflow start Pyrrolo[3,2-d]pyrimidin-4,6-dione Precursor step1 Chlorination (e.g., POCl3) start->step1 intermediate 4,6-Dichloro-5H-pyrrolo[3,2-d]pyrimidine step1->intermediate step2 Selective Hydrolysis or Protection/Deprotection intermediate->step2 core_intermediate 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol step2->core_intermediate step3 Nucleophilic Aromatic Substitution (R-NH2, DIPEA) core_intermediate->step3 final_product 4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol Derivatives step3->final_product

Caption: Generalized synthetic workflow for 4-substituted-5H-pyrrolo[3,2-d]pyrimidin-6-ol derivatives.

Step-by-Step Protocol:

  • Chlorination: A suitable pyrrolo[3,2-d]pyrimidin-4,6-dione precursor is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux to yield the 4,6-dichloro intermediate.[9]

  • Selective Monohydrolysis: The 4,6-dichloro intermediate is subjected to selective hydrolysis to afford the 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol core. This step may require careful control of reaction conditions (temperature, stoichiometry of water) to achieve selectivity. Alternatively, a protection-deprotection strategy for one of the chloro groups could be employed.

  • Nucleophilic Aromatic Substitution: The 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is reacted with a primary or secondary amine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as isopropanol or DMF at elevated temperatures to yield the final 4-amino-substituted derivatives.[9]

  • Purification: The final compounds are purified using standard techniques such as column chromatography or recrystallization.

This protocol describes a general method for assessing the inhibitory activity of compounds against LRRK2, a kinase implicated in Parkinson's disease.[5]

Kinase_Assay_Workflow prep_reagents Prepare Reagents: - Recombinant LRRK2 - Kinase Buffer - Myelin Basic Protein (MBP) Substrate - [γ-32P]ATP - Test Compounds incubation Incubation: - Pre-incubate LRRK2 with test compound. - Initiate reaction with ATP/MBP mixture. - Incubate at 30°C for 15-60 min. prep_reagents->incubation quenching Quench Reaction: - Add Laemmli sample buffer to stop the reaction. incubation->quenching separation SDS-PAGE: - Separate proteins by size on a polyacrylamide gel. quenching->separation detection Detection: - Transfer proteins to a membrane. - Expose to phosphor screen or film to detect 32P incorporation. separation->detection analysis Data Analysis: - Quantify band intensity to determine kinase inhibition (IC50). detection->analysis

Caption: Workflow for an in vitro LRRK2 kinase activity assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA), recombinant LRRK2 protein, and the test compound at various concentrations.[10]

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture containing the substrate (e.g., myelin basic protein), MgCl₂, and [γ-³²P]ATP.[10]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes) with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding 5x Laemmli sample buffer and heating the samples.[10]

  • SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated substrate.

  • Data Analysis: Quantify the band intensities corresponding to the phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol scaffold represents a promising, yet underexplored, platform for the design of novel kinase inhibitors. By leveraging the extensive SAR knowledge from the related pyrrolo[2,3-d]pyrimidine series, medicinal chemists can rationally design derivatives with high potency and potentially unique selectivity profiles. The C4 position remains the primary site for introducing diversity to achieve high-affinity binding, while modifications at the C6-hydroxyl and N5-pyrrole positions offer avenues to fine-tune physicochemical and pharmacokinetic properties. The experimental protocols provided herein offer a starting point for the synthesis and biological evaluation of new chemical entities based on this versatile scaffold.

References

  • An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. ACS Publications. Available from: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Scielo. Available from: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. Available from: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. Available from: [Link]

  • Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease. National Institutes of Health. Available from: [Link]

  • An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. Scilit. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and... ResearchGate. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available from: [Link]

  • In vitro LRRK2 kinase activity assay using mass-spectrometry as readout. Protocols.io. Available from: [Link]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. National Institutes of Health. Available from: [Link]

  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. Available from: [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. PubMed. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health. Available from: [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. Available from: [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science Publishers. Available from: [Link]

  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. PubMed. Available from: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a–n. ResearchGate. Available from: [Link]

  • Scheme 1. Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a-l. ResearchGate. Available from: [Link]

  • Scheme 1. Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a-l. ResearchGate. Available from: [Link]

  • Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. ACS Publications. Available from: [Link]

  • Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed. Available from: [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. Available from: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available from: [Link]

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Comparative

Comparative Benchmarking of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol: A Novel Kinase Inhibitor Candidate

Introduction: The Rationale for Dual Kinase Inhibition in Oncology In the landscape of targeted cancer therapy, receptor tyrosine kinases (RTKs) remain pivotal targets. Their dysregulation can drive tumor proliferation,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Dual Kinase Inhibition in Oncology

In the landscape of targeted cancer therapy, receptor tyrosine kinases (RTKs) remain pivotal targets. Their dysregulation can drive tumor proliferation, survival, angiogenesis, and metastasis.[1] Among these, the c-MET (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) pathways are critical. The c-MET pathway's aberrant activation is linked to aggressive tumor growth and invasion[2][3][4], while the VEGFR pathway is a master regulator of angiogenesis, the process by which tumors develop their own blood supply.[5][6][7]

Clinical and preclinical evidence suggests that inhibiting either pathway alone can lead to resistance, often mediated by the upregulation of the other.[8] This has spurred the development of inhibitors that can simultaneously block both c-MET and VEGFR signaling, offering a more robust and durable anti-tumor strategy.[9][10]

This guide introduces 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol , a novel small molecule based on the pyrrolopyrimidine scaffold. This chemical framework is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to effectively interact with the ATP-binding pocket of these enzymes.[11][12] We will objectively benchmark its performance against established clinical inhibitors to assess its potential as a next-generation dual c-MET and VEGFR inhibitor.

The Benchmark Inhibitors: Setting the Gold Standard

To rigorously evaluate our compound, we have selected three clinically relevant inhibitors known for their activity against c-MET and/or VEGFR.

  • Cabozantinib: A potent, multi-kinase inhibitor that strongly targets both c-MET and VEGFR2. It is considered the primary benchmark for dual-inhibition efficacy.[13]

  • Crizotinib: A highly selective inhibitor primarily targeting ALK and c-MET. It serves as a benchmark to assess c-MET-specific potency and selectivity.[8]

  • Sunitinib: A multi-kinase inhibitor with strong activity against VEGFR, KIT, and PDGFR. It is included to benchmark anti-angiogenic potency and to evaluate the broader selectivity profile.[9]

Understanding the Core Signaling Pathways

Effective inhibitor design and evaluation hinge on a deep understanding of the targeted molecular pathways.

The HGF/c-MET Signaling Axis

Binding of the ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor induces receptor dimerization and autophosphorylation, activating multiple downstream cascades.[1][4][14] These include the RAS/MAPK pathway, which drives cell proliferation, and the PI3K/AKT pathway, which promotes cell survival.[1] Aberrant c-MET signaling is a key driver of invasive growth and metastasis in numerous cancers.[3]

cMET_Pathway cluster_membrane Cell Membrane cluster_downstream cMET c-MET Receptor PI3K PI3K cMET->PI3K Activates RAS RAS cMET->RAS Activates STAT STAT cMET->STAT Activates HGF HGF (Ligand) HGF->cMET Binds Inhibitor Inhibitor (e.g., Crizotinib) Inhibitor->cMET Blocks Phosphorylation AKT AKT PI3K->AKT Proliferation Proliferation Survival Invasion AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT->Proliferation

Caption: The HGF/c-MET signaling pathway and point of kinase inhibitor action.

The VEGF/VEGFR2 Signaling Axis

VEGF-A is the primary ligand for VEGFR2 on endothelial cells.[5] Ligand binding triggers receptor dimerization and autophosphorylation, initiating signaling cascades like the PLCγ-PKC-MAPK pathway for proliferation and the PI3K-Akt pathway for survival.[6][7] This entire process is fundamental to angiogenesis, which is essential for tumor growth beyond a minimal size.[6]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_downstream VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS_MAPK RAS/MAPK VEGFR2->RAS_MAPK Activates VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Inhibitor Inhibitor (e.g., Sunitinib) Inhibitor->VEGFR2 Blocks Phosphorylation PLCg->RAS_MAPK AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Permeability, Survival) AKT->Angiogenesis RAS_MAPK->Angiogenesis

Caption: The VEGF/VEGFR2 signaling pathway critical for tumor angiogenesis.

Experimental Benchmarking: Methodologies and Protocols

A multi-tiered approach is essential to build a comprehensive profile of a novel inhibitor. We proceed from direct biochemical assays to more complex cell-based models.

In Vitro Kinase Inhibition Profile

Causality: The first and most fundamental question is whether the compound directly inhibits the enzymatic activity of the target kinases. This is quantified by the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%. A lower IC50 indicates higher potency. We use a fluorescence-based assay for a high-throughput, quantitative readout.[15][16]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution 1. Prepare Serial Dilution of Inhibitor Incubate 3. Combine and Incubate (Phosphorylation Occurs) Compound_Dilution->Incubate Kinase_Mix 2. Prepare Kinase/ Substrate/ATP Mix Kinase_Mix->Incubate Add_Reagent 4. Add Detection Reagent (Converts ADP to Signal) Incubate->Add_Reagent Read_Plate 5. Read Fluorescence Add_Reagent->Read_Plate Data_Analysis 6. Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for the in vitro fluorescence-based kinase inhibition assay.

Protocol: In Vitro Kinase Assay (Fluorescence-Based)

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and benchmark inhibitors in DMSO, starting at 100 µM.

  • Reaction Setup: In a 384-well plate, add 5 µL of the compound dilutions. Prepare a reaction mixture containing the recombinant kinase (c-MET or VEGFR2), a suitable peptide substrate, and ATP at its Km concentration in kinase assay buffer.[15]

  • Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well. Incubate for 60 minutes at room temperature to allow for phosphorylation.

  • ADP Detection: Add 15 µL of a detection reagent (e.g., ADP-Glo™, Kinase-Glo®). This reagent enzymatically converts the ADP produced during the kinase reaction into a quantifiable light or fluorescence signal. Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a compatible microplate reader (luminescence or fluorescence).

  • Analysis: Plot the signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Target Engagement: Phosphorylation Assay

Causality: Demonstrating direct enzyme inhibition is not enough. We must confirm that the compound can enter a living cell and inhibit the target kinase in its native environment. This is achieved by measuring the phosphorylation of the receptor itself upon stimulation with its specific ligand.[17][18]

Phospho_Assay_Workflow cluster_cell_prep Cell Culture & Treatment cluster_lysis_detection Lysis & Detection Seed_Cells 1. Seed Cells in 96-well Plate Starve_Cells 2. Serum Starve (Reduce Basal Signaling) Seed_Cells->Starve_Cells Add_Inhibitor 3. Add Inhibitor Starve_Cells->Add_Inhibitor Add_Ligand 4. Add Ligand (HGF/VEGF) to Stimulate Kinase Add_Inhibitor->Add_Ligand Lyse_Cells 5. Fix and Lyse Cells Add_Ligand->Lyse_Cells Add_Antibodies 6. Add Primary (Anti-Phospho) & Secondary (HRP) Abs Lyse_Cells->Add_Antibodies Add_Substrate 7. Add Substrate & Stop Solution Add_Antibodies->Add_Substrate Read_Plate 8. Read Absorbance Add_Substrate->Read_Plate

Caption: Workflow for a cell-based ELISA to measure receptor phosphorylation.

Protocol: Cell-Based Phosphorylation ELISA

  • Cell Culture: Seed cells known to express the target (e.g., MKN-45 gastric cancer cells for c-MET, HUVEC cells for VEGFR2) into a 96-well plate and culture overnight.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal receptor activation.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitors for 2 hours.

  • Ligand Stimulation: Stimulate the cells with HGF (for c-MET) or VEGF (for VEGFR2) for 15 minutes to induce receptor phosphorylation.

  • Fixing and Permeabilization: Discard the medium, wash the cells, and add a fixing solution for 20 minutes. This preserves the phosphorylation state. Wash again.[17]

  • Blocking: Add a blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-cMET or anti-phospho-VEGFR2) for 2 hours.

  • Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Add TMB substrate, which reacts with HRP to produce a colorimetric signal. Stop the reaction with stop solution.[17]

  • Analysis: Read the absorbance at 450 nm. Determine the IC50 value for the inhibition of ligand-induced phosphorylation.

Functional Cellular Outcome: Proliferation Assay

Causality: The ultimate goal of an anticancer agent is to stop tumor growth. This assay measures the downstream effect of kinase inhibition on cell viability and proliferation. A successful inhibitor should reduce the proliferation of cancer cells that are dependent on the targeted pathway.

Protocol: Cell Viability Assay (MTT/Resazurin)

  • Cell Seeding: Seed a cancer cell line known to be dependent on c-MET or VEGFR signaling (e.g., EBC-1 lung cancer cells with c-MET amplification) in a 96-well plate.

  • Inhibitor Treatment: The following day, treat the cells with a serial dilution of the inhibitors.

  • Incubation: Incubate the plates for 72 hours, allowing multiple cell doubling times.

  • Viability Reagent: Add a viability reagent such as MTT or Resazurin. Viable cells metabolize these reagents into a colored or fluorescent product.

  • Data Acquisition: After a 2-4 hour incubation, measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the GI50 value (the concentration required to inhibit cell growth by 50%).

Comparative Data Summary & Interpretation

(Note: The following data are representative and for illustrative purposes to demonstrate how results would be interpreted.)

Compoundc-MET IC50 (nM)VEGFR2 IC50 (nM)p-cMET IC50 (nM)p-VEGFR2 IC50 (nM)EBC-1 GI50 (nM)
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol 8.5 15.2 25.1 45.8 60.3
Cabozantinib1.30.0355.42.110.5
Crizotinib4.1>10,00012.6>10,00025.8
Sunitinib85.59.0250.728.3155.4

Interpretation of Results:

  • Potency: The hypothetical data show that 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a potent, single-digit nanomolar inhibitor of c-MET and a double-digit nanomolar inhibitor of VEGFR2 at the biochemical level. While not as potent as Cabozantinib, it demonstrates a balanced dual-inhibitory profile.

  • Selectivity: Compared to Crizotinib, our compound shows significant VEGFR2 activity, confirming its dual-target nature. Compared to Sunitinib, it shows much stronger c-MET inhibition, suggesting a more focused dual-inhibition profile rather than broad multi-kinase activity.

  • Cellular Activity: The shift in IC50 values from the biochemical assay to the cellular phosphorylation assay (e.g., 8.5 nM to 25.1 nM for c-MET) is expected and reflects factors like cell membrane permeability and intracellular ATP competition. The compound effectively inhibits both pathways in a cellular context.

  • Functional Outcome: The potent GI50 value against the c-MET-amplified EBC-1 cell line confirms that target inhibition translates into a meaningful anti-proliferative effect. The value is superior to the more VEGFR-focused Sunitinib in this specific cell line, highlighting the importance of potent c-MET inhibition for c-MET driven tumors.

Conceptual Framework: Pharmacokinetic Profiling

Beyond in vitro and cellular potency, a successful drug candidate must possess favorable pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound.[19] While full in vivo studies are a subsequent phase, an early assessment using in vitro ADME assays is a critical step.[20][21] Key parameters to evaluate would include:

  • Solubility: Affects absorption from the gut.

  • Metabolic Stability: Assessed using liver microsomes to predict how quickly the compound is broken down by metabolic enzymes (e.g., CYPs). Low stability can lead to poor exposure in vivo.

  • Plasma Protein Binding: High binding can reduce the amount of free drug available to act on the tumor.

  • Permeability: Measured using assays like PAMPA or Caco-2 to predict absorption across the intestinal wall.

A compound with potent cellular activity but poor PK properties is unlikely to succeed in a clinical setting. Therefore, these assessments are crucial for guiding further chemical optimization.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for benchmarking the novel compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. Based on its pyrrolopyrimidine core, a privileged scaffold in kinase inhibitor design, and our hypothetical comparative data, the compound emerges as a promising dual inhibitor of c-MET and VEGFR2.

It demonstrates a balanced and potent profile, effectively inhibiting both targets in biochemical and cellular assays, which translates to a significant anti-proliferative effect in a relevant cancer cell model. While its raw potency does not exceed the best-in-class benchmark, Cabozantinib, its distinct selectivity profile may offer a different therapeutic window or safety profile. The subsequent critical steps would involve comprehensive kinome-wide selectivity screening and in vitro and in vivo pharmacokinetic studies to fully elucidate its therapeutic potential.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • An overview of the c-MET signaling pathway. (2011). Therapeutic Advances in Medical Oncology. [Link]

  • Signal Transduction by Vascular Endothelial Growth Factor Receptors. (2014). Cold Spring Harbor Perspectives in Biology. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. (2006). Clinical Cancer Research. [Link]

  • Common c-MET signaling pathways. (n.d.). ResearchGate. [Link]

  • An overview of the c-MET signaling pathway. (2011). Therapeutic Advances in Medical Oncology. [Link]

  • VEGF Signaling Pathway. (n.d.). Cusabio. [Link]

  • In vitro NLK Kinase Assay. (2018). Bio-protocol. [Link]

  • c-MET Protein. (n.d.). AbbVie Science. [Link]

  • VEGF signaling via VEGFR2 - generic cascades. (n.d.). Bio-Rad. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? (2020). British Journal of Clinical Pharmacology. [Link]

  • A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities. (2013). Molecular Cancer Therapeutics. [Link]

  • A novel inhibitor of c-Met and VEGF receptor tyrosine kinases with a broad spectrum of in vivo antitumor activities. (2013). Molecular Cancer Therapeutics. [Link]

  • Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. (2023). Cancer Chemotherapy and Pharmacology. [Link]

  • Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. (2012). OncoTherapy Network. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. [Link]

  • 4-Chloro-5H-pyrrolo[3,2-d] pyrimidine. (n.d.). J&K Scientific. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. (2024). Journal of Medicinal Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of Novel Pyrrolo[3,2-d]pyrimidine Analogs

Executive Summary: The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use in oncology and immunology. This...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use in oncology and immunology. This guide addresses the critical translational challenge of correlating in vitro potency with in vivo efficacy. While specific public data on the novel analog, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (herein designated as "Compound PQR" for illustrative purposes), is not yet available, this document provides a comprehensive framework for its evaluation. We will detail the requisite experimental cascades, explain the scientific rationale behind each step, and present hypothetical data to guide researchers in their own discovery programs. This guide is intended for drug development professionals seeking to design and interpret preclinical studies for this important class of molecules.

Part 1: Foundational In Vitro Characterization: From Target to Cell

The initial phase of any drug discovery campaign is to ascertain a compound's activity in controlled, reductionist systems. For a novel pyrrolo[3,2-d]pyrimidine analog like Compound PQR, the primary hypothesis is often centered on kinase inhibition. The goal is to answer two fundamental questions: "Does it hit the intended target?" and "Does hitting the target translate to a functional effect in a relevant cell model?"

Biochemical Assays: Quantifying Target Engagement

The first step is to directly measure the interaction between Compound PQR and its putative kinase targets. This is most commonly achieved through enzymatic assays that quantify the compound's ability to inhibit the catalytic activity of purified kinases.

Rationale for Experimental Design: A broad kinase panel is initially employed to establish a selectivity profile. A highly selective compound may offer a better safety profile, while a multi-kinase inhibitor could provide broader efficacy. The half-maximal inhibitory concentration (IC50) is the key metric derived from these assays, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)

  • Reagent Preparation: Reconstitute purified recombinant kinases (e.g., JAK2, EGFR, SRC) and their respective substrates in kinase buffer. Prepare a serial dilution series of Compound PQR in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the diluted compound solution. Initiate the kinase reaction by adding 10 µL of the kinase/substrate mix. Incubate for 1 hour at room temperature.

  • ATP Detection: Add 15 µL of a luminescence-based ATP detection reagent (which measures the amount of ATP remaining after the kinase reaction).

  • Signal Quantification: Incubate for 10 minutes to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis: Convert raw luminescence values to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition against the logarithm of Compound PQR concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical Kinase Selectivity Profile for Compound PQR

Kinase TargetCompound PQR IC50 (nM)Control Inhibitor IC50 (nM)Fold Selectivity (vs. SRC)
JAK2 (Primary Target) 15 Ruxolitinib: 10 nM66.7x
SRC (Off-Target)1,000Dasatinib: 1 nM1.0x
EGFR (Off-Target)>10,000Gefitinib: 25 nM>667x
VEGFR2 (Off-Target)2,500Sunitinib: 50 nM2.5x
Cell-Based Assays: Assessing Functional Impact

After confirming biochemical potency, the next critical step is to determine if Compound PQR can engage its target within a cellular context and elicit a desired biological response, such as inhibiting cancer cell proliferation.

Rationale for Experimental Design: We select cell lines known to be dependent on the primary target. For a potent JAK2 inhibitor, a hematopoietic cancer cell line like HEL (which harbors a constitutively active JAK2 mutation) is an excellent choice. We measure not only cell viability (the ultimate desired outcome) but also target engagement by observing the phosphorylation status of downstream signaling proteins (e.g., STAT3 for the JAK-STAT pathway).

Experimental Protocol: Cell Viability and Target Engagement (Western Blot)

  • Cell Culture: Culture HEL cells in appropriate media until they reach logarithmic growth phase.

  • Compound Treatment: Seed cells in a 96-well plate. The following day, treat the cells with a serial dilution of Compound PQR for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence. Calculate the GI50 (concentration for 50% growth inhibition).

  • Target Engagement (Parallel Experiment): In a 6-well plate, treat cells with Compound PQR at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.

  • Protein Analysis: Lyse the cells and quantify total protein. Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., GAPDH).

  • Imaging: Use a chemiluminescence or fluorescence-based detection system to visualize the protein bands. A dose-dependent decrease in the p-STAT3 signal relative to total STAT3 indicates successful target engagement.

Illustrative In Vitro Testing Cascade

G cluster_0 Biochemical Screening cluster_1 Cellular Assays b_start Compound PQR Synthesis b_assay Kinase Panel IC50 Assay (e.g., 96 kinases) b_start->b_assay Test Compound b_result Identify Primary Target(s) (e.g., JAK2, IC50 = 15 nM) b_assay->b_result Determine Potency & Selectivity c_select Select Relevant Cell Line (e.g., HEL cells, JAK2-mutant) b_result->c_select Lead Target Identified c_viability Cell Viability Assay (72h incubation) c_select->c_viability Test for anti-proliferative effect c_target Target Engagement Assay (Western Blot for p-STAT3) c_select->c_target Confirm mechanism c_result Confirm On-Target Effect (GI50 correlates with p-STAT3 reduction) c_viability->c_result c_target->c_result

Caption: Workflow for in vitro characterization of Compound PQR.

Part 2: The Translational Bridge: In Vivo Evaluation

Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. The complexity of a whole-organism system—involving absorption, distribution, metabolism, and excretion (ADME)—presents the next major hurdle.

Pharmacokinetics (PK): Can the Compound Reach the Target?

Before testing for efficacy, we must understand how Compound PQR behaves in the test animal. A PK study determines the compound's concentration in the bloodstream over time after a single dose.

Rationale for Experimental Design: The goal is to determine key parameters like bioavailability (F%), half-life (t½), and maximum concentration (Cmax). This information is absolutely critical for designing an effective dosing regimen for the subsequent efficacy studies. A compound with high in vitro potency is useless if it cannot achieve and maintain a therapeutic concentration at the tumor site.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Administer Compound PQR to a cohort of mice (e.g., BALB/c) via two routes: intravenous (IV) for baseline comparison and oral (PO), the intended clinical route.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process blood to plasma and store frozen.

  • Bioanalysis: Use a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of Compound PQR in each plasma sample.

  • Data Modeling: Plot plasma concentration versus time and use pharmacokinetic software to calculate key parameters.

Hypothetical Pharmacokinetic Parameters for Compound PQR

ParameterValue (Oral Dosing, 10 mg/kg)Implication
Cmax 1,500 ng/mL (2.5 µM)Peak concentration exceeds the cellular GI50 by >10-fold.
Tmax 1.0 hourRapidly absorbed.
6.5 hoursAllows for once or twice daily dosing.
Oral Bioavailability (F%) 45%Good absorption after oral administration.
Xenograft Efficacy Studies: Does It Work in a Living System?

This is the definitive preclinical test. A tumor is established in an immunocompromised mouse using a human cancer cell line, creating a model to assess the anti-tumor activity of Compound PQR.

Rationale for Experimental Design: The choice of cell line is paramount and should be the same as that used in the in vitro studies (e.g., HEL cells) to ensure a clear link between the two data sets. The dosing regimen is directly informed by the PK study. We aim to maintain plasma concentrations above the target GI50 for a significant portion of the dosing interval. Tumor volume is the primary endpoint, with animal body weight serving as a key indicator of toxicity.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

  • Tumor Implantation: Inoculate immunodeficient mice (e.g., NOD-SCID) subcutaneously with HEL cells.

  • Staging: Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, Compound PQR at 10 mg/kg, Compound PQR at 30 mg/kg).

  • Dosing: Administer the compound or vehicle orally, once daily, for 21 days.

  • Monitoring: Measure tumor volume with calipers and record animal body weight three times per week.

  • Endpoint: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. TGI (%) = (1 - ΔT/ΔC) x 100, where ΔT is the change in tumor volume for the treatment group and ΔC is for the control group.

Illustrative In Vivo Efficacy Study Design

G cluster_0 Pre-Study Phase cluster_1 Efficacy Study Phase (21 Days) cluster_2 Analysis & Endpoint p_pk Pharmacokinetic Study (Determine Dose & Schedule) p_implant Implant HEL Cells into Immunodeficient Mice p_growth Monitor Tumor Growth p_implant->p_growth s_random Randomize Mice when Tumors ~150 mm³ p_growth->s_random Tumors Staged s_groups Treatment Groups: - Vehicle (Control) - PQR (10 mg/kg, QD) - PQR (30 mg/kg, QD) s_random->s_groups s_monitor Measure Tumor Volume & Body Weight (3x/week) s_groups->s_monitor a_endpoint End of Study s_monitor->a_endpoint Day 21 a_result Calculate Tumor Growth Inhibition (TGI) a_endpoint->a_result

Caption: Workflow for an in vivo xenograft efficacy study.

Hypothetical In Vivo Efficacy Data for Compound PQR

Treatment GroupDosing RegimenMean Tumor Volume (Day 21, mm³)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
VehicleOral, QD1550--1%
Compound PQR 10 mg/kg, Oral, QD 775 50% -3%
Compound PQR 30 mg/kg, Oral, QD 310 80% -5%

Part 3: Synthesis and Conclusion: Correlating the Data

The ultimate goal is to establish a clear Pharmacokinetic/Pharmacodynamic (PK/PD) relationship. In our hypothetical example, Compound PQR demonstrated a JAK2 IC50 of 15 nM and a cellular GI50 of ~200 nM against a JAK2-dependent cell line. The PK study revealed that a 10 mg/kg oral dose achieved a Cmax of 2.5 µM (~2500 nM), a concentration well above the GI50.

This strong alignment provides confidence in the mechanism of action. The in vivo efficacy data, showing significant, dose-dependent tumor growth inhibition at well-tolerated doses, validates the initial in vitro findings. The 80% TGI at 30 mg/kg suggests that Compound PQR is a promising preclinical candidate, warranting further investigation into its safety profile and potential for clinical development. This structured, iterative process of in vitro and in vivo evaluation provides the robust data package necessary to translate a promising molecule from the bench to the clinic.

References

  • Charles River Laboratories. (2023). The Basics of Pharmacokinetics. Charles River. Retrieved from [Link]

  • Workman, P., & Infante, J. R. (2014). Tumor Xenograft Models for Preclinical Cancer Research. Oncotarget, 5(17), 7196–7197. Retrieved from [Link]

  • Palmer, M. J., et al. (2011). Pyrrolo[2,3-d]pyrimidines as a new class of potent and selective inhibitors of Janus kinase 2 (JAK2). Bioorganic & Medicinal Chemistry Letters, 21(16), 4843-4847. Retrieved from [Link]

Comparative

Assessing the Selectivity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol: A Comparative Guide

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolopyrimidine The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolopyrimidine

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and immunology. The specific analogue, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, is a molecule of significant interest due to its structural similarity to known kinase inhibitors and a singular report suggesting potential antimicrobial activity through the inhibition of DNA gyrase. However, a comprehensive selectivity profile for this compound is conspicuously absent from the scientific literature. This guide provides a robust experimental framework for the in-depth assessment of the selectivity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, enabling researchers to elucidate its primary biological targets and potential off-target effects. By contextualizing this molecule against a panel of well-characterized inhibitors, we aim to furnish drug development professionals with the critical data necessary for informed decision-making in progressing this compound through the discovery pipeline. Our approach is grounded in a multi-tiered strategy, beginning with broad, unbiased screening and culminating in detailed cellular characterization of target engagement and functional consequences.

Phase 1: Broad-Spectrum Target Identification

The initial phase of our investigation is designed to cast a wide net, identifying the most probable primary targets of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol from two key classes of enzymes: kinases and bacterial topoisomerases. This dual-pronged approach is informed by the established activities of the broader pyrrolopyrimidine chemical class and the preliminary evidence pointing towards DNA gyrase inhibition.

Global Kinase Inhibition Profiling

Given the prevalence of the pyrrolopyrimidine scaffold in kinase inhibitors, a comprehensive assessment of its interaction with the human kinome is paramount. This will not only identify primary kinase targets but also reveal potential off-target liabilities that could lead to toxicity. We recommend leveraging a commercial kinase screening service for this initial broad profiling, as they offer standardized, high-quality data across a vast array of kinases.

A fee-for-service screen, such as those offered by Reaction Biology (HotSpot™), Eurofins Discovery (KINOMEscan™), or SignalChem, provides an efficient and comprehensive initial assessment.[1][2][3][4][5][6][7][8][9]

  • Assay Principle: These platforms typically employ either radiometric assays that measure the transfer of radiolabeled phosphate from ATP to a substrate or competition binding assays that quantify the displacement of a known ligand from the kinase active site.[2][10]

  • Experimental Steps:

    • Submit 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol at a concentration of 1 µM for initial screening against a large panel of kinases (e.g., >400 kinases).

    • The service provider will perform the assays according to their established protocols.

    • Data is typically returned as percent inhibition relative to a vehicle control.

  • Data Interpretation: A "hit" is generally considered to be any kinase exhibiting >70-80% inhibition at the screening concentration. This initial screen will generate a list of potential kinase targets for further investigation.

Assessment of DNA Gyrase Inhibition

Based on preliminary reports, we will directly assess the inhibitory activity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol against bacterial DNA gyrase. Ciprofloxacin, a well-characterized fluoroquinolone antibiotic that targets DNA gyrase, will be used as a positive control.[11][12][13][14][15]

This biochemical assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP.[16][17][18]

  • Materials:

    • Relaxed plasmid DNA (e.g., pBR322)

    • E. coli DNA gyrase

    • Assay buffer (containing ATP and necessary cofactors)

    • 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

    • Ciprofloxacin

    • Agarose gel electrophoresis system

  • Experimental Steps:

    • Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and varying concentrations of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol or ciprofloxacin.

    • Initiate the reaction by adding DNA gyrase.

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. The supercoiled form will migrate faster than the relaxed form.

  • Data Interpretation: The concentration of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol that inhibits the supercoiling activity of DNA gyrase by 50% (IC50) will be determined.

Figure 1. Initial broad-spectrum target identification workflow.

Phase 2: In-Depth Kinase Selectivity and Cellular Target Engagement

Should the initial screen identify potent kinase "hits," the next phase is to validate these interactions and assess their relevance in a cellular context. This involves determining the potency and selectivity against a focused panel of kinases and confirming target engagement within intact cells.

IC50 Determination for Primary Kinase Targets

For the top kinase hits identified in the initial screen, a full dose-response curve will be generated to determine the IC50 value.

This is typically offered as a follow-up service by the same vendors who performed the initial screen.

  • Experimental Steps:

    • Select the top 5-10 kinase hits from the initial screen.

    • Submit 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol for IC50 determination against this focused panel. A 10-point dose-response curve is standard.

    • The service provider will perform the assays and provide the IC50 values.

Comparator Compound Selection

To benchmark the selectivity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, established selective inhibitors for the identified primary kinase targets will be included in subsequent assays.

Hypothesized Primary TargetRecommended Comparator Compound
KDR (VEGFR2)Axitinib
LRRK2GNE-7915
EGFRGefitinib
CDK2Milciclib
Orthogonal Assessment of Kinase Selectivity: KiNativ™ Profiling

To gain a deeper understanding of the compound's interaction with the native kinome in a more physiological context, an activity-based protein profiling (ABPP) approach such as KiNativ™ is recommended.[19][20][21][22][23] This method assesses the ability of a compound to compete with an ATP-biotin probe for binding to the active site of kinases in a cell lysate.

  • Assay Principle: This competitive chemoproteomic assay measures the engagement of over 200 native kinase targets directly in a complex proteome.[19]

  • Experimental Steps:

    • Provide 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol to a service provider (e.g., ActivX Biosciences).

    • The compound is incubated with cell lysates to allow for binding to its target kinases.

    • An ATP-biotin probe is then added, which covalently labels the active site of kinases that are not occupied by the test compound.

    • Biotinylated peptides are enriched and analyzed by mass spectrometry to quantify the level of probe labeling for each kinase.

  • Data Interpretation: A decrease in probe labeling in the presence of the compound indicates target engagement. This provides a quantitative measure of selectivity across a broad range of native kinases.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirmation of target engagement in intact cells is a critical step. CETSA® is a powerful technique that measures the thermal stabilization of a protein upon ligand binding.[24][25][26][27][28]

  • Assay Principle: Ligand binding increases the thermal stability of the target protein. This change can be detected by heating intact cells treated with the compound, followed by quantification of the soluble fraction of the target protein.

  • Experimental Steps:

    • Treat cultured cells with 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol or a vehicle control.

    • Heat the cells across a range of temperatures.

    • Lyse the cells and separate the soluble fraction from the precipitated proteins.

    • Quantify the amount of the target kinase in the soluble fraction by Western blotting or other protein detection methods.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound confirms direct binding to the target protein in a cellular environment.

Figure 2. Workflow for in-depth kinase selectivity validation.

Phase 3: Functional Cellular Assays and Off-Target Assessment

The final phase of this proposed study is to correlate target engagement with a functional cellular response and to assess the overall cytotoxicity of the compound.

Phospho-Protein Western Blotting

To determine if the binding of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol to its target kinase(s) translates into functional inhibition of the downstream signaling pathway, we will perform Western blot analysis of key phosphoproteins.

  • Experimental Steps:

    • Select a cell line where the target kinase is known to be active.

    • Treat the cells with a dose range of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol and the appropriate comparator compound.

    • Lyse the cells and perform Western blotting using antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase, as well as an antibody for the total protein as a loading control.[29][30][31][32]

  • Data Interpretation: A dose-dependent decrease in the phosphorylation of the substrate protein will indicate functional inhibition of the kinase in a cellular context.

Cellular Viability/Cytotoxicity Assay

A general assessment of cellular viability is crucial to understand the therapeutic window of the compound. The MTT assay is a standard colorimetric assay for this purpose.[33][34][35][36]

  • Assay Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Experimental Steps:

    • Seed cells in a 96-well plate and treat with a dose range of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals and measure the absorbance at ~570 nm.

  • Data Interpretation: The concentration of the compound that reduces cell viability by 50% (GI50) will be determined.

Data Summary and Comparison

The data generated from these experiments should be compiled into clear, comparative tables to facilitate the assessment of the selectivity of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

Table 1: Initial Target Screening Results

AssayTarget4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (1 µM) % InhibitionComparator % Inhibition
Kinase PanelKinase XExperimental DataExperimental Data
Kinase PanelKinase YExperimental DataExperimental Data
Kinase Panel...Experimental DataExperimental Data
DNA Gyrase AssayE. coli DNA GyraseExperimental DataCiprofloxacin (1 µM): Experimental Data

Table 2: Kinase Inhibition Potency (IC50)

Kinase Target4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol IC50 (nM)Comparator Compound IC50 (nM)
Kinase XExperimental DataExperimental Data
Kinase YExperimental DataExperimental Data
...Experimental DataExperimental Data

Table 3: Cellular Activity

AssayCell Line4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol GI50 (µM)Comparator Compound GI50 (µM)
MTT ViabilityCell Line AExperimental DataExperimental Data
MTT ViabilityCell Line BExperimental DataExperimental Data

Conclusion and Future Directions

This comprehensive guide outlines a systematic and rigorous approach to defining the selectivity profile of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. By progressing through broad-spectrum screening to detailed biochemical and cellular characterization, researchers can build a robust data package to support the advancement of this promising molecule. The resulting selectivity profile, benchmarked against established inhibitors, will be instrumental in identifying its therapeutic potential and guiding future optimization efforts. Should the compound prove to be a potent and selective inhibitor of a high-value target, subsequent studies should focus on elucidating its mechanism of action in greater detail, assessing its pharmacokinetic properties, and evaluating its efficacy in preclinical models of disease.

References

  • Hooper, D. C., Wolfson, J. S., Ng, E. Y., & Swartz, M. N. (1987). Mechanisms of action of and resistance to ciprofloxacin. The American journal of medicine, 82(4A), 12–20.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Foroumadi, A., Ebrahimi, S., & Emami, S. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Future microbiology, 17, 1073–1089.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Al-Shammari, A. M., Al-Esmaeel, Q. N., & Al-Bayati, M. A. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Hooper, D. C., & Wolfson, J. S. (1988). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of infectious diseases, 10(3), 516–527.
  • Wolfson, J. S., & Hooper, D. C. (1988). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of Infectious Diseases, 10(3), 516-527.
  • Wikipedia. (n.d.). Ciprofloxacin. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Sino Biological. (n.d.). Compound Screening and Profiling Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Complete kinase assay list. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Horan, T. L., & Patricelli, M. P. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current protocols in chemical biology, 11(3), e67.
  • Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular medicine, 84, 161–174.
  • Sino Biological. (n.d.). Kinase Drug Discovery Solutions. Retrieved from [Link]

  • DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]

  • Zhang, T., Li, J., Zou, D., Liu, Y., & Wang, P. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 195–210.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • Sino Biological. (n.d.). SignalChem's Assay Reagents and Substrates. Retrieved from [Link]

  • Huber, K. V. M., & Dale, I. L. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(1), 163–173.
  • Stratech. (n.d.). SignalChem. Retrieved from [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Tuntland, T., & Hristova, M. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699–710.
  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Fierce Biotech. (2011). DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • BioSpace. (2024). SignalChem Biotech, World Leader in Kinases, Is Now Part of Sino Biological. Retrieved from [Link]

  • Ekins, S., Nikolsky, Y., & Nikolskaya, T. (2007). Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening. Antimicrobial agents and chemotherapy, 51(10), 3698–3706.
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  • Cambridge Bioscience. (n.d.). Kinase inhibitor screening libraries. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. As a chlorinated heterocyclic compound, this substance requires meticulous handl...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. As a chlorinated heterocyclic compound, this substance requires meticulous handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers and laboratory professionals, emphasizing not just the procedural steps but the scientific rationale underpinning them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Profile and Core Safety Principles

Understanding the intrinsic hazards of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is the foundation of its safe management. The primary risks associated with this compound are detailed in its Safety Data Sheet (SDS).

This compound is classified as:

  • Toxic if swallowed (Acute Toxicity, Oral).[1][2]

  • Causes skin irritation .[1][2]

  • Causes serious eye irritation .[1][2]

  • May cause respiratory irritation .[1][3]

The presence of chlorine and nitrogen in its structure means that incomplete combustion can generate highly toxic byproducts, such as hydrogen chloride gas and nitrogen oxides (NOx).[4] Therefore, the core principle of its disposal is to ensure complete destruction or environmentally sound management by a licensed professional waste disposal service.[4] Never dispose of this chemical down the drain or in regular trash, as this is prohibited for hazardous chemical waste.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, whether in its pure form or as waste, the appropriate PPE must be worn. The selection of PPE is directly dictated by the identified hazards.

Hazard CategoryRequired PPERationale
Skin & Eye Irritation Nitrile gloves (inspect before use), Lab coat, Tightly fitting safety goggles or face shield.[1]Prevents direct contact with skin and eyes, which can cause serious irritation. Proper glove removal technique is essential to avoid contaminating hands.[4]
Respiratory Irritation Use only in a well-ventilated area, such as a chemical fume hood.[1][7]Minimizes the inhalation of dust or aerosols, which can irritate the respiratory tract.
Acute Toxicity (Oral) Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]Prevents accidental ingestion, which is a primary route of toxic exposure.
Step-by-Step Disposal Protocol: From Bench to Final Disposition

This protocol covers the entire lifecycle of the waste in a laboratory setting.

Proper segregation is critical for safe and compliant chemical waste management. Due to its chlorinated nature, 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol waste must be collected separately from non-halogenated organic waste.[8]

  • Solid Waste:

    • Designate a specific, clearly labeled, sealable container for "Halogenated Organic Solid Waste."

    • Place contaminated items such as weighing boats, gloves, and filter paper directly into this container.

    • For pure, unused, or surplus 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, it should be disposed of in its original container if possible, or a suitable, labeled container.[3][5]

  • Liquid Waste (Solutions):

    • Designate a specific, compatible, and clearly labeled container for "Halogenated Organic Liquid Waste."

    • Use a funnel to pour waste solutions into the container to avoid contaminating the exterior.[5]

    • Do not mix with other waste streams like acids, bases, or non-halogenated solvents to prevent unintended reactions.[9]

All waste containers must be managed to prevent leaks, spills, and exposure.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol." List all components of a mixture.

  • Condition: Containers must be in good condition and compatible with the chemical. Borosilicate glass or appropriate plastic carboys are suitable.[9]

  • Closure: Keep waste containers tightly closed when not actively adding waste.[1][5] This prevents the release of vapors and protects the contents from environmental factors.

  • Fill Level: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills during transport.[5]

Store the collected waste in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Location: The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.[3]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to capture any potential leaks.

  • Segregation: Store halogenated waste separately from other chemical families (e.g., acids, bases, oxidizers).[9]

The final disposal of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol must be handled by a licensed hazardous waste disposal company.[4]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Documentation: Complete any required waste pickup forms accurately.

  • Disposal Method: The licensed vendor will typically use high-temperature incineration equipped with afterburners and scrubbers.[4] This method is preferred for chlorinated organic compounds because it ensures complete thermal destruction, breaking the compound down into simpler, less toxic components like carbon dioxide, water, and hydrogen chloride, which is then "scrubbed" from the exhaust gas.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2, including respiratory protection if there is a risk of airborne dust.[4]

  • Containment: For solid spills, use dry cleanup procedures. Gently sweep or shovel the material and place it into a labeled hazardous waste container. Avoid creating dust.[3][4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams containing 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

G cluster_form Determine Waste Form cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling start Waste Generation (4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol) solid Solid start->solid liquid Liquid start->liquid solid_ppe Contaminated PPE, Weigh Boats, etc. solid->solid_ppe solid_pure Unused/Surplus Chemical solid->solid_pure liquid_container Place in 'Halogenated Organic Liquid Waste' Container liquid->liquid_container solid_container Place in 'Halogenated Organic Solid Waste' Container storage Store in Designated Satellite Accumulation Area (SAA) - Secondary Containment - Segregated solid_container->storage solid_ppe->solid_container solid_pure->solid_container liquid_container->storage pickup Arrange Pickup via Institutional EHS Office storage->pickup disposal Final Disposal by Licensed Vendor (High-Temperature Incineration) pickup->disposal

Caption: Waste Disposal Workflow for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.

References

  • Capot Chemical. MSDS of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate.[Link]

  • PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695.[Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

  • Occupational Safety and Health Administration (OSHA). N-METHYL-2-PYRROLIDINONE.[Link]

  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.[Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.[Link]

  • U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons.[Link]

  • Scribd. Chlorine Waste Disposal Strategies.[Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • University of Bath. Management of hazardous chemical and biological waste.[Link]

  • Yale Environmental Health & Safety. DRAIN DISPOSAL OF CHEMICALS.[Link]

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Handling

A Researcher's Comprehensive Guide to the Safe Handling of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

As researchers and drug development professionals, our pursuit of novel therapeutics demands a profound respect for the chemical entities we handle. The compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, a purine analog...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our pursuit of novel therapeutics demands a profound respect for the chemical entities we handle. The compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, a purine analog with potential biological activity, is one such molecule that requires meticulous handling to ensure personal safety and experimental integrity.[1] This guide provides a detailed, experience-driven framework for the safe use, management, and disposal of this compound, moving beyond mere procedural steps to explain the critical reasoning behind each recommendation.

Hazard Assessment: Understanding the Risks

The parent compound, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, is classified as:

  • Toxic if swallowed [2][3]

  • Causes skin irritation [2][3]

  • Causes serious eye irritation [2][3]

  • May cause respiratory irritation [2][4]

These hazards underscore the necessity of preventing direct contact and inhalation. The pyrrole moiety itself can be flammable, light-sensitive, and air-sensitive, suggesting that handling under an inert atmosphere may be prudent, especially for long-term storage or sensitive reactions.[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

PPE ComponentSpecifications and Rationale
Eye Protection Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2][6][8] A face shield should be worn over goggles if there is a risk of splashing or if handling larger quantities.[9] This is to protect against the compound's potential for causing serious eye irritation.
Hand Protection Chemical-resistant gloves, such as nitrile or PVC, must be worn.[5][8] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[4][8] Given that the compound causes skin irritation, proper glove removal technique (without touching the outer surface) is essential to avoid cross-contamination.[4][8]
Body Protection A flame-resistant laboratory coat should be worn and kept fastened.[2] For operations with a higher risk of splashes or spills, a chemically impervious apron is also recommended.[5]
Respiratory Protection All handling of solid 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol or its solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols, which may cause respiratory irritation.[2][4][7] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) should be used.[4][8]
Footwear Fully enclosed, chemical-resistant footwear is required to protect against spills.

Operational Plan: From Receipt to Reaction

A systematic workflow is critical for minimizing exposure and ensuring the quality of your research.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Given the light and air sensitivity of the pyrrole core, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light is best practice.[6]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and is free of clutter. Assemble all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems.

  • Donning PPE: Follow the correct sequence for donning PPE to avoid contamination.

PPE_Donning cluster_prep Preparation cluster_hands_face Hand & Face Protection Lab_Coat 1. Lab Coat Respirator 2. Respirator (if required) Lab_Coat->Respirator Secure Fit Goggles 3. Safety Goggles/Face Shield Respirator->Goggles Ensure Seal Gloves 4. Gloves Goggles->Gloves Pull over cuffs

PPE Donning Sequence
  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the fume hood.

    • Use anti-static tools and weighing dishes to prevent dispersal of the powder.

    • Close the primary container immediately after dispensing the required amount.

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, contain the spill with an inert absorbent material.

    • Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[7][8]

    • Do not allow the spilled material to enter drains.[8]

Post-Handling Procedures
  • Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.[5][8]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection.

Waste Segregation

All waste contaminated with 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol must be treated as hazardous waste. This includes:

  • Unused or expired compound

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves)

  • Empty containers

  • Solutions containing the compound

Chlorinated and non-chlorinated solvent waste should be collected in separate, clearly labeled, and sealed containers.[10][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of waste generated from handling this compound.

Disposal_Workflow Start Waste Generated Segregate Segregate Waste Streams (Solid, Chlorinated Liquid, Non-Chlorinated Liquid) Start->Segregate Label Label Containers Clearly (Contents, Hazards) Segregate->Label Store Store in Designated Secondary Containment Area Label->Store Dispose Arrange for Pickup by Licensed Hazardous Waste Contractor Store->Dispose End Waste Disposed Dispose->End

Hazardous Waste Disposal Workflow
Final Disposal Method

The recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion products like hydrogen chloride gas.[4] This should be carried out by a licensed and reputable chemical waste management company.[10][12] Never dispose of this compound or its waste down the drain or in regular trash.[8][13]

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Cole-Parmer. Material Safety Data Sheet - Pyrrole, 99%. Retrieved from [Link]

  • PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695. Retrieved from [Link]

  • Capot Chemical. MSDS of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. Management of Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • P2 InfoHouse. Prudent Practices for Handling Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Universidade Federal Fluminense. Chemical Waste Management for Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
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